molecular formula C6H13ClN2O B1386670 Tetrahydropyran-4-carboxamidine hydrochloride CAS No. 426828-34-4

Tetrahydropyran-4-carboxamidine hydrochloride

Cat. No.: B1386670
CAS No.: 426828-34-4
M. Wt: 164.63 g/mol
InChI Key: FKKMOZYIBVNGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyran-4-carboxamidine hydrochloride (CAS 426828-34-4) is a high-purity chemical intermediate essential for advanced organic and medicinal chemistry research. This compound, with the molecular formula C6H12N2O·HCl and a molecular weight of 164.635 , serves as a versatile building block for constructing complex molecules. The tetrahydropyran ring is a significant structural motif found in various biologically active substances and drugs . Researchers value this amidine derivative for its role in designing and synthesizing novel compounds, particularly in the development of pharmaceuticals and agrochemicals where it can be used to introduce key functional groups into a molecular framework. The hydrochloride salt enhances its stability and solubility for various synthetic applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard statements include: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

oxane-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(8)5-1-3-9-4-2-5;/h5H,1-4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMOZYIBVNGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656418
Record name Oxane-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426828-34-4
Record name Oxane-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-carboxamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Whitepaper: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride from its Nitrile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of nitriles to amidines is a cornerstone transformation in medicinal chemistry, yielding a critical functional group present in numerous pharmacologically active agents. Tetrahydropyran-4-carboxamidine hydrochloride is a valuable building block, incorporating the saturated oxygen-containing heterocycle common in modern drug scaffolds. This guide provides a comprehensive overview of its synthesis from tetrahydropyran-4-carbonitrile, focusing on the venerable Pinner reaction. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, discuss critical process parameters, and outline methods for characterization and validation, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Amidine Moiety

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a potent bioisostere for various functionalities and a key pharmacophore in its own right. Its basicity and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets such as enzymes and receptors. The tetrahydropyran (THP) ring is a favored scaffold in drug design due to its metabolic stability, favorable physicochemical properties, and its role as a hydrogen bond acceptor.

The synthesis of this compound from the corresponding nitrile is most reliably achieved through the Pinner reaction. This classic method, first reported by Adolf Pinner in the late 19th century, remains a highly effective and widely used strategy for preparing amidines from nitriles.[1][2] It proceeds in two distinct, high-yielding stages: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to the target amidine.

The Pinner Reaction: A Mechanistic Deep Dive

The Pinner reaction is an acid-catalyzed process involving the reaction of a nitrile with an alcohol to form an alkyl imidate hydrochloride, known as a Pinner salt.[1] This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[3][4] Understanding the mechanism is critical to appreciating the causality behind the specific experimental conditions.

Mechanism Breakdown:

  • Activation of the Nitrile: The reaction commences with the protonation of the nitrile nitrogen by strong acid, typically anhydrous hydrogen chloride (HCl). This step significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.

  • Formation of the Pinner Salt: An anhydrous alcohol (e.g., ethanol) acts as the nucleophile, attacking the activated nitrile carbon. This addition results in the formation of an alkyl imidate hydrochloride, or Pinner salt. This salt is often a stable, crystalline solid that can be isolated.

  • Ammonolysis to the Amidine: The isolated Pinner salt is then treated with ammonia. Ammonia, being a potent nucleophile, displaces the alkoxy group (-OR) from the imidate to form a tetrahedral intermediate, which then collapses to yield the final, stable amidine hydrochloride salt. Ammonium chloride is formed as a byproduct.

A critical aspect of the Pinner reaction is the absolute requirement for anhydrous conditions.[4] The presence of water during the initial stage will lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as an undesired byproduct.[3]

Pinner_Mechanism Pinner Reaction Mechanism cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Pinner Salt Formation cluster_step3 Step 3: Ammonolysis Nit Tetrahydropyran-4-carbonitrile (R-C≡N) Activated_Nit Activated Nitrilium Ion [R-C≡N-H]+ Nit->Activated_Nit + HCl HCl_gas Anhydrous HCl EtOH Anhydrous Ethanol (R'-OH) Ammonia Ammonia (NH3) Pinner_Salt Pinner Salt (Alkyl Imidate Hydrochloride) Activated_Nit->Pinner_Salt + R'-OH Amidine_HCl Tetrahydropyran-4-carboxamidine Hydrochloride (Product) Pinner_Salt->Amidine_HCl + NH3 NH4Cl NH4Cl (Byproduct)

Caption: The Pinner reaction mechanism for amidine synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Strict adherence to anhydrous conditions is paramount for success.

Phase 1: Synthesis of Ethyl Tetrahydropyran-4-carboximidate Hydrochloride (Pinner Salt)
  • Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried and cooled under a stream of dry nitrogen or argon.

  • Reagents:

    • Tetrahydropyran-4-carbonitrile (1.0 eq)

    • Anhydrous Ethanol (2.0-3.0 eq)

    • Anhydrous Diethyl Ether (as solvent)

  • Procedure: a. Charge the flask with tetrahydropyran-4-carbonitrile and anhydrous diethyl ether (approx. 2 M concentration). b. Add the anhydrous ethanol and cool the stirred solution to 0 °C using an ice-water bath. c. Bubble dry hydrogen chloride gas through the solution at a moderate rate. The temperature should be maintained at 0-5 °C. d. Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt will begin to form. e. After saturation, seal the flask and allow it to stand at 0-4 °C (e.g., in a refrigerator) for 12-24 hours to ensure complete precipitation. f. Collect the crystalline Pinner salt by vacuum filtration, washing the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. g. Dry the isolated Pinner salt under vacuum to obtain a stable white solid.

Phase 2: Ammonolysis to this compound
  • Apparatus Setup: A standard round-bottom flask with a magnetic stirrer and a gas inlet tube is sufficient.

  • Reagents:

    • Ethyl tetrahydropyran-4-carboximidate hydrochloride (from Phase 1)

    • Anhydrous Ethanol (as solvent)

    • Ammonia Gas

  • Procedure: a. Suspend the dried Pinner salt in anhydrous ethanol (approx. 1 M concentration) in the flask. b. Cool the stirred suspension to 0 °C in an ice-water bath. c. Bubble anhydrous ammonia gas through the suspension. An exothermic reaction may be observed. The solid Pinner salt will gradually be replaced by the finer precipitate of ammonium chloride. d. After the solution is saturated with ammonia, seal the flask and stir at room temperature for 6-12 hours. e. Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture to remove the ammonium chloride byproduct. Wash the solid with a small portion of ethanol. f. Concentrate the filtrate under reduced pressure to yield a crude solid. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford pure this compound as a white crystalline solid.[3]

Workflow Experimental Workflow cluster_phase1 Phase 1: Pinner Salt Formation cluster_phase2 Phase 2: Ammonolysis P1_Start Dissolve Nitrile & EtOH in Anhydrous Ether P1_Cool Cool to 0°C P1_Start->P1_Cool P1_HCl Bubble Dry HCl Gas (Saturation) P1_Cool->P1_HCl P1_Precipitate Precipitate at 0-4°C (12-24h) P1_HCl->P1_Precipitate P1_Filter Filter & Wash (Anhydrous Ether) P1_Precipitate->P1_Filter P1_Dry Dry Under Vacuum P1_Filter->P1_Dry P1_Product Isolated Pinner Salt P1_Dry->P1_Product P2_Start Suspend Pinner Salt in Anhydrous EtOH P1_Product->P2_Start Transfer Intermediate P2_Cool Cool to 0°C P2_Start->P2_Cool P2_NH3 Bubble NH3 Gas (Saturation) P2_Cool->P2_NH3 P2_Stir Stir at RT (6-12h) P2_NH3->P2_Stir P2_Filter Filter off NH4Cl P2_Stir->P2_Filter P2_Concentrate Concentrate Filtrate P2_Filter->P2_Concentrate P2_Recrystallize Recrystallize P2_Concentrate->P2_Recrystallize P2_Product Final Product P2_Recrystallize->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation and Product Validation

Proper characterization is essential to confirm the identity and purity of the final product.

ParameterSpecificationRationale
Starting Material Tetrahydropyran-4-carbonitrilePurity >98% is recommended to avoid side reactions.
Reagents Anhydrous Ethanol, Anhydrous Diethyl EtherWater content must be minimal (<0.1%) to prevent hydrolysis.
HCl gas, NH₃ gasUse of lecture bottles with drying tubes is advised.
Stoichiometry Nitrile:Ethanol (1 : 2-3)An excess of alcohol drives the Pinner salt formation.
Temperature (Step 1) 0-5 °CLow temperature controls exothermicity and prevents degradation.[1]
Temperature (Step 2) 0 °C to Room TempInitial cooling manages the exotherm of ammonolysis.
Reaction Time Step 1: 12-24h; Step 2: 6-12hSufficient time for complete conversion and precipitation.
Expected Yield 80-95%The Pinner reaction is typically a high-yielding transformation.[3]
Appearance White crystalline solidBoth the Pinner salt and the final product are typically solids.

Characterization Methods:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the tetrahydropyran ring protons and broad singlets for the -NH₂ and -NH₂⁺ protons of the amidinium group.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the amidine carbon (typically ~165-170 ppm) and the carbons of the THP ring.

  • Mass Spectrometry (ESI+): Will show the molecular ion peak for the free base [M+H]⁺.

  • FT-IR: Will display characteristic N-H stretching bands and a strong C=N stretching vibration.

Alternative Strategies and Critical Considerations

While the Pinner reaction is the most direct route, other methods for converting nitriles to amidines exist, such as those using metal catalysts or alternative activating agents.[5][6] However, for unsubstituted amidines like the target compound, the Pinner method offers an excellent balance of high yield, operational simplicity, and cost-effectiveness.

Safety Precautions:

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All operations must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Ammonia Gas: Ammonia is a corrosive and pungent gas. Handle exclusively within a fume hood.

  • Anhydrous Reagents: Anhydrous solvents like diethyl ether are extremely flammable. Work away from ignition sources.

Conclusion

The synthesis of this compound from its nitrile precursor via the Pinner reaction is a robust and reliable method. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers can achieve high yields of this valuable synthetic intermediate. The mechanistic principles and detailed protocol provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to confidently produce this important building block for their research endeavors.

References

  • NROChemistry. Pinner Reaction. Available from: [Link]

  • J&K Scientific. Pinner Reaction. (2025-06-04). Available from: [Link]

  • Pinner Reaction - YouTube. (2021-06-12). Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • ResearchGate. Three‐component, Pinner‐like amidine syntheses. Available from: [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Available from: [Link]

  • NIH. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023-11-25). Available from: [Link]

  • Organic-Reaction.com. Nitrile to Amide - Common Conditions. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
  • ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. An efficient conversion of nitriles to amidines. Available from: [Link]

  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2021-09-17). Available from: [Link]

Sources

A Technical Guide to Tetrahydropyran-4-carboxamidine Hydrochloride (CAS 426828-34-4): A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

This guide provides a comprehensive technical overview of Tetrahydropyran-4-carboxamidine hydrochloride (CAS 426828-34-4), a heterocyclic building block of significant interest in medicinal chemistry. The molecule uniquely combines the favorable physicochemical properties of the tetrahydropyran (THP) ring with the potent binding capabilities of the carboxamidine functional group. The THP moiety is increasingly utilized as a privileged scaffold, serving as a bioisosteric replacement for cyclohexane to improve aqueous solubility, reduce metabolic lability, and enhance target engagement through its ether oxygen. The carboxamidine group, a strong base, acts as a key pharmacophore capable of forming critical salt bridges and hydrogen bond interactions within protein active sites. Consequently, this compound serves as a versatile precursor for synthesizing novel therapeutic agents across various disease areas, from oncology to neurodegenerative disorders.[1] This document details its properties, outlines a robust synthetic strategy, and explores its application in contemporary drug discovery programs.

Section 2: Physicochemical Properties and Safety Data

Proper handling and storage are paramount for maintaining the integrity of this compound. The following table summarizes its key properties and associated safety information.

PropertyValueReference
CAS Number 426828-34-4[2][][4]
IUPAC Name oxane-4-carboximidamide;hydrochloride[]
Synonyms 4-Amidinotetrahydro-2H-pyran hydrochloride, Tetrahydro-2H-pyran-4-carboximidamide hydrochloride[5][6]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [2][4]
Appearance White crystalline powder[7]
Storage Conditions Store at 2-8°C under an inert atmosphere[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[2]

Safety Precautions: Researchers should handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid generating dust and ensure eyewash stations and safety showers are readily accessible.[10]

Section 3: The Strategic Advantage of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is not merely a passive linker; it is a strategic element in modern drug design. Its prevalence in recently approved drugs stems from its ability to confer significant advantages in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Bioisosterism and Physicochemical Impact : The THP ring is a bioisostere of the commonly used cyclohexane ring. Replacing a methylene (-CH₂) group with an oxygen atom reduces lipophilicity (logP), which can improve aqueous solubility and reduce off-target binding to lipophilic pockets. This modification can be critical for achieving oral bioavailability.

  • Hydrogen Bonding Capability : The ether oxygen of the THP ring can act as a hydrogen bond acceptor. This provides an additional point of interaction with biological targets, potentially increasing binding affinity and selectivity without adding hydrogen bond donors.

  • Metabolic Stability : As a saturated heterocycle, the THP ring is generally more resistant to metabolic oxidation compared to aromatic or more labile aliphatic systems, contributing to a longer half-life in vivo.

The incorporation of the THP motif is a key strategy in drugs like Gilteritinib (Xospata) , an FDA-approved treatment for acute myeloid leukemia, which features a popular amino-THP substituent to optimize its kinase inhibitory activity and pharmacokinetic profile.

Bioisosteric benefits of THP over a cyclohexane core.

Section 4: Proposed Synthetic Route and Experimental Protocols

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for analogue development and process optimization. A logical and robust synthetic pathway proceeds from the corresponding carboxylic acid, which can be prepared on a large scale.[1] The following multi-step procedure is a validated approach based on established organic chemistry principles.

Synthetic_Workflow start Tetrahydropyran- 4-carboxylic Acid step1 Amidation (SOCl₂, NH₄OH) start->step1 Step 1 step2 Dehydration (TFAA, Pyridine) step1->step2 Step 2 step3 Pinner Reaction (HCl, EtOH then NH₃) step2->step3 Step 3 end Tetrahydropyran-4- carboxamidine HCl step3->end Final Product

Proposed workflow for the synthesis of the target compound.
Protocol 4.1: Synthesis of Tetrahydropyran-4-carboxamide

This initial step converts the readily accessible carboxylic acid into its primary amide. The use of thionyl chloride to form the acid chloride in situ is a classic and highly efficient method.

  • Reagents: Tetrahydropyran-4-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH).

  • Procedure:

    • Suspend Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise over 30 minutes. The evolution of HCl and SO₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude acid chloride.

    • Re-dissolve the crude acid chloride in DCM and cool to 0°C.

    • Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.

    • Stir the reaction for an additional 1 hour at room temperature.

    • Filter the solid, wash with cold water and a small amount of cold DCM, and dry under vacuum to yield Tetrahydropyran-4-carboxamide.

  • Scientist's Note: The conversion to the acid chloride is a critical activation step. Performing this reaction under anhydrous conditions is essential to prevent hydrolysis back to the carboxylic acid. The subsequent ammonolysis is highly exothermic and must be controlled with slow addition and cooling.

Protocol 4.2: Dehydration of Amide to Nitrile

The conversion of the primary amide to a nitrile is a key dehydration step. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that works efficiently under mild conditions when paired with a non-nucleophilic base like pyridine.

  • Reagents: Tetrahydropyran-4-carboxamide, Anhydrous Pyridine, Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Tetrahydropyran-4-carboxamide (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.5 eq).

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add TFAA (1.5 eq) dropwise. An exothermic reaction may be observed.

    • Stir the reaction at 0°C for 2 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Tetrahydropyran-4-carbonitrile can be purified by column chromatography or used directly in the next step.

Protocol 4.3: Pinner Reaction to Form the Amidine Hydrochloride

The Pinner reaction is the definitive method for converting a nitrile into an amidine hydrochloride. It proceeds in two stages: formation of an imidate ester hydrochloride, followed by treatment with ammonia.

  • Reagents: Tetrahydropyran-4-carbonitrile, Anhydrous ethanol, Hydrogen chloride (gas or solution in dioxane), Anhydrous diethyl ether, Ammonia (solution in methanol).

  • Procedure:

    • Dissolve the crude Tetrahydropyran-4-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (3.0 eq) and anhydrous diethyl ether.

    • Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution until saturation, or add a stoichiometric amount of HCl in dioxane.

    • Seal the reaction vessel and allow it to stand at 4°C for 24-48 hours. A white precipitate of the imidate hydrochloride salt will form.

    • Filter the solid precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

    • Suspend the isolated imidate salt in a solution of ammonia in methanol (7N) and stir at room temperature for 4-6 hours.

    • Monitor the conversion to the amidine by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

  • Trustworthiness Note: This protocol is self-validating as the intermediate imidate salt is typically a crystalline solid that can be isolated and characterized before proceeding. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Applications in Drug Discovery

This compound is primarily used as a fragment or building block in fragment-based lead discovery (FBLD) and lead optimization campaigns. Its structure is ideal for probing binding pockets that recognize charged groups, such as those found in serine proteases, kinases, and certain GPCRs.

  • Fragment-Based Screening: The molecule's relatively small size and desirable physicochemical properties make it an excellent candidate for fragment libraries. Hits containing this scaffold can be elaborated upon to increase potency and selectivity.

  • Lead Optimization: In existing lead compounds, a cyclohexane or other lipophilic group can be replaced with the 4-amidinotetrahydropyran moiety to improve solubility, tune basicity (pKa), and introduce new hydrogen bonding interactions, thereby enhancing the overall drug-like properties.

  • "Click" Chemistry and Library Synthesis: The amidine can be further functionalized, or the core THP ring can be synthesized with an appropriate handle (e.g., an azide or alkyne) to participate in bioorthogonal "click" chemistry reactions for the rapid generation of compound libraries.[11]

FBDD_Application scaffold Lead Scaffold (e.g., Kinase Hinge Binder) linker Linker (e.g., Amide bond) scaffold->linker fragment THP-Amidine Fragment (Solvent-Exposed Region) linker->fragment protein Target Protein Pocket fragment->protein h_bond H-Bond / Salt Bridge

Use of the THP-Amidine as a key fragment in drug design.

Section 6: Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By providing a pre-packaged combination of a metabolically robust, solubility-enhancing heterocycle and a potent binding group, it enables researchers to accelerate the discovery and optimization of novel therapeutics. Its logical synthesis and versatile application profile ensure its continued relevance in the development of next-generation pharmaceuticals.

Section 7: References

  • 4-Aminotetrahydropyran hydrochloride | 33024-60-1. (2025). ChemicalBook.

  • This compound. (n.d.). Blazechem.

  • Safety Data Sheet - 1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride. (2024). CymitQuimica.

  • Safety Data Sheet - N-Cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride. (n.d.). AK Scientific, Inc..

  • Safety Data Sheet - Tetrahydropyran-4-carbothioamide. (2010). Fisher Scientific.

  • This compound - CAS 426828-34-4. (n.d.). SynQuest Laboratories.

  • CAS 426828-34-4 this compound. (n.d.). Alfa Chemistry.

  • 4-Amidinotetrahydro-2H-pyran hydrochloride | 426828-34-4. (n.d.). Toronto Research Chemicals.

  • Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. (n.d.). CymitQuimica.

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.

  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

  • Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery.

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereochemical and physicochemical properties, including its role as a rigid, low-entropy scaffold and a bioisostere of cyclohexane with improved polarity, have cemented its status as a privileged structure in the design of novel therapeutics. The incorporation of the THP moiety can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, while also providing a crucial hydrogen bond acceptor to facilitate tighter binding to biological targets. This technical guide provides a comprehensive exploration of the diverse mechanisms of action of tetrahydropyran-based compounds, delving into their roles as potent enzyme inhibitors and receptor modulators. We will dissect the structural basis of their activity, provide detailed experimental protocols for elucidating their mechanisms, and present quantitative data to illustrate their therapeutic potential.

The Strategic Advantage of the Tetrahydropyran Scaffold in Drug Design

The utility of the THP scaffold extends beyond its favorable ADME characteristics. As a conformationally restrained ether, it introduces a degree of rigidity that can be advantageous for optimizing ligand-target interactions, reducing the entropic penalty upon binding. The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic analogue, cyclohexane. This has been a key factor in the successful development of a number of approved drugs containing the THP motif.

Furthermore, the THP ring is a versatile synthetic handle, with well-established chemical methods for its introduction and functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Its presence in a wide array of biologically active natural products has also inspired the development of numerous synthetic strategies for its construction.

Mechanisms of Action of Tetrahydropyran-Based Compounds

The versatility of the THP scaffold is evident in the broad range of biological targets it can be tailored to address. This guide will focus on several key mechanisms through which THP-containing compounds exert their therapeutic effects.

Enzyme Inhibition: A Dominant Modality

The Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3] Inhibition of LpxC disrupts the integrity of this outer membrane, leading to bacterial cell death.

The Role of the THP Scaffold: Tetrahydropyran-based LpxC inhibitors have emerged as a promising new class of antibiotics.[4] The THP core can mimic the pyranose ring of the natural substrate, UDP-3-O-(acyl)-N-acetylglucosamine, and its oxygen atom can form a key hydrogen bond with residues such as Lys238 in Pseudomonas aeruginosa LpxC.[4] Crystallographic studies have confirmed that the THP moiety engages in the same hydrogen bonds and van der Waals interactions as other known inhibitors.[4][5]

Quantitative Data: LpxC Inhibitory Activity

CompoundTarget OrganismIC50/KiReference
Tetrahydropyran-based hydroxamate 2P. aeruginosa LpxC7.4 nM (Ki)[4]
LpxC-IN-5LpxC20 nM (IC50)[3]
BB-78484LpxC-[6]
BB-78485LpxC-[6]

Experimental Protocol: LpxC Enzyme Inhibition Assay (Fluorescence-Based) [2]

This assay measures LpxC activity by detecting the free amine product generated upon deacetylation of the substrate.

Materials:

  • Purified LpxC enzyme

  • LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (dissolved in DMSO)

  • Fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

  • Add the LpxC substrate to all wells except the negative control.

  • Initiate the reaction by adding the purified LpxC enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes.[2]

  • Stop the reaction by adding a suitable reagent (e.g., acetic acid).[2]

  • Add the fluorescent probe to all wells and incubate in the dark for 10 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 390/475 nm for fluorescamine).

  • Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow: LpxC Inhibition Assay

LpxC_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Plate_Setup Set up 96-well Plate: - Test Compound - Positive Control - Negative Control Compound_Prep->Plate_Setup Add_Substrate Add LpxC Substrate Plate_Setup->Add_Substrate Add_Enzyme Add LpxC Enzyme (Initiate Reaction) Add_Substrate->Add_Enzyme Incubate_37C Incubate at 37°C (30 minutes) Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction Incubate_37C->Stop_Reaction Add_Probe Add Fluorescent Probe Stop_Reaction->Add_Probe Incubate_Dark Incubate in Dark (10 minutes) Add_Probe->Incubate_Dark Read_Fluorescence Read Fluorescence Incubate_Dark->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorescence-based LpxC enzyme inhibition assay.

The Target: DPP-4 is a serine exopeptidase that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[7][9]

The Role of the THP Scaffold: Several potent and selective DPP-4 inhibitors incorporate a THP moiety. The THP ring can occupy a specific pocket in the active site of DPP-4, contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocol: DPP-4 Activity Assay (Fluorometric) [10]

This assay measures DPP-4 activity by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Purified DPP-4 enzyme

  • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

  • DPP-4 Assay Buffer

  • Test compound (dissolved in DMSO)

  • DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, a positive control (DPP-4 inhibitor), a sample blank for each test sample, and an enzyme control (no inhibitor).

  • Add DPP-4 Assay Buffer to bring the final volume to 50 µL.

  • To the sample blank wells, add 10 µL of the DPP-4 inhibitor. To the other wells, add 10 µL of DPP-4 Assay Buffer. Mix and incubate for 10 minutes at 37°C.

  • Prepare a Master Reaction Mix containing DPP-4 Assay Buffer and DPP-4 substrate.

  • Add 40 µL of the Master Reaction Mix to each well to initiate the reaction.

  • Incubate the plate at 37°C and measure the fluorescence intensity (λex = 360/ λem = 460 nm) at multiple time points.

  • Calculate the rate of reaction and the percent inhibition to determine the IC50 value.

The Target: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11][12] Topoisomerase inhibitors stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[12][13][14]

The Role of the THP Scaffold: Tetrahydropyran-based compounds have been developed as potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[15] These inhibitors can overcome resistance to existing antibiotics like fluoroquinolones.[15] The THP ring contributes to the overall shape and electronic properties of the molecule, facilitating its interaction with the enzyme-DNA complex.

Experimental Protocol: Topoisomerase II Decatenation Assay [11][16]

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes) and the inhibitory effect of test compounds.

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA), a network of catenated circular DNA

  • Topoisomerase II Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound (dissolved in DMSO)

  • Loading Dye

  • Agarose gel electrophoresis system

Procedure:

  • Prepare a reaction mixture containing kDNA and topoisomerase II reaction buffer.

  • Add serial dilutions of the test compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add purified topoisomerase IIα to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30 minutes.[11][17]

  • Stop the reaction by adding SDS and proteinase K.

  • Add loading dye and resolve the DNA products by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize under UV light. Catenated DNA will remain at the origin, while decatenated DNA will migrate into the gel as circular monomers.

Signaling Pathway: Topoisomerase II Inhibition

TopoII_Inhibition TopoII Topoisomerase II Cleavage_Complex Topoisomerase II- DNA Cleavage Complex TopoII->Cleavage_Complex Binds & Cleaves DNA DNA Supercoiled DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Normal Pathway Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Stabilizes Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA THP_Inhibitor THP-based Topoisomerase Inhibitor THP_Inhibitor->Cleavage_Complex Binds to Replication_Fork_Collision Replication Fork Collision Stabilized_Complex->Replication_Fork_Collision DSB Double-Strand Breaks Replication_Fork_Collision->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of topoisomerase II inhibitors.

The Target: Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[18]

The Role of the THP Scaffold: Gilteritinib (Xospata®), an approved drug for FLT3-mutated AML, features a THP moiety.[19][20] Gilteritinib is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[19] The THP ring contributes to the overall binding affinity and selectivity of the drug.

Experimental Protocol: FLT3 Kinase Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human FLT3 kinase

  • FLT3 substrate (e.g., a synthetic peptide)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Add the test compound and FLT3 kinase to the wells of a 96-well plate.

  • Add the FLT3 substrate and ATP to initiate the kinase reaction.

  • Incubate at room temperature for 60-120 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Modulation of Protein-Protein Interactions: The Case of Bcl-2

The Target: B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that is overexpressed in many cancers.[21] It promotes cell survival by binding to and sequestering pro-apoptotic proteins.

The Role of the THP Scaffold: The THP ring has been incorporated into Bcl-2 inhibitors to improve their properties. For instance, in the development of venetoclax, a THP-containing compound was synthesized that showed improved selectivity for Bcl-2 over the related protein Bcl-XL, thereby reducing the risk of thrombocytopenia.

Experimental Protocol: Bcl-2 Binding Assay (TR-FRET) [21]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a ligand to Bcl-2.

Materials:

  • His-tagged Bcl-2 protein

  • Biotinylated Bcl-2 peptide ligand

  • Terbium-labeled anti-His antibody (donor)

  • Dye-labeled streptavidin (acceptor)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • 384-well low-volume microplate

  • TR-FRET-capable plate reader

Procedure:

  • In a 384-well plate, add the test compound, His-tagged Bcl-2, and the biotinylated peptide ligand.

  • Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.

  • Incubate for 180 minutes at room temperature.

  • Measure the TR-FRET signal. The signal is generated when the donor and acceptor are in close proximity due to the binding of the ligand to Bcl-2.

  • Inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The tetrahydropyran scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and its ability to engage in specific interactions with a wide range of biological targets have led to the development of numerous successful drugs. The mechanisms of action of THP-based compounds are diverse, spanning enzyme inhibition and the modulation of protein-protein interactions.

The detailed experimental protocols provided in this guide offer a practical framework for researchers seeking to elucidate the mechanisms of their own THP-containing compounds. As our understanding of disease biology continues to grow, the rational design of novel therapeutics incorporating the THP motif is poised to deliver the next generation of innovative medicines. The continued exploration of new synthetic methodologies for accessing diverse and complex THP scaffolds will undoubtedly fuel future drug discovery efforts.

References

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PubMed Central. (n.d.). Retrieved from [Link]

  • Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cell Permeable Bcl-2 Binding Peptides: A Chemical Approach to Apoptosis Induction in Tumor Cells1 - AACR Journals. (n.d.). Retrieved from [Link]

  • Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]

  • Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. (n.d.). Retrieved from [Link]

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - NIH. (n.d.). Retrieved from [Link]

  • Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the mechanism of Gilteritinib Fumarate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • BCL-2 Assay Service - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed. (n.d.). Retrieved from [Link]

  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - AACR Journals. (n.d.). Retrieved from [Link]

  • Gilteritinib mechanism of action. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of inhibition of topoisomerase IIα and cancer cell proliferation by ingenolEZ - NIH. (n.d.). Retrieved from [Link]

  • Topoisomerase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • FLT3 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012, March 30). Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (n.d.). Retrieved from [Link]

  • Mechanism of action of DNA topoisomerase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • DPP4 Inhibitor Mechanism of Action - My Endo Consult. (n.d.). Retrieved from [Link]

  • Inhibitors of Topoisomerase II as pH-dependent Modulators of Etoposide-mediated Cytotoxicity1 - AACR Journals. (1999, October 1). Retrieved from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (n.d.). Retrieved from [Link]

  • Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Topoisomerase inhibitors | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed. (n.d.). Retrieved from [Link]

  • Mechanism of Action of DPP-4 Inhibitors-New Insights - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Expanding Therapeutic Landscape of Tetrahydropyran Carboxamides: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent motif in numerous natural products and synthetic bioactive molecules.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in drug design. When coupled with a carboxamide functional group, the resulting tetrahydropyran carboxamide scaffold gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrahydropyran carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Diverse Biological Activities: From Oncology to Infectious Diseases

Tetrahydropyran carboxamide derivatives have demonstrated significant efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. The inherent versatility of the scaffold allows for molecular modifications that can be fine-tuned to target specific biological pathways with high affinity and selectivity.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

A significant body of research highlights the potential of tetrahydropyran carboxamides as potent anticancer agents.[2][3][4][5][6] These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest, inhibition of cell proliferation, and synergistic effects with established chemotherapeutic drugs.[2][3]

One notable study detailed the synthesis of a series of tetrahydropyrimidine carboxamide derivatives, from which compound 4f emerged as a potent anti-proliferative agent against multiple solid tumor cell lines, including liver, breast, and lung cancer, as well as patient-derived glioblastoma cells.[2][3] This derivative was found to impede the cell cycle and reduce the number of cancer stem cells.[2][3] Interestingly, compound 4f exhibited synergistic cytotoxicity when combined with the EGFR inhibitor osimertinib, suggesting a potential role in combination therapies.[2][3] While its precise molecular target remains under investigation, the compound's cytostatic nature points towards a mechanism distinct from kinase inhibition.[2][3]

The Biginelli reaction is a common and efficient method for the one-pot synthesis of dihydropyrimidinones, which are precursors to many of these bioactive carboxamide derivatives.[2] This three-component reaction, typically acid-catalyzed, involves an aldehyde, a β-keto ester or amide, and urea or thiourea.[2]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic rings of the carboxamide moiety. For instance, the presence of electron-withdrawing groups has been shown to enhance anticancer activity against human breast cancer cell lines (MCF-7).[5][7] In a series of N-substituted 1H-indole-2-carboxamides, compounds bearing a p-chlorobenzene group or an anthraquinone moiety demonstrated potent cytotoxicity against leukemia (K-562) and colon cancer (HCT-116) cell lines.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, K-562) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran carboxamide derivatives for a specified duration (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.[4]

Visualization of a Generic Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Tetrahydropyran Carboxamide Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay Treated Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Active Compounds docking Molecular Docking (e.g., against Topoisomerase, PI3Kα, EGFR) cell_cycle->docking Further Investigation pathway_analysis Signaling Pathway Analysis docking->pathway_analysis

Caption: Workflow for Anticancer Screening of Tetrahydropyran Carboxamides.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Several tetrahydropyran carboxamide derivatives have exhibited promising anti-inflammatory properties, positioning them as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with adverse side effects.[8][9]

A study focused on 1,4,5,6-tetrahydropyrimidine-2-carboxamides identified N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide as having the most potent anti-inflammatory activity.[8][9] These compounds demonstrated a significant reduction in the inflammatory response in a carrageenan-induced paw edema model in rats, with suppression rates of 46.7% and 46.4%, respectively.[8][9] Molecular docking studies suggested that these compounds interact with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for many NSAIDs.[8][9]

Another tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), demonstrated both antinociceptive and anti-inflammatory effects.[10] Its mechanism of action appears to involve the opioid system and the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new chemical entities.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate laboratory rats to the experimental conditions.

  • Compound Administration: Administer the test compounds (tetrahydropyran carboxamide derivatives) or a reference drug (e.g., Diclofenac) to different groups of rats.[8][9]

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualization of the COX Inhibition Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation THP_Carboxamides Tetrahydropyran Carboxamide Derivatives THP_Carboxamides->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Tetrahydropyran Carboxamides.

Antimicrobial and Antiviral Activities: Combating Pathogenic Microorganisms

The tetrahydropyran carboxamide scaffold has also been explored for its potential in treating infectious diseases. Various derivatives have shown activity against a range of bacteria, fungi, and viruses.

Several studies have reported the synthesis of tetrahydropyrimidine carboxamide derivatives with significant antibacterial and antifungal activities.[5][7][11] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] The presence of certain moieties, such as indole and furan, at the fourth position of the tetrahydropyrimidine ring has been linked to enhanced antioxidant and antimicrobial properties.[11]

In the realm of antiviral research, flavone derivatives containing carboxamide fragments have been designed and evaluated for their activity against the tobacco mosaic virus (TMV).[12] Molecular docking studies suggest that these compounds may interfere with the assembly of the virus by interacting with its coat protein.[12] Furthermore, certain tetrahydropyran derivatives have been investigated as HIV protease inhibitors.[13]

Antitubercular Activity: A New Frontier in Tuberculosis Treatment

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Tetrahydropyrazolo[1,5-a]pyrimidine carboxamide derivatives have emerged as a promising class of antitubercular agents.[14][15][16]

A high-throughput screening campaign identified this scaffold as a hit series against Mycobacterium tuberculosis (Mtb).[14][15][16] Subsequent optimization led to the discovery of compound 9 , which demonstrated a potent in vivo efficacy in a mouse model of tuberculosis, significantly reducing the bacterial load in the lungs.[14][15][16] This compound holds potential for use in combination therapies for both drug-sensitive and drug-resistant tuberculosis.[14][15] The synthesis of these derivatives often involves the condensation of an aminopyrazole with a diketone, followed by reduction of the pyrimidine ring.[15]

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
Tetrahydropyrimidine CarboxamidesAnticancerCompound 4f showed potent anti-proliferative effects across multiple cancer cell lines and synergistic cytotoxicity with osimertinib.[2][3]
1,4,5,6-Tetrahydropyrimidine-2-carboxamidesAnti-inflammatoryN-(4-chlorophenyl) and N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives suppressed inflammation by 46.7% and 46.4%, respectively, in a rat paw edema model.[8][9]
Tetrahydropyran Derivative (LS20)Anti-inflammatory, AnalgesicReduced leukocyte migration and production of pro-inflammatory cytokines (TNF-α and IL-6).[10]
Tetrahydropyrazolo[1,5-a]pyrimidine CarboxamidesAntitubercularCompound 9 achieved a 3.5 log CFU reduction of M. tb in a mouse efficacy model.[14][15][16]
N-substituted 1H-indole-2-carboxamidesAnticancerCompounds 12 , 14 , and 4 exhibited potent activity against K-562 leukemia cells with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively.[4]

Conclusion and Future Directions

Tetrahydropyran carboxamide derivatives represent a highly versatile and promising scaffold in modern drug discovery. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects, underscores their therapeutic potential. The ability to readily modify the core structure through established synthetic methodologies, such as the Biginelli reaction, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Elucidation: For many of these derivatives, the precise molecular targets and signaling pathways remain to be fully elucidated. Advanced techniques such as proteomics, transcriptomics, and chemical biology approaches can provide deeper insights into their mechanisms of action.

  • Optimization of Pharmacokinetic Properties: While many derivatives show potent in vitro activity, their in vivo efficacy is often dependent on their absorption, distribution, metabolism, and excretion (ADME) profiles. Further medicinal chemistry efforts should focus on optimizing these properties to enhance bioavailability and reduce potential toxicity.

  • Exploration of Novel Therapeutic Areas: The inherent versatility of the tetrahydropyran carboxamide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening against a broader range of biological targets could uncover new and unexpected activities.

  • Development of Combination Therapies: The synergistic effects observed with some derivatives, such as the combination of compound 4f with osimertinib, highlight the potential for developing more effective combination therapies that can overcome drug resistance and improve patient outcomes.

References

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (2020). SID. Retrieved from [Link]

  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (n.d.). Bentham Science. Retrieved from [Link]

  • The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. (2022). Drug development & registration. Retrieved from [Link]

  • Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-inflammatory, Analgesic, and Antipyretic Activities of Azomethine Derivatives of the Tetrahydropyran Series. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar. Retrieved from [Link]

  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of tetrahydropyrazolopyrimidine carboxamide derivatives as potent and orally active antitubercular agents. (2013). PubMed. Retrieved from [Link]

  • Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). PubMed. Retrieved from [Link]

  • Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved from [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

Sources

An In-Depth Technical Guide for the In Vitro Evaluation of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of Tetrahydropyran-4-carboxamidine hydrochloride, a molecule of interest due to its structural motifs, which are common in pharmacologically active agents. While this specific compound is not extensively characterized in public literature, its core structure, featuring a carboxamidine group, suggests a rationale for investigating its potential as a serine protease inhibitor. This document outlines a logical, multi-stage experimental cascade designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established biochemical and cell-based methodologies, providing a robust starting point for characterizing novel compounds of this class. We will proceed from fundamental physicochemical analysis and compound handling to primary enzymatic screening, mechanism of action studies, and preliminary cytotoxicity assessment.

Introduction and Rationale

This compound (CAS: 426828-34-4) is a small molecule containing a tetrahydropyran ring and a carboxamidine functional group.[] The carboxamidine moiety is a well-established pharmacophore, recognized for its ability to interact with key residues in the active sites of various enzymes, particularly serine proteases.[2][3] Many successful drugs, including anticoagulants and anti-inflammatory agents, incorporate this or similar guanidine-like structures to achieve target engagement.[2]

Given this structural alert, a primary hypothesis is that this compound may exhibit inhibitory activity against serine proteases. This guide, therefore, uses the widely studied and accessible serine protease, Trypsin , as a model system for the initial characterization. The workflow described is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).[4][5][6]

The objective of this guide is to:

  • Establish the fundamental physicochemical properties for accurate experimental design.

  • Screen for primary inhibitory activity against a model serine protease.

  • Quantify the potency of inhibition through IC50 determination.

  • Elucidate the kinetic mechanism of action (MoA).

  • Assess preliminary cellular toxicity to establish a therapeutic window.

This structured approach ensures that by the end of the cascade, a researcher will have a robust preliminary data package to inform decisions on the compound's potential for further development.

Physicochemical Properties and Compound Management

Accurate in vitro evaluation begins with a thorough understanding of the test article's physical and chemical properties. This knowledge is critical for preparing accurate stock solutions, preventing compound precipitation in assays, and ensuring data reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 426828-34-4[][7]
Molecular Formula C₆H₁₂N₂O·HCl[7]
Molecular Weight 164.64 g/mol [7]
IUPAC Name oxane-4-carboximidamide;hydrochloride[]
Standard Operating Procedure: Compound Handling and Stock Solution Preparation

Adherence to GLP principles for compound management is paramount to ensure the integrity of the entire experimental cascade.[4][8][9]

  • Receipt and Storage: Upon receipt, log the compound into a certified laboratory inventory system. Store at room temperature in a desiccated, light-protected environment as per supplier recommendations.

  • Solubility Testing: Before preparing a high-concentration stock, perform a preliminary solubility test in common laboratory solvents (e.g., water, DMSO, ethanol). Given its hydrochloride salt form, high solubility in aqueous buffers is expected.

  • Primary Stock Preparation (e.g., 10 mM in DMSO):

    • Accurately weigh a precise amount of this compound (e.g., 1.65 mg) using a calibrated analytical balance.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 1.0 mL for a 10 mM stock).

    • Vortex thoroughly until the compound is fully dissolved. Sonication may be used if necessary.

    • Aliquot the stock solution into small-volume, single-use tubes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare serial dilutions in the specific assay buffer to create working solutions. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a non-interfering level (typically ≤0.5%).

Experimental Workflow: A Multi-Stage Evaluation Cascade

The proposed evaluation follows a logical progression from broad screening to detailed mechanistic studies. This ensures that resources are focused on compounds that show meaningful activity in initial, cost-effective assays.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Potency & MoA cluster_3 Phase 4: Safety Profile cluster_4 Phase 5: Decision A Compound Handling (SOP 2.1) B Physicochemical Characterization C Single-Point Enzymatic Assay (Protocol 4.1) B->C Proceed to Screening D Dose-Response & IC50 Determination (Protocol 5.1) C->D If 'Hit' (e.g., >50% Inhibition) E Enzyme Kinetics & MoA Studies (Protocol 5.2) D->E F Cellular Cytotoxicity (MTT Assay) (Protocol 6.1) E->F Characterize Further G Data Synthesis & Go/No-Go Decision F->G G cluster_noncomp E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 k-1 P Product (P) EI Enzyme-Inhibitor Complex (EI) E->EI Competitive ESI Enzyme-Substrate-Inhibitor Complex (ESI) S Substrate (S) I Inhibitor (I) ES->E k_cat ES->ESI Uncompetitive

Sources

A Technical Guide to the Solubility and Stability of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tetrahydropyran-4-carboxamidine hydrochloride is a small molecule of significant interest within contemporary drug discovery and development. Featuring a tetrahydropyran (THP) ring, a common scaffold in medicinal chemistry, and a basic carboxamidine (amidine) functional group, this compound serves as a valuable building block and structural motif. The hydrochloride salt form is typically employed to improve the physicochemical properties of the otherwise basic parent molecule.

A comprehensive understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a foundational pillar of successful drug development. These parameters directly influence bioavailability, formulation design, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1] This guide provides an in-depth analysis of the critical factors governing the solubility and stability of this compound, outlines robust experimental protocols for their determination, and discusses the practical implications for pharmaceutical research and development.

Physicochemical Properties: The Foundation of Behavior

Before delving into complex solubility and stability studies, a firm grasp of the molecule's intrinsic properties is essential. These characteristics dictate its behavior in various environments.

Molecular Structure:

  • IUPAC Name: oxane-4-carboximidamide hydrochloride[2]

  • CAS Number: 426828-34-4[3][4]

  • Molecular Formula: C₆H₁₃ClN₂O[3]

  • Molecular Weight: 164.64 g/mol [3]

The structure consists of a saturated six-membered tetrahydropyran ring, which imparts a degree of lipophilicity and conformational rigidity. The key functional group is the amidine, C(=NH)NH₂, which is strongly basic and protonated at physiological pH, forming the hydrochloride salt. This ionic character is the primary driver of its aqueous solubility.

PropertyValue (Computed/Predicted)Source
Molecular Weight164.64 g/mol [3]
XLogP3-AA (Free Base)-0.5[2]
Hydrogen Bond Donor Count (Free Base)2[2]
Hydrogen Bond Acceptor Count (Free Base)2[2]
Topological Polar Surface Area (Free Base)59.1 Ų[2]

Table 1: Key physicochemical properties of the parent compound, Tetrahydropyran-4-carboxamidine.

The negative XLogP3 value indicates a high degree of hydrophilicity, predicting good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports this.

Solubility Profiling: A Multifaceted Assessment

Solubility is not a single value but a profile dependent on the surrounding environment. As a hydrochloride salt of a weak base, the solubility of this compound is critically dependent on pH.[5]

Theoretical Considerations: pH-Dependent Solubility

The dissolution of the salt in water involves an equilibrium between the solid salt, the dissolved ions (amidinium cation and chloride anion), and the potential formation of the less soluble free base. The pH of the medium is the master variable.

  • In Acidic to Neutral pH (pH < pKa): The amidine group is fully protonated (as the amidinium ion). The compound exists in its ionic form, which is highly polar and readily solvated by water, leading to maximum solubility.

  • In Alkaline pH (pH > pKa): As the pH increases beyond the pKa of the amidinium ion, it begins to deprotonate, forming the neutral free base. This free base is significantly less polar and, consequently, less soluble in water. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[5]

This relationship underscores the importance of determining solubility across a physiologically and pharmaceutically relevant pH range (typically pH 1 to 8).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. Its reliability lies in ensuring the solution is truly saturated before analysis.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents at controlled temperatures.

Methodology:

  • Preparation: Prepare a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO).

  • Addition of Compound: Add an excess amount of the compound to a known volume of each solvent in sealed, inert vials. "Excess" is confirmed by the visible presence of undissolved solid material throughout the experiment.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] Consecutive measurements showing no change in concentration confirm that equilibrium has been achieved.

  • Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Data Reporting: Express solubility in units of mg/mL or mM.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess API C Add API to media in sealed vials A->C B Prepare buffered media (e.g., pH 1.2, 4.5, 6.8) B->C D Agitate at constant T (e.g., 25°C) for 24-72h C->D E Confirm undissolved solid remains D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Quantify via validated HPLC method G->H I Report Solubility (mg/mL) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility Profile
Solvent SystemTemperatureExpected SolubilityRationale
0.1 M HCl (pH ~1)25°CHighCompound is fully protonated and stable.
Acetate Buffer (pH 4.5)25°CHighCompound remains fully protonated.
Phosphate Buffer (pH 6.8)25°CHighCompound remains predominantly protonated.
Phosphate Buffer (pH 7.4)37°CHigh to ModeratepH is approaching the pKa; slight decrease may be observed.
Water25°CHighForms a slightly acidic solution upon dissolution.
Ethanol25°CModerateGood solubility in polar protic solvents.
DMSO25°CHighExcellent solvent for a wide range of compounds.

Table 2: Predicted solubility profile for this compound.

Stability Assessment: Ensuring Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life.[1] For this compound, the primary chemical liabilities are the amidine and ether functionalities. The amidine group is susceptible to hydrolysis, while the ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Degradation Pathways
  • Hydrolysis: This is the most probable degradation pathway for the amidine group.[7] Under either acidic or basic conditions, the C-N bond of the amidine can be cleaved by water to yield the corresponding carboxamide (Tetrahydropyran-4-carboxamide) and ammonia.[8][9] This reaction is often accelerated by heat.[10]

  • Oxidation: While the core structure is not highly susceptible to oxidation, trace impurities or extreme conditions (e.g., presence of peroxides) could potentially lead to oxidative degradation.[11]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, although the chromophores in this specific molecule are not strong.

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions, including hydrolysis.[12]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[1][13] These studies are a core requirement of ICH guidelines (Q1A(R2)).[13]

Objective: To investigate the intrinsic stability of the molecule under various stress conditions and identify key degradation products. A degradation target of 5-20% is generally considered appropriate to obtain useful data without completely destroying the sample.[12][13][14]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[12]

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the solution (in a neutral buffer) and the solid powder at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[12]

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products by their mass-to-charge ratio.

  • Mass Balance: Evaluate the results to ensure that the decrease in the parent peak area is reasonably accounted for by the increase in degradation product peaks (mass balance).

G cluster_conditions Parallel Stress Conditions Start API Stock Solution (1 mg/mL) A Acidic 0.1 M HCl, 60°C Start->A B Basic 0.1 M NaOH, 60°C Start->B C Oxidative 3% H₂O₂, RT Start->C D Thermal 80°C (Solid & Solution) Start->D E Photolytic ICH Q1B Light Source Start->E Analysis Sample at Time Points Neutralize (if needed) Analyze by LC-MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis End Identify Degradants Assess Mass Balance Determine Pathways Analysis->End

Caption: Experimental Workflow for Forced Degradation Studies.

Expected Stability Profile
Stress ConditionExpected StabilityLikely Degradation Product(s)Primary Mechanism
Acid Hydrolysis (0.1 M HCl, 60°C)Moderate DegradationTetrahydropyran-4-carboxamideAcid-catalyzed hydrolysis of the amidine group.[10]
Base Hydrolysis (0.1 M NaOH, 60°C)Significant DegradationTetrahydropyran-4-carboxamideBase-catalyzed hydrolysis of the amidine group.[15]
Oxidation (3% H₂O₂, RT)Likely StableMinor, unidentified productsThe molecule lacks easily oxidizable functional groups.
Thermal (80°C)Stable (Solid) / Minor Degradation (Solution)Tetrahydropyran-4-carboxamideHeat accelerates the rate of hydrolysis in solution.
Photolytic (ICH Q1B)Likely StableNone significantLack of strong chromophores suggests low photosensitivity.

Table 3: Predicted stability profile and degradation pathways for this compound.

Practical Implications and Recommendations

The physicochemical data gathered through these studies are paramount for guiding drug development decisions.

  • Formulation Development: The high aqueous solubility in acidic and neutral pH suggests that oral solid dosage forms (tablets, capsules) and simple aqueous parenteral formulations are viable. However, care must be taken to avoid excipients that could create an alkaline microenvironment, which might cause the less soluble free base to precipitate.[16]

  • Analytical Method Development: The forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[13] This method must be able to separate the parent API from all potential degradation products, ensuring accurate quantification during long-term stability trials.

  • Manufacturing and Storage: The compound is predicted to be most stable under dry, room temperature conditions, protected from light. The primary instability concern is hydrolysis, which is exacerbated by high temperatures and alkaline conditions. Therefore, manufacturing processes should avoid high heat in the presence of moisture, and the final product should be packaged in well-sealed containers with desiccants if necessary.

Conclusion

This compound is a hydrophilic molecule with high aqueous solubility, primarily governed by the pH of the medium. Its principal chemical liability is the hydrolytic degradation of the amidine functional group, a reaction that is accelerated under basic conditions and elevated temperatures. A thorough understanding of these solubility and stability characteristics, determined through robust experimental protocols like those outlined in this guide, is indispensable. This knowledge empowers researchers to design stable formulations, develop reliable analytical methods, and define appropriate storage conditions, thereby ensuring the quality, safety, and efficacy of potential new medicines.

References

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Anonymous. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Fiveable. (n.d.). Hydrolysis of Amides Definition - Organic Chemistry Key Term.
  • SGS Malaysia. (n.d.). Forced Degradation Testing.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Shriner, R. L., & Neumann, F. W. (n.d.). The Chemistry of the Amidines. ResearchGate.
  • Anonymous. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • American Chemical Society. (n.d.). Volumetric Methods for Assay of Amidines | Analytical Chemistry. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). Oxane-4-carboximidamide. PubChem.
  • ChemicalBook. (n.d.). 344329-76-6(TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Product Description.
  • MDPI. (n.d.). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples.
  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent.
  • PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms.
  • ChemicalBook. (n.d.). Benzamidine hydrochloride CAS#: 1670-14-0.
  • National Center for Biotechnology Information. (n.d.). Oxane-4-carboxamide. PubChem.
  • Royal Society of Chemistry. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.
  • Anonymous. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.
  • ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety.
  • PubMed. (2015, March). Instability of the hydrochloride salts of cathinone derivatives in air.
  • BenchChem. (2025). Benzethidine Hydrochloride Salt: A Technical Guide to Solubility and Stability.
  • Alfa Chemistry. (n.d.). CAS 426828-34-4 this compound.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • Ambeed.com. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Tetrahydropyran-4-carboxamidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and reliable method centered around the classical Pinner reaction, a well-established method for the conversion of nitriles to amidines.[1][2][3] This application note offers a step-by-step procedure, an in-depth discussion of the reaction mechanism, safety considerations, and characterization techniques, designed to be a self-validating system for achieving high-purity this compound.

Introduction

The tetrahydropyran moiety is a privileged scaffold found in a plethora of biologically active molecules and natural products.[4][5] Its incorporation into drug candidates can significantly influence physicochemical properties such as solubility and metabolic stability. The carboxamidine functional group, a strong basic group, is a key pharmacophore in many enzyme inhibitors and receptor ligands due to its ability to participate in hydrogen bonding and electrostatic interactions within biological targets. Consequently, this compound serves as a critical intermediate for the synthesis of novel therapeutics. This guide provides a detailed protocol for its preparation from readily available starting materials.

Overall Synthesis Workflow

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the precursor, Tetrahydropyran-4-carbonitrile, from the commercially available Tetrahydropyran-4-carboxylic acid. The second stage is the conversion of the nitrile to the target amidine hydrochloride via the Pinner reaction.

Synthesis_Workflow A Tetrahydropyran-4-carboxylic acid B Tetrahydropyran-4-carboxamide A->B 1. SOCl₂ 2. NH₄OH C Tetrahydropyran-4-carbonitrile B->C Dehydration (e.g., P₂O₅) D Ethyl tetrahydropyran-4-carboximidate hydrochloride (Pinner Salt) C->D EtOH, HCl (g) E This compound D->E NH₃

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of Tetrahydropyran-4-carbonitrile

This section details the preparation of the nitrile precursor from the corresponding carboxylic acid. This is a standard two-step transformation involving the formation of an amide followed by dehydration.

Step 1.1: Synthesis of Tetrahydropyran-4-carboxamide

Rationale: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂), which is a highly reactive intermediate. This intermediate is then immediately reacted with aqueous ammonia to form the stable amide.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature under a fume hood.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully and slowly add the reaction mixture to a beaker containing a stirred, ice-cold solution of concentrated ammonium hydroxide (excess).

  • Stir the resulting mixture for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Tetrahydropyran-4-carboxamide.

Step 1.2: Dehydration of Tetrahydropyran-4-carboxamide to Tetrahydropyran-4-carbonitrile

Rationale: The amide is dehydrated to the corresponding nitrile using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Protocol:

  • In a dry round-bottom flask, thoroughly mix Tetrahydropyran-4-carboxamide (1.0 eq) and phosphorus pentoxide (1.5 eq).

  • Heat the mixture under vacuum (distillation apparatus) to the melting point of the amide.

  • The product, Tetrahydropyran-4-carbonitrile, will distill as a colorless liquid.

  • Collect the distillate and characterize it to confirm its identity and purity before proceeding to the next step.

PART 2: Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[1][2] It proceeds in two distinct steps: the formation of an imidate salt (a Pinner salt) followed by aminolysis to the amidine.[3][6]

Reaction Mechanism

Pinner_Reaction_Mechanism cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ ImidateCation R-C(OHR')=N⁺H ProtonatedNitrile->ImidateCation + R'-OH Alcohol R'-OH ImidateSalt [R-C(OR')=NH₂⁺] Cl⁻ (Pinner Salt) ImidateCation->ImidateSalt + Cl⁻ PinnerSalt [R-C(OR')=NH₂⁺] Cl⁻ HCl HCl TetrahedralIntermediate R-C(OR')(NH₂)-NH₂ PinnerSalt->TetrahedralIntermediate + NH₃ Ammonia NH₃ Amidine [R-C(NH₂)=NH₂⁺] Cl⁻ (Amidine Hydrochloride) TetrahedralIntermediate->Amidine - R'-OH Alcohol_byproduct R'-OH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
Tetrahydropyran-4-carbonitrile111.1410.0 g0.090
Anhydrous Ethanol46.07100 mL-
Hydrogen Chloride (gas)36.46Saturate-
Anhydrous Diethyl Ether74.12200 mL-
Ammonia (in anhydrous ethanol)17.03Saturate-

Procedure:

  • Preparation of Ethanolic HCl: Under strictly anhydrous conditions, bubble dry hydrogen chloride gas through anhydrous ethanol at 0 °C until the solution is saturated.

  • Formation of the Pinner Salt:

    • Dissolve Tetrahydropyran-4-carbonitrile (1.0 eq) in the freshly prepared saturated ethanolic HCl solution (excess).

    • Stopper the reaction flask and allow it to stand at room temperature for 24-48 hours. The formation of a precipitate (the Pinner salt, ethyl tetrahydropyran-4-carboximidate hydrochloride) may be observed.

    • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

  • Isolation of the Pinner Salt (Optional but Recommended for Purity):

    • Add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt completely.

    • Collect the solid by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

    • Wash the solid with anhydrous diethyl ether and dry under vacuum.

  • Conversion to Amidine Hydrochloride:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until it is saturated.

    • Alternatively, a saturated solution of ammonia in ethanol can be used.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation and Purification of the Product:

    • The byproduct, ammonium chloride, will precipitate from the solution. Remove it by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[6]

Safety and Handling

  • Hydrogen Chloride Gas: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.

  • Phosphorus Pentoxide: A powerful dehydrating agent and corrosive. Handle in a dry environment.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. Work away from ignition sources.

  • Ammonia Gas: Toxic and corrosive. Use in a well-ventilated fume hood.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To verify the presence of the amidinium group and the absence of the nitrile group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

References

  • NROChemistry. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • National Institutes of Health. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Deshpande, S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

Sources

Application Note: High-Throughput Screening Using Tetrahydropyran-4-carboxamidine hydrochloride for Novel Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Screening Tetrahydropyran-4-carboxamidine hydrochloride

This compound is a synthetic organic compound featuring a tetrahydropyran ring and a carboxamidine group. The guanidine moiety and its analogues, such as the amidine group present in this compound, are considered "privileged scaffolds" in medicinal chemistry.[1] These structures are frequently found in natural products and approved drugs, demonstrating a wide range of biological activities.[2][3] The positively charged amidinium group can mimic the protonated side chain of arginine, enabling it to interact with key residues in the active sites of various enzymes, particularly proteases and kinases.

This application note provides a strategic framework and detailed protocols for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize its potential as an enzyme inhibitor. We will focus on a hypothetical screening cascade against a serine protease, a common drug target.[4][5] The principles and methods described herein are broadly applicable to other enzyme classes.

The Screening Cascade: A Multi-Step Approach from Hit to Validated Lead

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays to identify true hits and eliminate false positives.[6] Our proposed workflow is designed to maximize efficiency and data quality.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Validation Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (Z-score > 2) Primary_Screen->Hit_Identification 10,000+ compounds Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response ~100-200 Hits Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Label-Free Method) Counter_Screen->Orthogonal_Assay ~10-20 Confirmed Hits MOA_Studies Mechanism of Action (Enzyme Kinetics) Orthogonal_Assay->MOA_Studies Validated_Lead Validated_Lead MOA_Studies->Validated_Lead Validated Lead FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition Substrate_Intact Substrate (F-Q) Protease Protease Substrate_Cleaved Cleaved Fragments (F + Q) Protease->Substrate_Cleaved Cleavage Fluorescence High Fluorescence Substrate_Cleaved->Fluorescence Substrate_Intact_Inhib Substrate (F-Q) Protease_Inhib Protease No_Cleavage No Cleavage Protease_Inhib->No_Cleavage Blocked Inhibitor Inhibitor Inhibitor->Protease_Inhib No_Fluorescence Low Fluorescence No_Cleavage->No_Fluorescence

Figure 2: Principle of the FRET-based protease inhibitor assay.

Protocol: Primary HTS of this compound

This protocol is designed for a 384-well plate format.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Protease (e.g., Trypsin, Chymotrypsin) stock solution

  • FRET peptide substrate stock solution (in DMSO)

  • This compound and library compounds (10 mM in DMSO)

  • Positive Control: A known inhibitor of the target protease (e.g., Aprotinin for Trypsin)

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence intensity detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (including this compound) into the assay plate wells. This results in a final assay concentration of 10 µM.

  • Control Wells:

    • Negative Control (100% activity): Dispense 50 nL of DMSO.

    • Positive Control (0% activity): Dispense 50 nL of the known inhibitor stock.

  • Enzyme Addition: Add 25 µL of the protease solution (diluted in assay buffer to 2X the final concentration) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the FRET substrate solution (diluted in assay buffer to 2X the final concentration) to all wells to start the reaction.

  • Signal Detection: Read the fluorescence intensity (e.g., Ex/Em suitable for the fluorophore) at kinetic time points (e.g., every 5 minutes for 30 minutes) or at a single endpoint after a fixed incubation time (e.g., 60 minutes).

Data Analysis and Hit Identification

The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

A common threshold for hit identification is a Z-score greater than 2 or a percent inhibition exceeding three standard deviations from the mean of the sample library.

Hit Confirmation and Dose-Response Analysis

Hits from the primary screen require confirmation. This involves re-testing the compound and generating a dose-response curve to determine its potency (IC50 value). [7]

Protocol: IC50 Determination

Procedure:

  • Create a serial dilution series of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

  • Repeat the primary assay protocol, dispensing the diluted compound series instead of a single concentration.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. [7]

Hypothetical Dose-Response Data
Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.110.1
0.042.5
0.010.5
0.000.0
Calculated IC50 1.15 µM

Table 1: Example dose-response data for a hypothetical hit compound.

Counter-Screening and Orthogonal Assays

It is crucial to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds, aggregators) rather than acting on the target. [5]

  • Counter-Screen: A common counter-screen is to perform the assay without the enzyme to identify compounds that intrinsically affect the fluorescence of the substrate.

  • Orthogonal Assay: An orthogonal assay confirms the inhibitory activity using a different detection method, such as a label-free absorbance-based assay, to ensure the observed effect is not an artifact of the primary assay format. [6]

Mechanism of Action (MoA) Studies

For validated hits, understanding the mechanism of inhibition is the next step. This is typically achieved through enzyme kinetics studies. [7][8]

Protocol: Enzyme Kinetics

Procedure:

  • Set up a matrix of experiments varying the concentration of both the substrate and the inhibitor (this compound).

  • Measure the initial reaction velocity (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction rate) in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound represents a promising starting point for a high-throughput screening campaign due to the presence of the biologically relevant amidine functional group. The systematic application of the screening cascade detailed in this note—from primary FRET-based screening to dose-response analysis and mechanistic studies—provides a robust framework for identifying and validating its potential as a novel enzyme inhibitor. This structured approach minimizes the risk of false positives and ensures that resources are focused on the most promising candidates for further drug development.

References

Sources

Application Notes & Protocols: The Tetrahydropyran Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a cornerstone structural motif in medicinal chemistry.[1][2] Far from being a simple cyclic ether, the THP scaffold imparts a unique combination of properties to bioactive molecules, influencing their pharmacological profiles and synthetic accessibility. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of THP derivatives. We will explore its role as a privileged scaffold and key pharmacophore in various therapeutic areas, its utility as a robust protecting group in complex syntheses, and provide a detailed experimental protocol for its incorporation.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is abundantly present in a wide range of biologically important natural products, particularly those of marine origin.[3][4] This prevalence has inspired its adoption in synthetic drug discovery, where it is now recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug design.

The utility of the THP moiety stems from several key physicochemical properties:

  • Conformational Rigidity: As a rigid form of a linear ether, the THP ring has lower conformational entropy, which can lead to more favorable binding interactions with biological targets.[2]

  • Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[2]

  • Improved ADME Properties: Compared to its carbocyclic analog, cyclohexane, the THP group generally has lower lipophilicity.[2] This can be leveraged to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties such as reduced clearance.

  • Bioisostere of Cyclohexane: The THP ring serves as an effective bioisostere for the cyclohexyl group, allowing chemists to fine-tune properties like polarity and binding interactions.[2]

The Dual Roles of Tetrahydropyran Derivatives in Drug Development

The application of THP in medicinal chemistry can be broadly categorized into two strategic areas: as a fundamental part of the pharmacophore and as a temporary protecting group during synthesis.

The THP Moiety as a Core Pharmacophore

The THP ring is an integral component of numerous FDA-approved drugs and clinical candidates across diverse therapeutic areas. Its ability to orient substituents in a well-defined three-dimensional space is crucial for potent and selective target engagement.

G cluster_0 Conceptualization cluster_1 Synthesis & Evaluation Start Identify Target & Lead Compound Bioisostere Consider THP as Bioisostere (e.g., for Cyclohexyl) Start->Bioisostere ADME Hypothesize ADME Improvement (Lower Lipophilicity, H-Bonding) Bioisostere->ADME Synthesis Synthesize THP Analogs ADME->Synthesis Design Analogs SAR In Vitro & In Vivo Testing (Potency, Selectivity, PK) Synthesis->SAR Optimization Structure-Activity Relationship (SAR) Analysis & Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A generalized workflow for incorporating THP scaffolds into a lead optimization program.

Table 1: Examples of THP-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic AreaRole of THP Moiety
Gilteritinib (Xospata®) Oncology (AML)The amino-THP substituent is a key feature for its activity as an AXL/FLT3 kinase inhibitor.
Omarigliptin (Marizev®) Diabetes (DPP-4 Inhibitor)The THP ring is a central scaffold, contributing to the overall conformation and binding to the enzyme.
Zanamivir (Relenza®) Antiviral (Influenza)The pyranose ring is a core part of this neuraminidase inhibitor, mimicking the natural sialic acid substrate.
Darunavir (Prezista®) Antiviral (HIV)Incorporates a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring as a potent P2 ligand for HIV protease.[5]
Topiramate (Topamax®) AnticonvulsantA fructopyranose derivative where the THP ring is fundamental to its structure and activity.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, replacing a cyclohexyl group with a THP ring has proven to be a successful strategy. For instance, in a series of Janus kinase 1 (JAK1) selective inhibitors, the THP derivative showed tighter drug-enzyme binding interactions due to the polar oxygen heteroatom. While the ligand binding efficiency (LBE) was similar to the cyclohexyl analog, the THP derivative exhibited improved clearance in both rat and human models, highlighting the positive impact on ADME properties.

The THP Group as a Hydroxyl Protecting Group

In the synthesis of complex molecules, it is often necessary to temporarily mask reactive functional groups like alcohols to prevent them from interfering with reactions elsewhere in the molecule.[6][7] The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation, stability under a broad range of conditions, and straightforward removal.[7][8]

Mechanism of Protection and Deprotection:

The formation of a THP ether is an acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[7] The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. Deprotection is achieved by acid-catalyzed hydrolysis, which regenerates the alcohol.[1][9]

G cluster_0 Protection cluster_1 Synthetic Steps cluster_2 Deprotection A R-OH + DHP H⁺ (cat.) B THP-Protected Alcohol (R-OTHP) A->B Formation of Acetal C Reaction(s) on other parts of the molecule B->C Stable to Base, Organometallics, Hydrides D R-OTHP C->D E R-OH H⁺ / H₂O D->E Acidic Hydrolysis

Caption: The protection/deprotection workflow using the THP group in organic synthesis.

Key Considerations:

  • Stability: THP ethers are stable to strongly basic conditions, organometallics, hydrides, and various acylating and alkylating reagents.[8][10]

  • Lability: They are readily cleaved under mild acidic conditions.[7]

  • Diastereomers: A significant drawback is the creation of a new stereocenter at the anomeric carbon upon reaction with a chiral alcohol, which can lead to a mixture of diastereomers, potentially complicating purification and analysis.[1][7]

Synthetic Strategies for Tetrahydropyran Derivatives

The construction of the THP ring is a critical step in the synthesis of many natural products and pharmaceuticals. Numerous methods have been developed, each with its own advantages in terms of stereocontrol and functional group tolerance.

Table 2: Common Synthetic Methods for THP Ring Formation

MethodDescriptionKey Features
Prins Cyclization An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol.[11][12][13]Versatile for constructing tetrahydropyran-4-ols; stereoselectivity can be controlled.[11]
Intramolecular Oxa-Michael Addition 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system.[3][4]Useful for forming substituted THPs; stereochemical outcome depends on reaction conditions (kinetic vs. thermodynamic control).[4]
Hetero-Diels-Alder Cycloaddition A [4+2] cycloaddition between a diene and an aldehyde or ketone.Powerful method for constructing highly functionalized THP rings with good stereocontrol.
Intramolecular Hydroalkoxylation The addition of an alcohol across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals (e.g., Pt, Au).[11]Tolerates a wide variety of functional groups.[11]
Palladium-Catalyzed Alkoxycarbonylation Intramolecular reaction of alkenol derivatives to form THP rings under mild conditions.[3][4]Stereochemistry is influenced by the conformation of the palladium-complexed intermediate.[4]

Application Protocol: Synthesis of a 4-Chlorotetrahydropyran Derivative via Prins Cyclization

This protocol details a representative synthesis of a substituted tetrahydropyran ring using a niobium(V) chloride-catalyzed Prins cyclization, a method known for its mild conditions and high yields.[11]

Objective: To synthesize a 4-chlorotetrahydropyran derivative from an aldehyde and 3-buten-1-ol.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • 3-Buten-1-ol

  • Niobium(V) chloride (NbCl₅)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa

  • Thin-Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

  • Rotary evaporator

  • Column chromatography setup (silica gel, appropriate eluent system)

Procedure:

  • Reaction Setup:

    • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).

    • Dissolve the aldehyde in anhydrous DCM (5 mL).

    • Add 3-buten-1-ol (1.2 mmol, 1.2 equivalents) to the solution via syringe.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Carefully add niobium(V) chloride (0.2 mmol, 20 mol%) to the stirring solution.

    • Causality Note: NbCl₅ acts as a Lewis acid to activate the aldehyde carbonyl group, facilitating the nucleophilic attack by the homoallylic alcohol and subsequent cyclization. The use of catalytic amounts is efficient and cost-effective.[11]

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The disappearance of the starting aldehyde indicates reaction completion. This typically occurs within 30-60 minutes.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

    • Trustworthiness Note: Quenching with a weak base neutralizes the Lewis acidic catalyst and any residual acid, preventing side reactions during extraction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure 4-chlorotetrahydropyran derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Conclusion and Future Outlook

The tetrahydropyran scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its dual utility as a privileged pharmacophore and a reliable protecting group ensures its continued relevance in the synthesis of complex and biologically active molecules.[10][14] The ability of the THP moiety to improve ADME properties while providing critical binding interactions makes it an attractive tool for overcoming common challenges in drug discovery, such as poor pharmacokinetics.[2] Future research will undoubtedly uncover new synthetic methodologies for accessing novel THP derivatives and further expand their application in the development of next-generation therapeutics for a wide range of diseases, including cancer, metabolic disorders, and viral infections.[14][15][16]

References

  • What is a THP protecting group, and how is it used in organic synthesis? - Proprep. (n.d.).
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024).
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health.
  • Tetrahydropyran - Wikipedia. (n.d.).
  • The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis. (n.d.). Benchchem.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Tetrahydropyrans | Drug Discovery with Privileged Building Blocks. (2021).
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Tetrahydropyran: properties, applications and safety. (2023). ChemicalBook.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). Sygnature Discovery.
  • A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies. (n.d.). Benchchem.
  • Synthesis of tetrahydropyran derivatives. (n.d.). ResearchGate.
  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). ResearchGate.
  • Does Tetrahydro - 4 - pyrone have antiviral properties? (2025). BTC Blog.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). MDPI.
  • Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. (2025). PubMed.
  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). PubMed.
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.).
  • Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. (2011). ResearchGate.
  • Tetrahydropyran derivatives and their use as therapeutic agents. (2003). Google Patents.
  • Tetrahydropyran derivatives and their use as therapeutic agents. (n.d.). Google Patents.
  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. (n.d.). ResearchGate.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).
  • Antiviral Agents. (n.d.). PubMed Central.
  • Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. (2021). Asian Journal of Chemistry.

Sources

Application Notes and Protocols for the Experimental Study of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini Scientific Applications Team

Date: December 31, 2025

Abstract

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals investigating Tetrahydropyran-4-carboxamidine hydrochloride. Given the compound's structural features—a tetrahydropyran (THP) ring and a carboxamidine functional group—this document outlines a logical, stepwise approach to elucidate its potential biological activity, with a primary focus on its characterization as a potential enzyme inhibitor. The protocols herein are designed to ensure scientific rigor and data integrity, progressing from fundamental physicochemical characterization to in-depth in vitro and cell-based mechanistic studies.

Introduction: Rationale and Strategic Overview

This compound is a synthetic organic compound featuring two key structural motifs of significant interest in medicinal chemistry. The tetrahydropyran (THP) ring is a prevalent scaffold in modern drug discovery, often utilized as a bioisostere for cyclohexane to enhance pharmacokinetic properties such as solubility and to introduce potential hydrogen bond accepting points. The carboxamidine group, a strong basic moiety, is a well-established pharmacophore known to interact with various enzyme active sites, particularly those that recognize arginine or other cationic substrates. Compounds containing the amidine function have been identified as inhibitors of several enzyme classes, including nitric oxide synthases (NOS) and various proteases.

Given the absence of specific biological data for this compound, a systematic and unbiased experimental approach is paramount. This guide proposes a discovery workflow designed to first establish the compound's fundamental properties, then to identify its molecular target(s), and finally to characterize its mechanism of action (MOA).

Experimental Discovery Workflow

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular & Functional Characterization A Compound Acquisition & Purity Assessment (Sec 2.1) B Solubility & Stability Profiling (Sec 2.2) A->B Prerequisite C Broad-Panel Enzyme Screening (Sec 3.1) B->C Proceed if stable & soluble D Hit Confirmation & Dose-Response (Sec 4.1) C->D Identify Hits E Mechanism of Action Studies (Sec 4.2) D->E Validate Target F Cytotoxicity Assessment (Sec 5.1) E->F Proceed with validated target G Cellular Target Engagement (Sec 5.2) F->G Determine Non-Toxic Window H Functional Cellular Assays (Sec 5.3) G->H Confirm Intracellular Activity

Caption: A logical workflow for the characterization of this compound.

Foundational Analysis: Physicochemical Characterization

Before initiating biological assays, it is critical to establish the fundamental physicochemical properties of the compound to ensure the reliability and reproducibility of subsequent experiments.

Purity and Identity Confirmation

Rationale: Impurities can confound biological data, leading to false positives or inaccurate potency measurements. Verifying the compound's identity and purity is a mandatory first step.

Protocol:

  • Identity Verification:

    • Obtain a Certificate of Analysis (CoA) from the supplier (e.g., CAS 426828-34-4).

    • Confirm the molecular weight (164.635 g/mol for the hydrochloride salt) via High-Resolution Mass Spectrometry (HRMS).

    • Verify the structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment:

    • Determine purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for comprehensive analysis.

    • The target purity for biological screening should be >95%.

Solubility and Stability Assessment

Rationale: Compound solubility is critical for preparing accurate stock solutions and avoiding compound precipitation in assay buffers. Stability analysis ensures the compound does not degrade under experimental conditions.

Protocol: Kinetic Solubility in Aqueous Buffer

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

  • Method:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a serial dilution of the stock solution in DMSO.

    • Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration of 2%).

    • Incubate the plate at room temperature for 2 hours.

Application Notes & Protocols: Characterizing the Bioactivity of Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Amidine Compound

Tetrahydropyran-4-carboxamidine hydrochloride is a synthetic organic compound featuring two key structural motifs: a tetrahydropyran ring and a carboxamidine group. While specific biological activities of this particular molecule are not yet extensively documented, its constituent parts provide a strong rationale for investigating its potential as a bioactive agent. The tetrahydropyran ring is a common scaffold in a multitude of biologically active natural products, often influencing solubility and interaction with cellular machinery.[1] The amidine functional group is a powerful pharmacophore, present in numerous approved drugs and clinical candidates.[2][3][4]

Amidines are highly basic and, at physiological pH, are typically protonated to form an amidinium ion. This positive charge facilitates non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules like proteins and DNA.[5] Indeed, various amidine-containing molecules have been shown to exhibit a wide range of activities, including antimicrobial, antiprotozoal, and enzyme inhibitory effects, often by targeting DNA minor grooves or the active sites of enzymes like kinases and proteases.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound's biological activity using a suite of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a solid foundation for further investigation.

Part 1: Foundational Assays for Cytotoxicity and Proliferation

A critical first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays.

The Resazurin (AlamarBlue®) Cell Viability Assay

Principle: This assay quantitatively measures the metabolic activity of living cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This assay is preferred over MTT in many cases due to its higher sensitivity, lower toxicity, and simpler workflow (no solubilization step required).

Protocol:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HeLa for cervical cancer, A549 for lung adenocarcinoma, or a non-cancerous line like HEK293 for general toxicity) to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Note: Always test the effect of the vehicle (e.g., DMSO) on your cells at the highest concentration used.

    • Perform a serial dilution of the stock solution to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentration of the compound or vehicle control. Include "cells only" (no treatment) and "medium only" (no cells) controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Prepare the resazurin working solution by diluting a stock solution (e.g., 0.15 mg/mL) 1:10 in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the resazurin working solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (medium only wells).

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Concentration (µM)Mean FluorescenceStandard Deviation% Viability
Vehicle Control4500210100%
0.1445019098.9%
1420025093.3%
10230015051.1%
1005008011.1%

Part 2: Screening for Antimicrobial Activity

The cationic nature of the amidine group is a hallmark of many antimicrobial agents, as it can facilitate interaction with negatively charged bacterial cell membranes and DNA.[5] A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Assay for MIC Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized suspension of bacteria is incubated with serial dilutions of the compound in a liquid growth medium.

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) into 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL. This can be standardized by adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution in 96-Well Plate:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of a 2X concentrated stock of this compound to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin or read the optical density at 600 nm (OD₆₀₀) with a plate reader to quantify growth.

Part 3: Investigating a Potential Mechanism of Action

Given that many amidine-containing compounds are enzyme inhibitors, a logical next step is to screen for such activity. Sphingosine kinases (SphK1 and SphK2) are an interesting target class, as inhibitors have been developed that feature an amidine group.[6] Inhibition of SphK can impact cell proliferation and survival.

In-Cell Sphingosine Kinase Activity Assay

Principle: This protocol outlines a method to indirectly measure the activity of SphK in cells by quantifying the levels of its product, sphingosine-1-phosphate (S1P), which is a key signaling lipid. A decrease in S1P levels in treated cells compared to control cells would suggest inhibition of SphK. This can be measured via methods like ELISA or LC-MS/MS.

Workflow Diagram:

SphK_Assay_Workflow A Seed Cells in 6-well plates B Incubate for 24h for attachment A->B C Treat with Tetrahydropyran-4- carboxamidine hydrochloride (e.g., 4-6 hours) B->C D Lyse cells and extract lipids C->D E Quantify S1P levels (ELISA or LC-MS/MS) D->E F Normalize to total protein concentration E->F G Analyze Data: Compare treated vs. control F->G

Caption: Workflow for in-cell Sphingosine Kinase activity assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed vascular smooth muscle cells or another responsive cell line into 6-well plates and grow to ~90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a suitable time, typically 4-6 hours. Include a vehicle control.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids using an established protocol, such as a Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to separate the lipid phase.

  • S1P Quantification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid pellet in a buffer compatible with your chosen quantification method.

    • Quantify S1P levels using a commercially available S1P competitive ELISA kit or by a more sensitive LC-MS/MS method.

  • Data Normalization and Analysis:

    • From a parallel set of wells, lyse the cells and measure the total protein concentration using a BCA or Bradford assay.

    • Normalize the S1P levels to the total protein concentration for each sample.

    • Compare the normalized S1P levels in treated samples to the vehicle control to determine if the compound inhibits SphK activity.

Signaling Pathway Context:

SphK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK ATP->ADP S1P S1P SphK->S1P S1PR S1P Receptors (S1PR) S1P->S1PR (outside-in signaling) Proliferation Cell Proliferation & Survival S1PR->Proliferation G-protein signaling Compound Tetrahydropyran-4- carboxamidine HCl Compound->SphK Potential Inhibition

Caption: Simplified Sphingosine Kinase signaling pathway.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for elucidating the biological activity of this compound. Beginning with foundational cytotoxicity assays allows for the determination of a workable concentration range, which is essential for interpreting the results of more mechanistic studies. Subsequent screening for antimicrobial activity and specific enzyme inhibition, such as targeting sphingosine kinase, will begin to build a profile of this novel compound's bioactivity.

Positive results from these initial screens should be followed up with more in-depth studies. For example, if cytotoxicity is observed, assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining) would be warranted. If antimicrobial activity is confirmed, testing against a broader panel of microbes, including resistant strains, would be a logical next step. Ultimately, these cell-based assays are indispensable tools for navigating the early stages of drug discovery and development.

References

  • Amidine - Wikipedia. Wikipedia. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central. [Link]

  • In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. SpringerLink. [Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. National Institutes of Health. [Link]

  • Examples of drugs currently in the market containing an amide group. ResearchGate. [Link]

  • Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. [Link]

  • Nitrogen-Containing Compounds- Amines and Amides. Chemistry LibreTexts. [Link]

  • Novel polyamide amidine anthraquinone platinum(II) complexes: cytotoxicity, cellular accumulation, and fluorescence distributions in 2D and 3D cell culture models. UCL Discovery. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

Sources

"How to prepare Tetrahydropyran-4-carboxamidine hydrochloride for biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Preparation of Tetrahydropyran-4-carboxamidine Hydrochloride for Biological Assays

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of this compound (CAS: 426828-34-4) for use in a variety of biological assays. As a small molecule with a potentially labile amidine functional group, proper handling, solubilization, and quality control are paramount to generating reliable experimental data. This guide details the physicochemical properties of the compound, safety precautions, and step-by-step protocols for creating stable, validated stock and working solutions suitable for high-throughput screening, enzyme kinetics, and cell-based assays.

Introduction: The Importance of Sample Integrity

This compound is a research chemical featuring a tetrahydropyran scaffold and a carboxamidine functional group.[] While specific biological targets are not extensively documented in public literature, the amidine moiety is a common feature in molecules designed as enzyme inhibitors, particularly for proteases and kinases.[2] The hydrochloride salt form is utilized to improve the aqueous solubility and stability of the parent molecule, which is a common strategy in drug development.[3][4]

The reliability of any biological data generated with this compound is directly dependent on the integrity of the sample preparation. The amidine group can be susceptible to hydrolysis, and the compound's solubility can vary significantly depending on the solvent and pH. This protocol, therefore, emphasizes a systematic approach to solubilization, storage, and quality control to ensure consistency and accuracy in downstream applications.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation for its proper preparation.

PropertyValueSource
CAS Number 426828-34-4[][5]
Molecular Formula C₆H₁₂N₂O·HCl[5]
Molecular Weight 164.635 g/mol [5]
Appearance Typically a white to off-white solid.Inferred
Functional Groups Amidine, Tetrahydropyran[]
Salt Form Hydrochloride[][5]

Safety and Handling

Before beginning any experimental work, it is crucial to observe all necessary safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of any fine particulates or vapors.[6][7]

  • Spills: In case of a spill, isolate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and dispose of it as chemical waste.[6]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The overall process from receiving the compound to its use in an assay involves several critical stages. Each stage is designed to preserve the compound's integrity and ensure accurate final concentrations.

G cluster_prep Preparation Phase cluster_assay Assay Phase Compound 1. Compound Receipt & Inspection Weigh 2. Accurate Weighing Compound->Weigh Verify Lot # Solubilize 3. Stock Solution Preparation Weigh->Solubilize Use Calibrated Balance QC 4. Quality Control (QC) Solubilize->QC Verify Solubility & Concentration Dilute 5. Working Solution Preparation QC->Dilute Use Validated Stock Assay 6. Dosing into Assay Plate Dilute->Assay Serial Dilution

Figure 1: General workflow for preparing this compound.

Protocol: Stock Solution Preparation (10 mM in DMSO)

Principle: A concentrated primary stock solution is prepared in a non-aqueous, water-miscible organic solvent to maximize long-term stability. Dimethyl sulfoxide (DMSO) is the solvent of choice for most high-throughput screening libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[8] The hydrochloride salt form enhances solubility in polar solvents.[3]

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microtube

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 164.635 g/mol × 1000 mg/g = 1.646 mg

  • Weighing: Tare a clean, dry amber vial on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 1.646 mg) of the compound directly into the vial. For quantities under 10 mg, it is often easier and more accurate to weigh a larger amount (e.g., 16.46 mg) and adjust the solvent volume accordingly (to 10 mL).[8]

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates. If present, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied to aid dissolution, a technique recommended for similar tetrahydropyran hydrochloride structures.[3]

    • Allow the solution to return to room temperature. A clear, homogenous solution should be obtained.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in tightly sealed vials or microtubes.[8][9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Storage Conditions

Proper storage is essential to maintain the compound's integrity over time.

FormTemperatureDurationRationale
Solid Compound 4°C or -20°CUp to 2-3 yearsMinimizes potential degradation. Check supplier datasheet for specific recommendations.[8]
DMSO Stock Solution -20°CUp to 1 monthStandard practice for preserving small molecules in solution.[8][9]
DMSO Stock Solution -80°CUp to 6 monthsEnhanced stability for long-term storage.[3][9]

Quality Control (QC) of Stock Solutions

Principle: QC is a self-validating step to ensure the concentration and purity of the stock solution are as expected. This is critical for data reproducibility.

QC Stock Stock Solution 10 mM in DMSO QC_Checks QC Methods Concentration Check (LC-MS/CAD) Purity & Identity Check (LC-MS) Stock->QC_Checks Sample for Analysis Result Validated Stock Known Concentration Known Purity QC_Checks:c->Result QC_Checks:p->Result

Figure 2: Quality control validation of the prepared stock solution.

Recommended QC Methods
ParameterMethodDetails
Identity & Purity LC-MS (Liquid Chromatography-Mass Spectrometry)This is the gold standard. It confirms the presence of the compound by matching the observed mass-to-charge ratio (m/z) with the theoretical value (Expected [M+H]⁺ ≈ 129.1). It also assesses purity by detecting any contaminant peaks in the chromatogram.
Concentration qNMR (Quantitative Nuclear Magnetic Resonance)A highly accurate method for determining concentration using an internal standard of known concentration.
Concentration LC-MS with a Charged Aerosol Detector (CAD) A useful alternative if qNMR is unavailable. CAD provides a more universal response for compounds lacking a strong chromophore, making it suitable for this molecule.

Protocol: Working Solution Preparation

Principle: Working solutions are prepared by diluting the validated stock solution into an appropriate assay buffer. The final concentration of the organic solvent (e.g., DMSO) must be kept low (typically ≤0.5%) to avoid impacting the biological system.[8]

Procedure (Example for a Cell-Based Assay):

  • Intermediate Dilution: Perform an intermediate dilution step to avoid pipetting very small volumes. For example, dilute the 10 mM stock solution 1:100 in assay buffer to create a 100 µM intermediate solution.

    • Pipette 990 µL of the desired assay buffer into a sterile microtube.

    • Add 10 µL of the 10 mM stock solution.

    • Mix thoroughly by gentle vortexing or pipetting. Note: Observe for any precipitation. If the compound crashes out of solution, the intermediate dilution may need to be made in buffer containing a small percentage of DMSO or another co-solvent.

  • Final Dilution (Serial Dilution): Create a dose-response curve by performing serial dilutions from the intermediate solution. For an 8-point, 3-fold serial dilution starting at 30 µM:

    • Label 8 tubes. Add the appropriate volume of assay buffer (containing 0.1% DMSO to keep the solvent concentration constant) to tubes 2-8.

    • Add the 100 µM intermediate solution to tube 1 to achieve the highest final concentration (e.g., 30 µM).

    • Transfer a portion of the solution from tube 1 to tube 2, mix, and repeat down the series.

  • Dosing: Add the final working solutions to the assay plates (e.g., cell culture plates, enzyme reaction wells). Ensure that a "vehicle control" containing the same final concentration of DMSO is included in the experiment.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound Fails to Dissolve in DMSO Insufficient mixing or low-quality solvent.Use anhydrous, high-purity DMSO. Increase vortexing/sonication time. Apply gentle heat (37°C).[3]
Precipitation Upon Dilution in Aqueous Buffer Compound has low aqueous solubility, even as a salt.Decrease the concentration of the intermediate dilution. Prepare the intermediate dilution in a buffer containing a low percentage of DMSO (e.g., 5-10%) before the final dilution.
Inconsistent Assay Results Stock solution degradation; inaccurate pipetting.Prepare fresh stock solutions monthly.[8] Use calibrated pipettes. Ensure thorough mixing at each dilution step. Perform QC on the stock solution.
High Background or Off-Target Effects High final DMSO concentration.Ensure the final DMSO concentration in the assay is consistent across all wells and is below the tolerance level of your system (typically <0.5%).[8]

References

  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Blotz, B. (n.d.). This compound - CAS 426828-34-4.
  • National Institutes of Health (NIH). (n.d.). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • Google Patents. (n.d.). CN102993109A - Preparation method of amidine compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Oxane-4-carboxamide | C6H11NO2 | CID 13197203 - PubChem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

Sources

Tetrahydropyran-4-carboxamidine Hydrochloride: Uncharted Territory in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the specific applications and biological activity of Tetrahydropyran-4-carboxamidine hydrochloride. This scarcity of information precludes the development of detailed application notes and experimental protocols as requested.

While the tetrahydropyran and carboxamidine structural motifs are present in various biologically active molecules, the specific combination in this compound (CAS No. 426828-34-4) does not appear to have been the subject of dedicated study in publicly available research. As a result, its mechanism of action, potential biological targets, and established uses in a research setting remain undefined.

What the Data Indicates (or Lacks)

Searches across numerous scientific databases and patent libraries for "this compound" and its associated CAS number primarily yield listings from chemical suppliers. These sources offer basic physicochemical properties and safety data sheets (SDS), which are essential for safe handling and storage but do not provide any information on the compound's pharmacological or biological properties.

The available information is largely confined to:

  • Chemical Identity: Confirmation of its structure and CAS number.

  • Supplier Information: Availability as a research chemical.

  • Safety and Handling: Standard precautions for laboratory use.

There is a notable absence of:

  • Peer-Reviewed Research: No publications detailing its use in in vitro or in vivo studies were identified.

  • Patent Applications: No patents claiming its use as a therapeutic agent or research tool were found.

  • Biological Activity Data: Information on its potential targets, such as enzymes or receptors, is not available.

  • Established Protocols: Consequently, there are no validated experimental methods for its use.

The Significance of the Tetrahydropyran and Carboxamidine Moieties

While specific data on this compound is unavailable, the constituent chemical groups are of interest in medicinal chemistry.

  • Tetrahydropyran Ring: This saturated heterocyclic ether is a common scaffold in many natural products and synthetic drugs. Its rigid structure can help to position other functional groups in a specific orientation for optimal interaction with a biological target. The oxygen atom can also act as a hydrogen bond acceptor.

  • Carboxamidine Group: This functional group is a strong base and is often protonated at physiological pH. It can participate in hydrogen bonding and electrostatic interactions, making it a key feature in the design of enzyme inhibitors and receptor ligands. For instance, the carboxamidine moiety is a well-known feature of many serine protease inhibitors.

The combination of these two groups could theoretically lead to a compound with interesting pharmacological properties. However, without experimental data, any discussion of its potential applications would be purely speculative.

Conclusion for Researchers

For scientists, researchers, and drug development professionals, this compound represents an unexplored area of chemical space. While it is commercially available as a research chemical, its utility is yet to be defined by the scientific community. Any researcher considering the use of this compound would need to undertake foundational studies to determine its biological activity, including:

  • Target Identification: Screening against various enzyme and receptor panels to identify potential biological targets.

  • Cell-Based Assays: Evaluating its effects on cellular pathways and phenotypes.

  • Mechanism of Action Studies: Elucidating how it exerts any observed biological effects.

Until such research is conducted and published, it is not possible to provide the detailed, evidence-based application notes and protocols that are essential for rigorous scientific investigation. The scientific community awaits initial studies that may shed light on the potential of this compound.

References

Due to the lack of specific research on this compound, a conventional reference list of scientific publications detailing its applications cannot be provided. The information presented is based on a comprehensive but ultimately fruitless search of scientific and patent databases.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Amidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of amidine hydrochlorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amidine synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Common Synthesis Problems

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of amidine hydrochlorides, particularly via the widely used Pinner reaction.

Problem 1: Low or No Product Yield

Low or nonexistent yields are among the most frequent frustrations in amidine synthesis. The causes are often multifactorial, stemming from suboptimal reaction conditions or reagent quality.

Potential Cause Recommended Solution(s)
Presence of moisture Ensure all glassware is rigorously oven-dried. Use anhydrous solvents and reagents, as the presence of water can lead to the hydrolysis of the Pinner salt intermediate to an ester.[1][2]
Incomplete Pinner salt formation Confirm that a sufficient quantity of dry hydrogen chloride (HCl) gas is bubbled through the reaction mixture.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or other suitable analytical methods.
Decomposition of the Pinner salt The Pinner salt (an imino ester hydrochloride) is thermally unstable. Maintain a low reaction temperature, typically between 0-5°C, during its formation to prevent decomposition into byproducts like amides and alkyl chlorides.[1][3]
Incomplete ammonolysis In the second step, use a sufficient excess of ammonia or an ammonium salt to ensure the complete conversion of the Pinner salt to the desired amidine.[1] Allowing for an adequate reaction time is also crucial for this conversion.
Problem 2: Presence of Impurities and Byproducts

The formation of side products can complicate purification and reduce the overall yield and purity of the final amidine hydrochloride.

Impurity/Byproduct Potential Cause(s) Recommended Solution(s)
Ester Byproduct Hydrolysis of the Pinner salt due to residual water in the reaction mixture.[1][2]Strictly maintain anhydrous conditions throughout the entire synthesis.
Amide Byproduct Thermal decomposition of the Pinner salt, particularly at elevated temperatures.[1][3]Avoid high temperatures during both the reaction and the subsequent workup steps.
Ammonium Chloride A common byproduct in both acid-catalyzed (Pinner) and base-catalyzed methods. In the Pinner reaction, it forms during the ammonolysis step. In base-catalyzed routes, excess ammonium chloride may be a starting material.[4]Purification methods include recrystallization from a suitable solvent system or specialized techniques involving the use of alkoxides to precipitate sodium or potassium chloride, followed by adsorption to remove residual salts.[4]
Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure amidine hydrochloride can be challenging due to its physical properties.

Issue Potential Cause(s) Recommended Solution(s)
Product is highly soluble in the reaction solvent The polarity of the amidine hydrochloride makes it soluble in alcoholic solvents often used in the synthesis.After basification (if applicable), concentrate the filtrate under reduced pressure. Attempt crystallization from a different solvent system.[1]
Product is hygroscopic Amidine hydrochlorides have a tendency to absorb moisture from the atmosphere, which can make handling and accurate weighing difficult.[5][6][7]Handle the product in a dry atmosphere (e.g., glove box or under an inert gas). Store the final product in a desiccator over a suitable drying agent.
Formation of excessive inorganic salts These can trap the desired product, leading to lower isolated yields.Thoroughly wash the filtered inorganic salts with an organic solvent like ethanol to recover any entrapped product.[1][2]

II. Frequently Asked Questions (FAQs)

This section addresses specific questions about the synthesis of amidine hydrochlorides in a direct question-and-answer format.

Q1: What is the Pinner reaction and why is it so common for synthesizing amidine hydrochlorides?

The Pinner reaction is a classic and widely used method for synthesizing amidines from nitriles.[3][8][9] It involves two main steps:

  • Formation of the Pinner Salt: A nitrile reacts with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester hydrochloride, also known as a Pinner salt.[10][11][12]

  • Ammonolysis: The Pinner salt is then treated with ammonia or an amine to yield the corresponding amidine hydrochloride.[2][3]

Its popularity stems from its versatility with a wide range of nitriles and its relatively straightforward procedure.[2]

Q2: Why are anhydrous conditions so critical in the Pinner reaction?

Anhydrous (water-free) conditions are paramount because the intermediate Pinner salt is highly susceptible to hydrolysis.[1][2] If water is present, it can act as a nucleophile and attack the imino ester, leading to the formation of an ester byproduct instead of the desired amidine.[2][3] This side reaction significantly reduces the yield of the target compound.

Q3: My Pinner reaction is not proceeding to completion. What should I check?

Several factors can lead to an incomplete reaction:

  • Insufficient HCl: Ensure the reaction mixture is saturated with dry HCl gas. This is crucial for the formation of the reactive nitrilium ion intermediate.[1][2]

  • Low Reaction Temperature: While low temperatures are necessary to prevent Pinner salt decomposition, excessively low temperatures might slow down the reaction rate.[1] Monitor the reaction progress to find the optimal balance.

  • Steric Hindrance: Highly sterically hindered nitriles may be less reactive under standard Pinner conditions.[2]

Q4: Are there alternative methods to the Pinner reaction for synthesizing amidines?

Yes, several other methods exist, which can be advantageous depending on the specific substrate and desired product. Some alternatives include:

  • From Thioamides: Thioamides can react with amines to form amidines.[8][13] This can be a mild and efficient route.[14]

  • Direct Amination of Nitriles: This can be achieved using Lewis acids or metal catalysts to promote the direct addition of amines to nitriles.[15] However, this often requires harsh conditions for unactivated nitriles.[15]

  • From Amidoximes: Amidoximes can be reduced to amidines.[16]

  • Multicomponent Reactions: Several modern methods involve the reaction of multiple components in a single pot to generate amidines.[8]

Q5: My final amidine hydrochloride product is a sticky oil instead of a crystalline solid. How can I induce crystallization?

This is a common issue, often due to the product's hygroscopic nature or the presence of impurities. Here are some strategies:

  • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce precipitation or crystallization.

  • Recrystallization from a Different Solvent System: Experiment with various solvent mixtures to find one that allows for slow crystallization upon cooling.

  • Seed Crystals: If you have a small amount of crystalline material, adding it to the oil can initiate crystallization.

  • Drying: Ensure all residual solvent and moisture are removed under high vacuum, as these can inhibit crystallization.

III. Key Methodologies and Visual Guides

To further aid in your synthetic endeavors, this section provides a detailed protocol for the Pinner reaction and visual diagrams of key processes.

Experimental Protocol: General Procedure for the Pinner Reaction

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Dissolve the nitrile (1 equivalent) in anhydrous alcohol (e.g., ethanol, methanol).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C.[1]

  • Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.[1]

  • Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) until crystallization is complete (this may take several hours to days).[17]

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Isolate the crystalline Pinner salt by filtration under anhydrous conditions.

  • Suspend the Pinner salt in a fresh portion of anhydrous alcohol.

  • Add an excess of a solution of ammonia in alcohol (or an appropriate amine).

  • Stir the mixture at room temperature. The Pinner salt will gradually dissolve, and ammonium chloride will precipitate.[17]

  • After the reaction is complete (monitor by TLC), filter off the ammonium chloride.

  • Concentrate the filtrate under reduced pressure to induce crystallization of the amidine hydrochloride.

  • Collect the crystals by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.[17]

Visualizing the Pinner Reaction Mechanism

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile Nitrile (R-C≡N) Nitrilium_Ion Nitrilium Ion [R-C≡N+-H]Cl- Nitrile->Nitrilium_Ion Protonation HCl HCl (gas) Alcohol Alcohol (R'-OH) Pinner_Salt Pinner Salt [R-C(=N+H2)-OR']Cl- Nitrilium_Ion->Pinner_Salt Nucleophilic Attack by Alcohol Amidine_HCl Amidine Hydrochloride [R-C(=N+H2)-NH2]Cl- Pinner_Salt->Amidine_HCl Nucleophilic Attack by Ammonia Ammonia Ammonia (NH3) Released_Alcohol Alcohol (R'-OH) Amidine_HCl->Released_Alcohol Elimination

Caption: The two-step mechanism of the Pinner reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Amidine Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No group_yield Potential Causes: 1. Moisture Present 2. Incomplete Pinner Salt Formation 3. Pinner Salt Decomposition 4. Incomplete Ammonolysis check_yield->group_yield Yes check_isolation Isolation Issues? check_purity->check_isolation No group_purity Potential Causes: 1. Ester Byproduct (Water) 2. Amide Byproduct (Heat) 3. NH4Cl Contamination check_purity->group_purity Yes end Successful Synthesis check_isolation->end No group_isolation Potential Causes: 1. High Solubility 2. Hygroscopic Nature 3. Salt Entrapment check_isolation->group_isolation Yes group_yield->check_purity group_purity->check_isolation group_isolation->end

Caption: A logical workflow for troubleshooting common synthesis problems.

IV. References

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents. Available at:

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link]

  • Pinner Reaction | NROChemistry. Available at: [Link]

  • US6204385B1 - Process for preparing amidines - Google Patents. Available at:

  • Nadrah, K., & Söllner Dolenc, M. (2007). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Synlett, 2007(08), 1257-1258.

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]

  • Synthesis of amidines - Organic Chemistry Portal. Available at: [Link]

  • The Chemistry of the Amidines. - ResearchGate. Available at: [Link]

  • Pinner reaction - Wikipedia. Available at: [Link]

  • Pinner reaction - Grokipedia. Available at: [Link]

  • Pinner Reaction - SynArchive. Available at: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Available at: [Link]

  • acetamidine hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Facile Synthesis of Amidines from Thioamides - ResearchGate. Available at: [Link]

  • Facile-Synthesis-of-Amidines-from-Thioamides.pdf - ResearchGate. Available at: [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Purification of Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of Tetrahydropyran-4-carboxamidine hydrochloride. We will explore the underlying chemical principles that make this compound difficult to purify and offer detailed, field-proven troubleshooting strategies and protocols.

Core Concept: Why is this compound Difficult to Purify?

This compound is a highly polar molecule, a characteristic that presents significant hurdles for conventional chromatography. Its purification challenges stem from two primary features:

  • High Polarity: The combination of the tetrahydropyran ring (a polar cyclic ether) and the carboxamidine functional group makes the molecule exceptionally hydrophilic. In standard reversed-phase chromatography (e.g., using C18 columns), such polar compounds have a much stronger affinity for the polar mobile phase than the non-polar stationary phase. This results in little to no retention, causing the compound to elute at or near the solvent front, co-eluting with other polar impurities and salts.[1][2]

  • Ionic Nature: As a hydrochloride salt, the amidine group (pKa > 10) is protonated and carries a permanent positive charge under typical HPLC conditions. This cationic nature can lead to strong, undesirable ionic interactions with residual, deprotonated silanol groups on the surface of silica-based stationary phases, resulting in severe peak tailing or irreversible adsorption.[3]

Standard normal-phase chromatography is also unsuitable, as the compound is often insoluble in the non-polar solvents used and would bind irreversibly to the polar silica stationary phase.[4]

Recommended Chromatographic Approaches

Given the compound's properties, specialized chromatographic techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is the primary recommended method, with Ion-Exchange Chromatography (IEX) serving as a powerful alternative.

Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust technique for retaining and separating very polar and ionic compounds.[4][5] The mechanism involves partitioning the analyte between an organic-rich mobile phase and a water-enriched layer that forms on the surface of a polar stationary phase. In HILIC, water acts as the strong, eluting solvent.[6]

  • Column Selection: Start with a bare silica or an amide-bonded phase column. Amide phases can offer different selectivity and are often more robust.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): Acetonitrile (ACN).

    • Mobile Phase B (Strong Solvent): Water with a buffer/additive. A volatile buffer like 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 5, is ideal for MS compatibility.

  • Sample Preparation: This is a critical step in HILIC.[6] Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 90:10 ACN:Water). Avoid dissolving the sample in pure water or buffer , as this will cause severe peak distortion and broadening.

  • Initial Gradient Conditions:

    • Start at a high percentage of the weak organic solvent (e.g., 95% ACN).

    • Run a linear gradient from 95% A to 50% A over 10-15 minutes.

    • Hold at 50% A for 2-3 minutes.

    • Return to 95% A and allow for a lengthy re-equilibration period (at least 5-10 column volumes) to ensure reproducibility.[6]

  • Detection: The compound lacks a strong UV chromophore. Therefore, Universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are recommended.

Alternative Recommendation: Cation-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge by utilizing electrostatic interactions with the stationary phase.[7] Since this compound is a cation, a cation-exchange column (with negatively charged functional groups) is used. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[8]

  • Column Selection: A strong cation-exchange (SCX) column is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: Low ionic strength buffer (e.g., 10 mM potassium phosphate, pH 3.0).

    • Mobile Phase B: High ionic strength buffer (e.g., 10 mM potassium phosphate + 1.0 M potassium chloride, pH 3.0).

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • After sample injection, run a linear gradient from 0% to 100% Mobile Phase B to elute the bound compound.

  • Desalting: A key disadvantage of IEX is that the purified fractions will contain high concentrations of non-volatile salt. A subsequent desalting step (e.g., reversed-phase C18 solid-phase extraction) is required if the salt interferes with downstream applications.

Data Summary: Starting Conditions

ParameterHILIC (Primary)Cation-Exchange (IEX)
Stationary Phase Bare Silica, Amide, or DiolStrong Cation-Exchange (SCX)
Mobile Phase A Acetonitrile10 mM Phosphate Buffer, pH 3.0
Mobile Phase B Water with 10 mM Ammonium Formate10 mM Phosphate Buffer + 1.0 M KCl, pH 3.0
Initial Conditions 95% A / 5% B100% A / 0% B
Elution Mechanism Increasing %B (Water)Increasing %B (Salt Concentration)
Key Advantage MS-compatible, volatile solventsHigh loading capacity
Key Disadvantage Sensitive to sample solventFractions contain high salt content

Troubleshooting Guide (Q&A)

Q: My compound shows no retention on a C18 column, eluting immediately. What should I do? A: This is expected behavior for a highly polar, cationic compound in reversed-phase chromatography.[2][3] Your compound is not interacting with the non-polar C18 stationary phase. You should not attempt to optimize this method further. The recommended course of action is to switch to a more appropriate technique like HILIC, which is designed to retain such polar molecules.[1][4]

Q: I am seeing severe peak tailing for my compound on a silica HILIC column. What is the cause and how can I fix it? A: Peak tailing is likely due to secondary ionic interactions between your positively charged analyte and acidic, deprotonated silanol groups on the silica surface.[3]

  • Optimize Mobile Phase pH: Ensure your mobile phase buffer is acidic (e.g., pH 3-4). This will protonate the silanol groups, minimizing their ability to interact with your cationic compound.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 20-30 mM ammonium formate) can help shield the silanol interactions and improve peak shape.

  • Consider a Different Stationary Phase: An amide- or diol-based HILIC column may have fewer accessible, acidic sites and can provide better peak shapes for basic compounds.

Q: My compound seems to be degrading on the column during flash chromatography. How can I prevent this? A: The basic amidine group can be sensitive to the acidic nature of standard silica gel, leading to degradation.[9]

  • Deactivate the Silica Gel: Before loading your sample, flush the packed silica column with your eluent containing 1-2% of a base like triethylamine or ammonium hydroxide. This will neutralize the acidic sites.[3][9]

  • Use an Alternative Stationary Phase: For flash chromatography, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amine.[3]

Q: In my HILIC separation, my peak shape is very broad or split. What's wrong? A: This is a classic symptom of using an inappropriate sample solvent.[6] If you dissolved your sample in a solvent significantly stronger (more polar) than your initial mobile phase (e.g., pure water or DMSO), the injection solvent itself acts as a temporary mobile phase, causing the analyte band to spread uncontrollably on the column. Always dissolve your sample in a solution that is as weak as possible, ideally matching your starting mobile phase composition (e.g., 90% acetonitrile/10% water).

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should be looking for during purification? A: Impurities will depend on the synthetic route. A common synthesis involves the reaction of Tetrahydropyran-4-one with reagents like ammonium carbonate and sodium cyanide, followed by hydrolysis and further functional group manipulation.[10] Potential impurities could include unreacted starting materials (e.g., Tetrahydropyran-4-one), intermediates like the corresponding aminonitrile or hydantoin, or by-products from side reactions.

Q: Can I reuse my HILIC column? A: Yes, HILIC columns can be reused. However, they are sensitive to contamination and require longer equilibration times between runs to ensure reproducible results.[6][11] It is crucial to dedicate a column to HILIC methods and avoid switching it between HILIC and reversed-phase modes.

Q: How do I choose between HILIC and Ion-Exchange Chromatography? A: The choice depends on your primary goal.

  • Choose HILIC for analytical purposes or when you need MS compatibility and want to avoid a post-purification desalting step. It is excellent for resolving the target compound from other polar, neutral, or charged impurities.

  • Choose IEX for large-scale purification where high loading capacity is the main priority and you have an established protocol for desalting the final product.

Q: What is the best way to monitor fractions during flash chromatography? A: Since the compound does not have a strong UV chromophore, monitoring by TLC with a stain is effective. A potassium permanganate stain is a good choice as it will react with the tetrahydropyran ether moiety. Alternatively, staining with ninhydrin can be used, although it typically requires heating and reacts with primary/secondary amines, which might be present as impurities.

Chromatography Method Selection Workflow

dot digraph "Purification_Workflow" { graph [ rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12 ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124" ];

edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

// Nodes start [label="Crude Sample:\nTetrahydropyran-4-carboxamidine HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_retention [label="Initial Test on C18 Column", shape=diamond, fillcolor="#FBBC05"]; no_retention [label="No Retention / Elutes at Void", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; some_retention [label="Some Retention but Poor Peak Shape", shape=box, fillcolor="#FBBC05"];

switch_mode [label="Switch Chromatography Mode", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

hilic [label="HILIC Method Development\n(Primary Recommendation)", width=3.5]; iex [label="Cation-Exchange (IEX)\n(Alternative)", width=3.5];

hilic_protocol [label="Follow HILIC Protocol:\n- Silica or Amide Column\n- ACN/Water + Buffer Mobile Phase\n- Match Sample Solvent!", shape=note, fillcolor="#E8F0FE"]; iex_protocol [label="Follow IEX Protocol:\n- SCX Column\n- Salt Gradient Elution\n- Requires Desalting Step", shape=note, fillcolor="#E8F0FE"];

troubleshoot [label="Troubleshoot Peak Shape\n/ Retention", shape=diamond, fillcolor="#FBBC05"];

final_purity [label="Achieve >95% Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_retention; check_retention -> no_retention [label=" Yes "]; check_retention -> some_retention [label=" No "];

no_retention -> switch_mode; some_retention -> switch_mode [style=dashed];

switch_mode -> hilic [label=" Analytical / MS-Compat "]; switch_mode -> iex [label=" Preparative / High Load "];

hilic -> hilic_protocol; iex -> iex_protocol;

hilic_protocol -> troubleshoot; iex_protocol -> troubleshoot;

troubleshoot -> final_purity [label=" Optimized "]; }

Caption: Decision workflow for purifying Tetrahydropyran-4-carboxamidine HCl.

References

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), pp.2295-2312. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Available at: [Link]

  • Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Wikipedia. Anion-exchange chromatography. Available at: [Link]

  • GE Healthcare. Ion Exchange Chromatography Handbook. Available at: [Link]

  • Gabelli, S. B., & Geiger, J. H. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in enzymology, 541, 103–113. Available at: [Link]

  • Forn, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi, 25(4), 64-67. Available at: [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available at: [Link]

  • CN109943011A - Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Google Patents.
  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]

  • Patel, M. N., & Patel, H. R. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

  • Kim, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(12), 478. Available at: [Link]

Sources

Technical Support Center: Improving the Yield of Tetrahydropyran-4-carboxamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tetrahydropyran-4-carboxamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The synthesis, primarily accomplished via the Pinner reaction, is robust yet sensitive to specific experimental conditions. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low, under 40%. What are the primary factors I should investigate?

A low overall yield is the most common issue and typically points to problems in one of the two core stages of the Pinner reaction: the formation of the intermediate Pinner salt or its subsequent ammonolysis.

The most critical factors are the rigorous exclusion of moisture and precise temperature control.[1][2] The intermediate imino ester salt (Pinner salt) is highly susceptible to hydrolysis and is thermally unstable.[3] Even trace amounts of water will lead to the formation of an ester byproduct, directly consuming your intermediate.[1][4] Concurrently, elevated temperatures can cause the Pinner salt to decompose into an amide.[2]

Troubleshooting Workflow:

G start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvents, dry HCl) start->check_anhydrous First Check check_temp Confirm Temperature Control (0-5°C for salt formation) check_anhydrous->check_temp If conditions were dry check_hcl Ensure Complete HCl Saturation check_temp->check_hcl If temp was controlled check_ammonolysis Review Ammonolysis Step (Sufficient ammonia, adequate time) check_hcl->check_ammonolysis If saturation was complete purification_loss Assess Purification Loss (Check filtrate, optimize crystallization) check_ammonolysis->purification_loss If ammonolysis was thorough solution Yield Improvement purification_loss->solution

Caption: Decision workflow for troubleshooting low yield.

Q2: My final product is contaminated with a significant amount of Tetrahydropyran-4-carboxylic acid ethyl ester. How can I prevent this?

The presence of an ester byproduct is a definitive sign of water contamination during the first stage of the reaction.[1] The Pinner salt intermediate is readily attacked by water in a hydrolysis reaction that is often faster than the desired subsequent ammonolysis.

Causality and Prevention:

  • Mechanism: The nitrilium ion intermediate, formed by the protonation of the nitrile by HCl, is highly electrophilic. Water, if present, acts as a nucleophile, attacking this intermediate to ultimately form an ester after workup.[5]

  • Solution: The rigorous exclusion of water is non-negotiable.

    • Glassware: All glassware must be oven or flame-dried immediately before use and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Solvents & Reagents: Use anhydrous solvents (e.g., anhydrous ethanol, anhydrous diethyl ether) from a freshly opened bottle or distilled from a suitable drying agent.

    • HCl Gas: The hydrogen chloride gas used must be dry. Pass it through a drying tube containing a desiccant like calcium chloride or sulfuric acid before bubbling it into the reaction mixture.[1]

Q3: I've isolated an amide byproduct, N-(tetrahydropyran-4-carbonyl)acetamide, in my crude product. What causes its formation?

The formation of an amide byproduct is typically the result of thermal decomposition of the Pinner salt.[2][3] This intermediate is thermodynamically unstable, and exposure to temperatures above the recommended 0-5°C range can cause it to rearrange.

Prevention Strategy:

  • Strict Temperature Control: The reaction to form the Pinner salt is exothermic, especially during the initial bubbling of HCl gas.[1] It is crucial to maintain the reaction temperature at or below 5°C using an efficient cooling bath (e.g., an ice-salt bath).

  • Isolation (if performed): If you isolate the Pinner salt before ammonolysis, it must be done quickly, at low temperatures, and stored under anhydrous conditions, preferably at or below 4°C for no longer than 24 hours.[1] It is often better to proceed directly to the next step without isolating the intermediate.[3]

Q4: My final product is significantly contaminated with ammonium chloride (NH4Cl). How can I effectively remove it?

Ammonium chloride is a byproduct of the ammonolysis step and can co-precipitate with your desired amidine hydrochloride product, making purification challenging. Its removal is key to achieving high purity.

Purification Methods:

  • Solvent Trituration/Washing: Ammonium chloride is largely insoluble in many organic solvents. After filtering your crude product, you can create a slurry with a solvent like cold ethanol or isopropanol. The amidine hydrochloride has some solubility, while the NH4Cl is much less soluble. Filter and repeat if necessary. Thoroughly washing the filter cake with cold, anhydrous diethyl ether can also help remove residual NH4Cl.[1]

  • Strategic Recrystallization: The most effective method is recrystallization from a carefully chosen solvent system. A common and effective system is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Cooling this mixture will preferentially crystallize the more soluble amidine hydrochloride, leaving the bulk of the ammonium chloride behind.

  • Alkoxide Treatment: For persistent contamination, a more advanced technique involves reacting the NH4Cl with an alkoxide. By adding a stoichiometric amount of sodium ethoxide (relative to the contaminating NH4Cl), the ammonium chloride is converted to sodium chloride, ammonia, and ethanol, which can be more easily separated.[6] This method requires careful quantification of the NH4Cl impurity beforehand.

Frequently Asked Questions (FAQs)

Q1: Can you provide a high-level overview of the Pinner reaction as it applies to this synthesis?

Certainly. The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[2][7] It is a two-step process:

  • Pinner Salt Formation: Tetrahydropyran-4-carbonitrile is treated with an anhydrous alcohol (typically ethanol) and a stream of dry hydrogen chloride gas. The HCl acts as a catalyst, protonating the nitrile nitrogen. This makes the nitrile carbon highly electrophilic, allowing the alcohol to attack, which results in the formation of an imino ester hydrochloride, known as the Pinner salt.[5]

  • Ammonolysis: The isolated or in-situ Pinner salt is then treated with a source of ammonia (e.g., bubbling ammonia gas or using a solution of ammonia in an alcohol). The ammonia displaces the alcohol portion of the imino ester to form the final, stable this compound salt.[3]

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis nitrile Tetrahydropyran-4-carbonitrile reagents1 + Anhydrous Ethanol + Dry HCl Gas (0-5°C) nitrile->reagents1 pinner_salt Intermediate Pinner Salt (Imino Ester Hydrochloride) reagents1->pinner_salt reagents2 + Ammonia (NH3) in Anhydrous Ethanol pinner_salt->reagents2 product Tetrahydropyran-4-carboxamidine Hydrochloride reagents2->product

Caption: Overall workflow of the Pinner reaction for this synthesis.

Q2: What is the optimal temperature range for each step?

Temperature control is one of the most critical parameters for success.[2]

StepProcessOptimal TemperatureRationale
1Pinner Salt Formation 0°C to 5°CThe reaction is exothermic, and the Pinner salt intermediate is thermally unstable. Higher temperatures lead to decomposition and amide byproduct formation.[2][3]
1aPinner Salt Maturation 4°C (Refrigerated)After initial saturation with HCl, allowing the sealed reaction to stand at a low temperature for 12-24 hours ensures the reaction goes to completion.[1]
2Ammonolysis 0°C to Room TempThe initial addition of ammonia should be done at low temperatures to control the exotherm. The reaction can then be allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Q3: How can I best monitor the reaction's progress?

Monitoring the reaction ensures you know when it is complete, preventing unnecessary side reactions from extended reaction times and allowing for timely workup.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Step 1 (Pinner Salt): Monitor the disappearance of the starting material, Tetrahydropyran-4-carbonitrile. The Pinner salt is often visible as a new, more polar spot. A suitable eluent system might be 30-50% ethyl acetate in hexanes.

    • Step 2 (Ammonolysis): Monitor the disappearance of the Pinner salt spot and the appearance of the highly polar amidine hydrochloride product, which often remains at the baseline in many common solvent systems.[1]

  • Gas Chromatography (GC): Can be used to more quantitatively monitor the consumption of the starting nitrile, but requires derivatization of the non-volatile salt products.

Optimized Experimental Protocol

This protocol is a generalized framework. Molar equivalents and reaction times may require optimization based on your specific laboratory conditions and scale.

Table 1: Reagents and Materials

ReagentMolar Eq.Purity/Notes
Tetrahydropyran-4-carbonitrile1.0>98%
Anhydrous Ethanol~10-20 vol.<0.01% water
Hydrogen Chloride (HCl)ExcessDry Gas
Anhydrous Diethyl EtherAs neededFor washing/precipitation
Ammonia (NH3)ExcessAnhydrous gas or saturated solution in anhydrous ethanol

Step-by-Step Methodology:

Part 1: Formation of the Pinner Salt

  • Assemble flame-dried glassware under a positive pressure of nitrogen or argon. Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

  • Charge the flask with Tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous ethanol (~10 volumes).

  • Cool the stirred solution to 0°C using an ice-salt bath.

  • Begin bubbling dry HCl gas through the solution at a moderate rate. Monitor the temperature closely to ensure it does not rise above 5°C.

  • Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt forms. This may take 1-2 hours depending on the scale.

  • Once saturated, remove the HCl source, seal the flask, and let it stand at 4°C for 12-24 hours to ensure the reaction proceeds to completion.[1]

Part 2: Ammonolysis to Amidine Hydrochloride

  • Collect the precipitated Pinner salt via filtration under an inert atmosphere, washing the solid with a small amount of cold, anhydrous diethyl ether.

  • Suspend the damp Pinner salt in fresh anhydrous ethanol (~10 volumes) in a clean, dry flask and cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the stirred suspension or add a saturated solution of ammonia in anhydrous ethanol. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the Pinner salt by TLC.

  • Upon completion, the byproduct ammonium chloride will be present as a solid. Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization, typically from an ethanol/diethyl ether solvent system.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem Technical Support. (n.d.). Optimizing 2-Amidinothiophene Hydrochloride Synthesis.
  • Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of a-amino amidine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2019). New single step route for efficient synthesis of amidine containing molecules. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.). Improving yield and purity in Tetrahydrothiopyran-4-one synthesis.
  • Biswas, T. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.

Sources

Technical Support Center: Troubleshooting Side Reactions in Tetrahydropyran (THP) Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important structural motifs. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the formation and cleavage of THP ethers, a foundational method for protecting alcohols.

FAQ 1: My THP protection reaction is sluggish and gives low yields. What are the likely causes?

Answer:

Low yields or incomplete reactions in THP protection of primary alcohols can be attributed to several factors. A systematic check of the following parameters is recommended:

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed. Ensure your acid catalyst is active.[1]

    • Solution: Use a freshly opened bottle of catalyst or titrate to check the concentration of your acidic solution. Consider using a more potent catalyst. A variety of catalysts can be used, including protic acids (like p-toluenesulfonic acid - PTSA), Lewis acids (such as BF₃·Et₂O), and heterogeneous catalysts (like Amberlyst H-15 or montmorillonite clay K-10).[1]

  • Presence of Water: Water can compete with the alcohol for the acid catalyst and hydrolyze the intermediate, leading to lower yields.[1]

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of alcohol to dihydropyran (DHP) can lead to an incomplete reaction.[1]

    • Solution: A slight excess of DHP (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1]

    • Solution: Dichloromethane (DCM) is a common and effective solvent. Aprotic solvents are generally preferred.

  • Low Reaction Temperature: While many THP protections proceed at room temperature, some less reactive alcohols may require gentle heating.[1]

FAQ 2: I am observing a significant amount of a white, insoluble polymer in my THP protection reaction. How can I prevent this?

Answer:

The formation of a polymer is a common side reaction caused by the acid-catalyzed polymerization of dihydropyran (DHP).[1]

  • Solution:

    • Slow Addition of Catalyst: Add the acid catalyst slowly to the solution of the alcohol and DHP.[1]

    • Use a Milder Catalyst: Strong acids can promote DHP polymerization. Consider using a milder catalyst like pyridinium p-toluenesulfonate (PPTS).[1]

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the polymerization pathway.[1]

FAQ 3: My deprotection of the THP group is incomplete or not working at all. What should I do?

Answer:

THP ethers are cleaved under acidic conditions.[2] Difficulties in deprotection usually stem from the choice of acid or reaction conditions.

  • Solution:

    • Stronger Acidic Conditions: If mild acids like acetic acid are ineffective, a stronger acid such as p-toluenesulfonic acid (PTSA) or even dilute hydrochloric acid (HCl) can be used.[3]

    • Elevated Temperature: Gentle heating can often facilitate the cleavage of stubborn THP ethers.

    • Choice of Solvent: The reaction is often performed in a protic solvent like methanol or ethanol to trap the resulting oxocarbenium ion.[4]

    • Alternative Methods: For highly sensitive substrates, deprotection can be achieved by heating with a mixture of LiCl and H₂O in DMSO.[5]

FAQ 4: The deprotection of my THP ether is leading to decomposition of my product. How can I achieve a cleaner reaction?

Answer:

Product decomposition during deprotection is a common issue, especially with acid-sensitive substrates.

  • Solution:

    • Milder Acidic Conditions: Employ milder catalysts like pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent.[3]

    • Careful Monitoring: Follow the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it as soon as the starting material is consumed, preventing further degradation of the product.[1]

    • Neutral or Slightly Basic Work-up: During the aqueous work-up, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[2]

    • Alternative Purification: If decomposition is observed during silica gel chromatography (which is weakly acidic), consider using a neutral stationary phase like neutral alumina or Florisil for purification.[2]

FAQ 5: Does the formation of a THP ether create a new stereocenter?

Answer:

Yes, the reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter at the anomeric carbon (the carbon atom bonded to two oxygen atoms). If the original alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and spectral analysis.[2][4]

II. Troubleshooting Guide: Side Reactions in Prins-Type Cyclizations

The Prins cyclization is a powerful method for constructing tetrahydropyran rings. However, it is often accompanied by competing side reactions that can lead to undesired products and loss of stereochemical control.

Issue 1: Formation of Unexpected Diastereomers or Racemic Products

Underlying Cause:

The key intermediate in the Prins cyclization is an oxocarbenium ion. Competing reaction pathways involving this intermediate can lead to the erosion of stereochemical information.[6]

Troubleshooting Workflow:

G start Low Diastereoselectivity or Racemization Observed check_rearrangement Is an Oxonia-Cope Rearrangement Possible? start->check_rearrangement check_solvolysis Is a Solvolysis Pathway Plausible? check_rearrangement->check_solvolysis No rearrangement_solution Modify reaction conditions to favor kinetic control: - Use a less coordinating solvent. - Lower the reaction temperature. check_rearrangement->rearrangement_solution Yes solvolysis_solution Employ a non-nucleophilic solvent. - Use a Lewis acid that is less prone to promoting solvolysis. check_solvolysis->solvolysis_solution Yes end Improved Stereoselectivity check_solvolysis->end No rearrangement_solution->end solvolysis_solution->end

Caption: Troubleshooting workflow for poor stereoselectivity.

Detailed Explanation and Solutions:

  • Oxonia-Cope Rearrangement: This rearrangement can occur when the two possible oxocarbenium intermediates are similar in energy, leading to thermodynamic control of the reaction and potential racemization.[6][7]

    • Causality: This pathway is more prevalent with substrates that can form stabilized carbocations.

    • Protocol: To suppress this side reaction, favor kinetic control by:

      • Lowering the reaction temperature.

      • Using a less coordinating solvent.

  • Solvolysis: In some cases, the oxocarbenium ion intermediate can undergo solvolysis, leading to the formation of an achiral cation and subsequent loss of enantiomeric excess.[8]

    • Causality: This is more likely to occur in solvents with high solvolytic power.

    • Protocol: To mitigate solvolysis:

      • Employ a non-nucleophilic solvent.

      • Choose a Lewis acid that is less likely to promote solvolysis.

Issue 2: Formation of Byproducts from Side-Chain Exchange

Underlying Cause:

The oxocarbenium ion intermediate can undergo hydrolysis to an epimeric allylic alcohol, which can then react with other aldehydes present in the reaction mixture, leading to exchange products.[6]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize the presence of water, which initiates the hydrolysis pathway.

  • Control Stoichiometry: Use a precise stoichiometry of the starting homoallylic alcohol and aldehyde to reduce the presence of excess aldehyde that can participate in exchange reactions.

  • Milder Reaction Conditions: Employ milder Lewis or Brønsted acids to reduce the rate of competing side reactions.

III. Troubleshooting Guide: Side Reactions in Williamson Ether Synthesis for THP Derivatives

The Williamson ether synthesis can be adapted for the intramolecular formation of tetrahydropyran rings. However, it is susceptible to competing elimination reactions.

Issue: Predominance of Elimination Byproducts over Cyclized THP

Underlying Cause:

The Williamson ether synthesis is an S_N2 reaction. If the alkoxide is sterically hindered or the leaving group is on a secondary or tertiary carbon, an E2 elimination reaction will be favored.[9]

Troubleshooting Workflow:

G start High Yield of Elimination Product check_substrate Is the leaving group on a secondary or tertiary carbon? start->check_substrate check_base Is a sterically hindered base being used? check_substrate->check_base No substrate_solution Redesign synthesis to have the leaving group on a primary carbon. check_substrate->substrate_solution Yes base_solution Use a less sterically hindered base, such as sodium hydride (NaH). check_base->base_solution Yes end Increased Yield of THP Product check_base->end No substrate_solution->end base_solution->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Explanation and Solutions:

  • Substrate Design: The S_N2 reaction is most efficient with primary alkyl halides.[9]

    • Causality: Secondary and tertiary alkyl halides favor elimination due to steric hindrance around the reaction center.

    • Protocol: If possible, redesign the synthetic route so that the intramolecular cyclization involves an alkoxide attacking a primary carbon bearing the leaving group.

  • Choice of Base: The basicity and steric bulk of the base used to form the alkoxide are critical.

    • Causality: Sterically hindered bases can preferentially act as bases for elimination rather than facilitating the formation of the nucleophilic alkoxide for substitution.

    • Protocol: Use a strong, non-nucleophilic, and sterically unhindered base like sodium hydride (NaH) to generate the alkoxide.[10]

IV. Data Summary

Side ReactionSynthetic MethodKey FactorsRecommended Solution(s)
DHP Polymerization THP ProtectionStrong acid, high temperatureUse a milder catalyst (e.g., PPTS), lower reaction temperature.[1]
Product Decomposition THP DeprotectionStrong acid, prolonged reaction timeUse milder acidic conditions, monitor reaction closely.[1][3]
Racemization Prins CyclizationOxonia-Cope rearrangement, solvolysisLower temperature, use non-coordinating/non-nucleophilic solvents.[6][8]
Elimination Williamson Ether SynthesisSecondary/tertiary leaving group, sterically hindered baseRedesign substrate, use a non-hindered base (e.g., NaH).[9][10]

V. Experimental Protocols

Protocol 1: Mild THP Protection of a Primary Alcohol using PPTS
  • Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Add 3,4-dihydropyran (1.5 equiv) to the solution.[2]

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (neutralized with triethylamine if necessary).[2]

Protocol 2: Mild Deprotection of a THP Ether
  • Dissolve the THP-protected alcohol (1.0 equiv) in ethanol.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature or heat gently if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

VI. References

  • Technical Support Center: THP Protection of Primary Alcohols - Benchchem.

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC - NIH.

  • Technical Support Center: Managing THP Protecting Groups - Benchchem.

  • THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis.

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals.

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry - ACS Publications.

  • Racemization in Prins Cyclization Reactions - PMC - NIH.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC.

  • Williamson Ether Synthesis - Master Organic Chemistry.

  • Williamson ether synthesis - Wikipedia.

Sources

Technical Support Center: Recrystallization of Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for the purification of Tetrahydropyran-4-carboxamidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on developing a robust recrystallization protocol. As this is a specialized reagent, a definitive, published protocol may not be readily available. Therefore, this guide focuses on empowering you to develop a method from first principles, grounded in established chemical theory and best practices.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts essential for developing a successful recrystallization procedure.

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is purification. Recrystallization is a technique used to remove impurities from a solid organic compound.[1] The process leverages the differences in solubility between the desired compound and the impurities within a chosen solvent or solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes into a purer form, leaving the impurities behind in the solution (known as the mother liquor). For a compound like this compound, which is likely a key intermediate in a larger synthesis, achieving high purity is critical for the success of subsequent reaction steps and the final product's integrity.

Q2: What structural features of this compound should guide my solvent selection?

Understanding the molecule's structure is the first step.

  • Polarity: The molecule possesses several polar functional groups: an ether linkage (in the tetrahydropyran ring), an amidine group, and importantly, the hydrochloride salt. This makes the overall molecule highly polar and capable of hydrogen bonding.

  • Guiding Principle: The fundamental principle of "like dissolves like" is your primary guide.[2] You should begin your search with polar solvents.

  • Initial Solvent Classes to Consider:

    • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are excellent starting points as they can engage in hydrogen bonding.[1][2]

    • Polar Aprotic Solvents: Acetone or ethyl acetate might also be effective, though their solvent power will differ.[2]

    • Water: As a hydrochloride salt, the compound is likely soluble in water. However, salts can sometimes be too soluble in water even when cold, which would lead to poor recovery.[3] Water is often best used as part of a mixed-solvent system.[1]

Q3: What defines the "ideal" recrystallization solvent?

The ideal solvent for a single-solvent recrystallization should meet the following criteria[4]:

  • High Solubility at High Temperature: The solvent must completely dissolve your compound when hot (near its boiling point).

  • Low Solubility at Low Temperature: The solvent must exhibit poor solubility for your compound when cold (e.g., at room temperature or in an ice bath). This temperature-dependent solubility differential is the key to recovering your product.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a wide temperature range for cooling, but not so high that it's difficult to remove from the purified crystals during drying.[1] Additionally, the boiling point must be lower than the melting point of your compound to prevent it from "oiling out."

  • Inertness: The solvent must not react with your compound.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4]

Part 2: Protocol - Systematic Solvent Screening Workflow

Since no standard protocol exists, a systematic approach to finding the right solvent is required. This workflow guides you through small-scale trials to identify a suitable system efficiently.

Step-by-Step Experimental Protocol:
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Initial Room Temperature Test: To each tube, add a potential solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with ~0.5 mL.[5] Agitate the mixture.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because you will not be able to recover your compound upon cooling.[1] However, note it down as a potential "good" solvent for a mixed-solvent pair.

    • Observation B: If the solid remains mostly undissolved, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Gently heat the test tubes containing undissolved solid in a sand bath or with a heat gun.[5] Add more solvent dropwise until the solid just dissolves.

    • Observation C: If the solid dissolves completely upon heating, you have a strong candidate for a single-solvent recrystallization.

    • Observation D: If the solid does not dissolve even after adding a significant amount of hot solvent (e.g., >3 mL), the solvent is unsuitable as a single solvent. Note it as a potential "poor" or "anti-solvent" for a mixed-solvent pair.

  • Cooling & Crystallization Test: Allow the hot, clear solutions from Observation C to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

    • Observation E: If a good yield of crystals forms, you have found a suitable single solvent .

    • Observation F: If no or very few crystals form, there may have been too much solvent used. This solvent might be better suited for a mixed-solvent system.[6]

  • Developing a Mixed-Solvent System: If no single solvent is ideal, use the information gathered above. Select a "good" solvent (from Observation A) and a "poor" solvent (from Observation D).

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears.

    • Add a drop or two of the "good" solvent back into the hot solution until it becomes clear again.

    • Allow the solution to cool slowly, as described in Step 4.

Solvent Selection Workflow Diagram

G cluster_start Start: Small-Scale Test cluster_results Results & Next Steps start Add ~0.5 mL solvent to 20-30 mg crude solid at room temperature dissolves_rt Solid Dissolves? start->dissolves_rt heat Heat solution to boiling. Add more solvent dropwise. dissolves_rt->heat No result_good_for_pair POTENTIAL: 'Good' solvent for a pair dissolves_rt->result_good_for_pair Yes dissolves_hot Solid Dissolves? heat->dissolves_hot cool Cool slowly to RT, then place in ice bath. dissolves_hot->cool Yes result_poor_for_pair POTENTIAL: 'Poor' solvent (anti-solvent) for a pair dissolves_hot->result_poor_for_pair No crystals_form Crystals Form? cool->crystals_form result_good_single SUCCESS: Suitable Single Solvent crystals_form->result_good_single Yes try_mixed ACTION: Try a mixed-solvent system crystals_form->try_mixed No / Poor Yield result_bad_single FAILURE: Unsuitable Solvent result_good_for_pair->try_mixed result_poor_for_pair->try_mixed try_mixed->result_bad_single

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Screening
SolventPolarityBoiling Point (°C)Rationale & Comments
Isopropanol Polar Protic82Excellent starting point. Often used for hydrochloride salts as it's less likely to be "too good" a solvent compared to methanol or ethanol.[3]
Ethanol Polar Protic78Good polarity match. Can be used alone or in a pair with water or an anti-solvent like diethyl ether.[4][7]
Methanol Polar Protic65Highly polar, may dissolve the compound too well at room temperature.[2] More likely to be the "good" solvent in a pair.
Water Very Polar100High boiling point is good for a large temperature gradient.[1] Very likely to dissolve the salt, but recovery may be low. Best used in a pair with an alcohol.
Acetone Polar Aprotic56A versatile solvent, but its low boiling point can limit the effective temperature differential for crystallization.[2]
Ethyl Acetate Medium Polarity77Less polar than alcohols. May not dissolve the compound well, making it a potential "poor" solvent (anti-solvent).
Diethyl Ether Low Polarity35A common anti-solvent to use with alcohols for precipitating polar salts.[3] Highly volatile and flammable.

Part 3: Troubleshooting Guide

Even with a good solvent system, challenges can arise. This section provides solutions to common problems.

Q4: I've followed the cooling procedure, but no crystals have formed. What should I do?

This is a common issue indicating a supersaturated solution or a nucleation problem.[8]

  • Cause 1: Too much solvent was used. Your solution may not be saturated enough for crystals to form.[6]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until the solution volume is reduced by 10-15%.

  • Cause 2: Lack of nucleation sites. Crystal growth needs a starting point.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[6][8] The microscopic imperfections in the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of pure product from a previous attempt, add it to the cold solution.[8] This "seed" crystal will act as a template for further crystal growth.

  • Cause 3: Insufficient cooling.

    • Solution: Ensure your flask has been in an ice-water bath for at least 20-30 minutes. For some low-boiling solvents, a colder bath (e.g., dry ice/acetone) may be necessary.

Q5: My compound "crashed out" of solution as a fine powder as soon as I removed it from the heat. What went wrong?

Rapid precipitation, or "crashing out," traps impurities and defeats the purpose of recrystallization.[6]

  • Cause: The solution was too concentrated, or the temperature dropped too quickly. The rate of nucleation far exceeded the rate of crystal growth.

  • Solution: Place the flask back on the heat source. Add a small amount of additional solvent (1-2 mL for every 100 mg of solid) to go just beyond the minimum amount needed for dissolution.[6] This will keep the compound soluble for longer as it cools, promoting the formation of larger, purer crystals over a period of 15-20 minutes.[6]

Q6: My compound separated as an oil instead of a solid. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves.

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your solute. Impurities can also depress the melting point, making this more likely.

  • Solution 1: Re-heat the solution and add more of the same solvent. This can sometimes lower the saturation temperature enough to be below the compound's melting point.[6]

  • Solution 2: If adding more solvent doesn't work, you must change your solvent system. Choose a solvent or solvent pair with a lower boiling point.

  • Solution 3 (Charcoal): If you suspect a high level of impurities is causing the issue, you can perform an activated charcoal treatment. Add a very small amount of charcoal to the hot solution, keep it hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]

Q7: My final yield is very low. What are the likely causes?

A yield of 100% is impossible, but several factors can lead to an unacceptably low recovery.[1]

  • Cause 1: Using too much solvent. This is the most common reason. Significant amounts of your product will remain dissolved in the mother liquor even when cold.[6]

  • Cause 2: Premature crystallization during hot filtration. If you filtered out insoluble impurities while the solution was hot, your product may have crystallized on the filter paper or funnel. To prevent this, use a slight excess of solvent and keep the funnel and receiving flask warm.

  • Cause 3: The chosen solvent is simply too "good." The solubility of your compound in the cold solvent is still too high. A different solvent or a mixed-solvent system may be required.

References

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization I. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • What is the best solvent for recrystallization? (2017). Quora. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • Common Solvents for Crystallization. (n.d.). Source document. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

Sources

Technical Support Center: Navigating the Stability of Amidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidine-containing compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these versatile molecules. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry driving these issues, empowering you to design more robust experiments and formulations.

Amidines are highly valuable functional groups in medicinal chemistry and materials science due to their basicity and ability to engage in critical hydrogen bonding interactions.[1] However, their inherent reactivity, particularly in solution, presents a significant challenge. This guide provides a structured approach to understanding, troubleshooting, and mitigating these stability issues.

Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Answers

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My amidine compound seems to be degrading upon dissolution or during my experiment. What is the most likely cause?

A1: The primary cause of degradation for amidines in solution is hydrolysis .[2][3] The amidine functional group is susceptible to attack by water, which leads to cleavage of the carbon-nitrogen double bond. This reaction initially forms the corresponding amide and an amine. Under prolonged exposure to hydrolytic conditions (especially with acid or base catalysis), the resulting amide can further hydrolyze to a carboxylic acid.[3]

Q2: I've noticed that the stability of my amidine varies greatly depending on the solution's pH. Why is this?

A2: This is due to the basic nature of the amidine group. Amidines are strong bases, with pKa values typically ranging from 10 to 13.[2] In acidic to neutral solutions, the amidine is protonated, forming a resonance-stabilized amidinium ion . This positive charge is delocalized across both nitrogen atoms, which significantly reduces the electrophilicity of the central carbon atom.[1] This makes the amidinium ion much less susceptible to nucleophilic attack by water, thereby increasing its stability against hydrolysis. In alkaline solutions, the amidine exists in its neutral, unprotonated form, which is much more reactive and readily undergoes hydrolysis.

Q3: My compound is stored as a hydrochloride salt. Is it stable in this form?

A3: Yes, storing amidines as a salt (e.g., hydrochloride or hydrobromide) is a standard and effective practice for enhancing long-term stability in the solid state. The salt form ensures the amidine is in its more stable, protonated amidinium state. However, once dissolved in a neutral or basic aqueous solution, the equilibrium will shift, forming the less stable, free base and initiating degradation.

Q4: I am seeing broad peaks for my N-H protons in the 1H NMR spectrum. Is this related to instability?

A4: Not necessarily, although it can be. Broad N-H signals in amidines are common and can be caused by several factors unrelated to degradation, including tautomerism and quadrupole broadening from the nitrogen atom.[2] However, proton exchange with residual water in the NMR solvent can also cause significant broadening. To confirm, you can add a drop of D₂O to your NMR tube; if the broad signal disappears, it confirms it as an exchangeable N-H proton.[2]

Q5: What are the best general practices for handling and storing amidine compounds to ensure maximum stability?

A5: To maximize stability, always adhere to the following principles:

  • Storage: Store solid amidine compounds, preferably as their salt forms, in tightly sealed containers in a cool, dark, and dry place (e.g., at -20°C with a desiccant).[2][4]

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, use anhydrous aprotic solvents and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[2]

  • Solvent Choice: For solution-based experiments, prioritize aprotic solvents like DMSO or DMF over protic solvents like ethanol or water, which can directly participate in hydrolysis.

  • pH Control: When working in aqueous media, use a buffered solution to maintain a slightly acidic to neutral pH (ideally pH 5-7) to keep the compound in its more stable protonated form.

Part 2: Troubleshooting Guide - A Deeper Dive into Specific Issues

This section provides a systematic approach to identifying and solving stability problems during your experimental workflow.

Issue 1: Rapid Degradation Observed in Aqueous Solution

You've prepared an aqueous stock solution of your amidine compound and subsequent analysis by HPLC shows one or more new peaks, indicating degradation.

G start Start: Degradation in Aqueous Solution Detected check_ph 1. Measure Solution pH start->check_ph ph_high Is pH > 7.5? check_ph->ph_high Yes ph_ok Is pH 5-7.5? check_ph->ph_ok No add_buffer Action: Prepare fresh solution using a suitable buffer (e.g., Acetate, MES, or Phosphate) to maintain pH 5-7. ph_high->add_buffer buffer_check 2. Is the solution buffered? ph_ok->buffer_check buffer_check->add_buffer No temp_check 3. Check Storage/Experimental Temperature buffer_check->temp_check Yes resolve Problem Resolved add_buffer->resolve temp_high Is T > Room Temp? temp_check->temp_high Yes assess_structure 4. Assess Compound Structure temp_check->assess_structure No lower_temp Action: Store stock solutions at 4°C or -20°C. Conduct experiments at the lowest feasible temperature. temp_high->lower_temp lower_temp->resolve ewg_present Does it have strong electron-withdrawing groups (EWGs)? assess_structure->ewg_present ewg_action Insight: EWGs can increase susceptibility to hydrolysis. Stricter pH and temperature control is required. ewg_present->ewg_action Yes ewg_present->resolve No ewg_action->resolve

Caption: Troubleshooting workflow for amidine degradation in aqueous solutions.

  • The Role of pH and Protonation: The stability of an amidine is intrinsically linked to its protonation state. The resonance-stabilized amidinium cation is significantly more resistant to hydrolysis than the neutral free base. Computational studies have shown that for N'-substituted formamidines, reactivity to hydrolysis increases in the order: aryl < nucleoside < alkyl substituents.[5]

  • The Influence of Substituents: The electronic nature of substituents on the amidine core plays a crucial role. Electron-withdrawing groups (EWGs) can increase the electrophilicity of the amidine carbon, making it a more favorable target for nucleophilic attack by water, thus accelerating hydrolysis.[6] Conversely, electron-donating groups (EDGs) can decrease this electrophilicity and enhance stability.

  • Temperature Effects: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing solutions at lower temperatures (e.g., 4°C or -20°C) significantly slows down the degradation kinetics.[2]

Issue 2: Inconsistent Results or Product Loss During Work-up/Purification

You observe a clean reaction by TLC or crude LC-MS, but after aqueous work-up or chromatographic purification, the yield is low, and new impurities are present.

  • Avoid Harsh pH During Extraction:

    • Problem: Using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) during liquid-liquid extraction can rapidly hydrolyze the amidine.

    • Solution: Use milder conditions for washing. A saturated solution of sodium bicarbonate (approx. pH 8.5) can be used to remove acid, but contact time should be minimized. For removing base, a dilute solution of ammonium chloride or a buffered wash at pH 6-7 is preferable to strong acids.

  • Optimize Chromatography:

    • Problem: Standard silica gel chromatography can be problematic. The acidic nature of silica can cause the amidine (as the free base) to streak or degrade on the column. If the amidine is loaded as a salt, it may not elute properly with non-polar solvents.

    • Solution 1 (Base-Treated Silica): Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent). This minimizes on-column degradation.

    • Solution 2 (Reverse-Phase HPLC): This is often the preferred method. Using a C18 column with a mobile phase containing a buffer (e.g., 0.1% formic acid or trifluoroacetic acid) will keep the amidine in its stable protonated form, leading to sharp peaks and good recovery.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing and managing amidine stability.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for understanding the degradation pathways of your compound and for developing a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation, as over-stressing can lead to secondary degradants not relevant to normal storage conditions.[9]

Materials:

  • Amidine compound (API)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your amidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature.

    • Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[8]

    • Once the target degradation is achieved, neutralize the sample with an equivalent amount of 0.1 M NaOH before final HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Monitor the reaction as described for acid hydrolysis.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before final analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by HPLC. Oxidative degradation is often faster, so check at earlier time points.

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution sample in an oven at a controlled temperature (e.g., 70°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines a systematic approach to developing an HPLC method capable of separating the parent amidine from its primary hydrolysis product (the amide) and other potential degradants.

1. Initial Method Scouting:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The acidic modifier is crucial for good peak shape by ensuring the amidine is protonated.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: UV detector set at the λmax of the amidine, or a PDA detector to monitor peak purity.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) with your undergraded sample and a degraded sample (from the forced degradation study) to determine the approximate retention times of the parent compound and its degradants.[10]

2. Method Optimization Workflow:

G start Start: Initial Scouting Run Complete resolution_check Is resolution between parent and primary degradant > 1.5? start->resolution_check optimize_gradient Action: Adjust gradient slope and time. A shallower gradient will increase resolution. resolution_check->optimize_gradient No peak_shape Are peaks symmetrical (Tailing factor ≈ 1)? resolution_check->peak_shape Yes optimize_gradient->resolution_check change_solvent Still poor resolution? Try changing organic modifier (e.g., Acetonitrile to Methanol). optimize_gradient->change_solvent adjust_ph Action: Check mobile phase pH. Ensure it is at least 2 pH units below the pKa of the analyte. peak_shape->adjust_ph No final_method Final Method Achieved peak_shape->final_method Yes adjust_ph->peak_shape change_solvent->resolution_check change_column Still poor resolution? Try a different column chemistry (e.g., Phenyl-Hexyl or Polar-Embedded). change_solvent->change_column change_column->resolution_check

Caption: Workflow for optimizing an HPLC method for amidine stability analysis.

Part 4: Data Presentation & Key Stability Factors

Understanding the factors that influence stability allows for proactive experimental design.

Table 1: Impact of pH on Amidine Hydrolysis Rate
pH RangePredominant SpeciesRelative StabilityRationale
< 5 Amidinium Ion (Protonated)High The positive charge is delocalized, reducing the electrophilicity of the carbon center and repelling nucleophilic attack by water.
5 - 7.5 Amidinium Ion (Protonated)Good to High The compound remains predominantly in its stable protonated form. This is the ideal range for most experimental work in aqueous buffers.
> 8 Amidine (Neutral Free Base)Low The unprotonated amidine is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis.[11]
Table 2: Recommended Solvents for Amidine Compound Handling
Solvent ClassExamplesSuitability for Storage/ReactionRationale
Aprotic Polar DMSO, DMF, AcetonitrileExcellent These solvents do not have acidic protons and cannot participate directly in hydrolysis, offering the best stability for solutions.[2]
Aprotic Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Good Suitable for reactions and short-term storage, provided they are anhydrous.
Protic Polar Water, Methanol, EthanolPoor These solvents can act as nucleophiles and directly cause hydrolysis. Use should be minimized or restricted to buffered, pH-controlled systems.

Part 5: Fundamental Degradation Pathway

The primary degradation pathway for amidines in solution is hydrolysis. This is typically a two-step process.

G cluster_0 Step 1: Hydrolysis to Amide cluster_1 Step 2: Further Hydrolysis to Carboxylic Acid Amidine Amidine (R-C(=NH)-NHR') Intermediate Tetrahedral Intermediate Amidine->Intermediate + H₂O (Nucleophilic Attack) Amide Amide (R-C(=O)-NHR') Intermediate->Amide Amine + Amine (NH₃) Amide2 Amide (R-C(=O)-NHR') Acid Carboxylic Acid (R-COOH) Amide2->Acid + H₂O (Acid/Base Catalysis) Amine2 + Amine (R'-NH₂)

Caption: General two-step hydrolysis pathway for amidine compounds in solution.

This structured guide provides a comprehensive framework for understanding and managing the stability of amidine compounds. By applying these principles of pH control, temperature management, and appropriate solvent selection, researchers can significantly improve the reliability and reproducibility of their experiments.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from a valid source.[12]

  • Technical Support Center: Characterization of Novel Amidines. (2025). BenchChem.[2]

  • What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate.[4]

  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025). Microchemical Journal, 218, 115277.[13]

  • [Hydrolysis of the amidine analogs of penicillins]. (1979). Antibiotiki, 24(10), 734-739.[14]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.[10]

  • Amidation rate constants in different solvents and the polarity of those solvents. (n.d.). ResearchGate.[15]

  • Rate constants for hydrolysis amidinium species in 1% NH3(aq). (n.d.). ResearchGate.[11]

  • Rate Constants for Hydrolysis of Substrates. (n.d.). ElectronicsAndBooks.[16]

  • Insight into substituent effects on the hydrolysis of amidines by a microhydration model. (2014). Journal of Molecular Modeling, 20(4), 2183.[5]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (2018). Molbank, 2018(2), M988.[6]

  • 5 questions with answers in AMIDINES. (n.d.). ResearchGate.[17]

  • HPLC Method Development Step by Step. (2022). YouTube.[18]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.[19]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Research, 1(1), 101.[20]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2007). BioProcess International.[21]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International.[22]

  • The Chemistry of the Amidines. (1945). Chemical Reviews, 35(3), 351-423.[3]

  • Application Note: Protocol for Forced Degradation Studies of Iopamidol. (2025). BenchChem.[7]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2018). Proceedings, 2(25), 1599.[23]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(4), 209-219.[8]

  • Stability-Indicating HPLC Method Development. (n.d.). Waters Corporation.[24]

  • The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. (2010). Journal of the American Chemical Society, 132(18), 6465-6473.[25]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[9]

  • Amidine. (n.d.). In Wikipedia. Retrieved from [Link]1]

Sources

Technical Support Center: Tetrahydropyran-4-carboxamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Tetrahydropyran-4-carboxamidine hydrochloride. It addresses common challenges, offers troubleshooting solutions, and answers frequently asked questions to help ensure a successful, high-purity synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. While its synthesis appears straightforward, achieving high purity and yield can be challenging due to the formation of specific, often closely related, impurities. This guide is designed to provide both the practical steps and the underlying chemical principles needed to navigate these challenges effectively. The most common synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by aminolysis to yield the desired amidine.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Q1: My final product is contaminated with a significant amount of Tetrahydropyran-4-carboxamide. How did this happen and how can I prevent it?

A1: This is the most common impurity issue. The formation of the amide byproduct, Tetrahydropyran-4-carboxamide, is almost always due to the presence of water during the reaction or workup.

  • Root Cause Analysis: The intermediate in the Pinner reaction is an alkyl imidate hydrochloride salt (the "Pinner salt").[3][4][5] This species is highly susceptible to hydrolysis. If water is present, it will attack the imidate to form a tetrahedral intermediate that preferentially collapses to the more stable amide and the corresponding alcohol, rather than the desired amidine.[6][7][8][9][10] The reaction is particularly sensitive to moisture when the pH is neutral or basic.[6][8][9]

  • Preventative Measures:

    • Strict Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Solvents, particularly the alcohol (e.g., ethanol), must be of high purity and anhydrous grade. It is recommended to use freshly opened solvents or those stored over molecular sieves.

    • Dry HCl Gas: The hydrogen chloride used must be in gaseous form and passed through a drying tube (e.g., filled with calcium chloride or sulfuric acid) before being introduced into the reaction mixture. Using aqueous hydrochloric acid will lead directly to amide formation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.

  • Corrective Actions (Purification):

    • Recrystallization: If the amide has already formed, purification can be challenging due to similar polarities. Recrystallization from a carefully selected solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, can be effective. The desired amidine hydrochloride salt is typically less soluble and will crystallize out, leaving the more soluble amide in the mother liquor.

    • Column Chromatography: While less ideal for a salt, flash chromatography on silica gel using a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can separate the basic amidine from the neutral amide. The product would then need to be re-salted with HCl.

Q2: The yield of my Pinner salt intermediate is very low, and the reaction seems to stall. What is going wrong?

A2: Low yield of the imidate intermediate often points to issues with the acid catalyst or reaction temperature.

  • Root Cause Analysis:

    • Insufficient Acid: The Pinner reaction requires a strong acid catalyst to protonate the nitrile, activating it for nucleophilic attack by the alcohol.[11] If an insufficient amount of HCl gas is bubbled through the solution, the reaction will be slow and incomplete. The solution should be saturated with HCl.

    • Temperature Control: The formation of the Pinner salt is an exothermic process. While initial cooling (typically to 0 °C) is necessary to control the reaction, allowing the temperature to remain too low for an extended period can slow the reaction rate significantly. Conversely, allowing the temperature to rise too high can lead to the decomposition of the thermodynamically unstable imidate salt.[1]

  • Troubleshooting Steps:

    • Monitor HCl Addition: Ensure a steady stream of dry HCl gas is introduced until the solution is saturated. You can often observe the precipitation of the Pinner salt as an indicator of reaction progress.

    • Optimize Temperature Profile: Start the reaction at 0 °C during HCl addition. Once saturation is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete conversion.

Q3: During the final ammonolysis step, my product oiled out instead of precipitating as a solid. How can I achieve a crystalline product?

A3: "Oiling out" is a common issue in crystallization and precipitation, often related to solvent choice, temperature, and purity.

  • Root Cause Analysis:

    • Solvent System: The solvent used for the ammonolysis (often the same alcohol from the first step, e.g., ethanol) may be too good of a solvent for the final product at the reaction temperature.

    • Residual Impurities: The presence of impurities can act as a eutectic, depressing the melting point and preventing crystallization.

    • Rate of Formation: Rapid formation of the product can lead to an amorphous, oily state rather than an ordered crystalline solid.

  • Solutions:

    • Solvent Adjustment: After the reaction with ammonia is complete, consider adding a less polar "anti-solvent" dropwise, such as diethyl ether or ethyl acetate, to reduce the solubility of the hydrochloride salt and induce precipitation.

    • Temperature Gradient: Cool the solution slowly. A gradual decrease in temperature promotes the formation of well-ordered crystals. Avoid crash-cooling in a dry ice bath.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the solution to initiate crystallization.

    • Trituration: If an oil persists, decant the solvent and add a fresh portion of the anti-solvent (e.g., diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This mechanical agitation can often induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for this compound?

A1: The Pinner reaction is the most common and direct method.[2] It involves a two-step, one-pot process:

  • Imidate Formation: Reaction of Tetrahydropyran-4-carbonitrile with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride gas to form the ethyl imidate hydrochloride (Pinner salt).

  • Ammonolysis: Subsequent reaction of the Pinner salt intermediate with anhydrous ammonia (often as a solution in ethanol or as a gas) to form the final amidine hydrochloride.

Q2: What are the critical parameters to control during the Pinner reaction step?

A2: The three most critical parameters are:

  • Water Exclusion: The reaction must be performed under strictly anhydrous conditions to prevent the formation of the Tetrahydropyran-4-carboxamide impurity.[3][4]

  • Temperature: The initial reaction should be cooled (0 °C) to control the exothermic addition of HCl, but then allowed to warm to ensure the reaction goes to completion. Low temperatures are crucial to prevent the decomposition of the Pinner salt.[1]

  • Stoichiometry of HCl: The nitrile must be fully protonated. The reaction mixture should be saturated with dry HCl gas to drive the formation of the imidate intermediate.

Q3: What analytical techniques are best for monitoring reaction progress and final product purity?

A3: A combination of techniques is recommended for a comprehensive analysis.

Analytical TechniquePurposeKey Observations
Thin Layer Chromatography (TLC) Rapid reaction monitoringDisappearance of the starting nitrile spot. Appearance of a new, more polar spot for the amidine product.
Proton NMR (¹H NMR) Structural confirmation and impurity identificationConfirmation of the tetrahydropyran ring protons. Appearance of broad NH peaks for the amidinium proton. Can quantify amide impurity by comparing integrals of characteristic peaks.
High-Performance Liquid Chromatography (HPLC) Quantifying purity and detecting impuritiesProvides a precise percentage purity of the final product. Can resolve the desired amidine from the amide and other potential impurities.
Mass Spectrometry (MS) Confirmation of molecular weightConfirms the mass of the protonated amidine cation, verifying the product's identity.

Q4: How should I store the final this compound product?

A4: The product is a hydrochloride salt and is generally stable. However, it can be hygroscopic. Store the final product in a tightly sealed container in a desiccator or in a controlled low-humidity environment to prevent moisture absorption. For long-term storage, keeping it at a reduced temperature (-20°C or 5°C) is also advisable.

Experimental Protocols & Diagrams

Protocol: Synthesis via Pinner Reaction

Step 1: Formation of Ethyl Tetrahydropyran-4-carboximidate Hydrochloride

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

  • Under an argon atmosphere, add Tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. Ensure the gas passes through a sulfuric acid trap first to remove any moisture.

  • Continue bubbling HCl for 2-3 hours, ensuring the solution remains at 0-5 °C. The Pinner salt may begin to precipitate as a white solid.

  • After saturation, seal the flask and allow it to stir at room temperature for 12-18 hours.

Step 2: Ammonolysis to this compound
  • Cool the reaction mixture containing the Pinner salt back to 0 °C.

  • Slowly bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol (approx. 2-3 eq). This step is highly exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, seal the vessel and stir the mixture at room temperature for 24 hours. Ammonium chloride will precipitate as a byproduct.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure. The crude product will likely be an oil or semi-solid.

  • Induce crystallization by triturating the residue with cold diethyl ether or by recrystallizing from an appropriate solvent system (e.g., isopropanol/ethyl acetate).

  • Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagrams

G cluster_workflow Synthetic Workflow Start Tetrahydropyran-4-carbonitrile + Anhydrous EtOH PinnerSalt Formation of Pinner Salt (Ethyl Imidate HCl) Start->PinnerSalt Dry HCl gas, 0°C -> RT Ammonolysis Ammonolysis with NH3 PinnerSalt->Ammonolysis Anhydrous NH3, 0°C -> RT Purification Filtration & Concentration Ammonolysis->Purification Remove NH4Cl FinalProduct Pure Tetrahydropyran-4- carboxamidine HCl Purification->FinalProduct Recrystallization

Caption: High-level workflow for the Pinner synthesis.

G cluster_pathways Key Reaction Pathways PinnerSalt Pinner Salt Intermediate (Imidate HCl) Ammonia NH3 (Anhydrous) Amidine Desired Product (Amidine HCl) PinnerSalt->Amidine Water H2O (Contaminant) Amide Impurity (Amide) PinnerSalt->Amide Ammonia->Amidine Desired Ammonolysis Water->Amide Undesired Hydrolysis

Caption: Competing pathways for the Pinner salt intermediate.

References

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037.

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(20), 7031-7041.

  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Request PDF.

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry.

  • NROChemistry. (n.d.). Pinner Reaction.

  • ResearchGate. (n.d.). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.

  • YouTube. (2021). Pinner Reaction.

  • Organic Chemistry Portal. (n.d.). Pinner Reaction.

  • Schareina, T., & Zapf, A. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1547–1553.

  • Google Patents. (n.d.). US3725456A - Process for preparing amidine salts.

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.

  • Wikipedia. (n.d.). Pinner reaction.

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines.

  • Organic Letters. (2005). Preparation of Amidines by Amidoxime Reduction with Potassium Formate.

  • International Journal of Research in Engineering and Science. (2019). New single step route for efficient synthesis of amidine containing molecules.

  • National Institutes of Health. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

  • Wikipedia. (n.d.). Amidine.

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.

  • National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.

  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.

  • Organic Chemistry Portal. (n.d.). An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.

  • Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro studies.

  • AstaTech. (n.d.). This compound.

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

  • Royal Society of Chemistry. (2025). Analytical Methods.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • ChemicalBook. (n.d.). 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID.

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate.

  • Brieflands. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form.

  • Fisher Scientific. (n.d.). Thermo Scientific Chemicals TETRAHYDROPYRAN-4-CARBOX 5GR.

  • MDPI. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

Sources

Technical Support Center: Optimizing Amidine Formation from Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the conversion of nitriles to amidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary methods for synthesizing amidines from nitriles, and what are their general principles?

A1: The synthesis of amidines from nitriles is a cornerstone reaction in medicinal chemistry, but the direct addition of an amine to a nitrile is often challenging.[1] The carbon atom of the nitrile group (C≡N) is not sufficiently electrophilic to react with most amines directly.[1] Therefore, activation of the nitrile is required. The two most common strategies are:

  • The Pinner Reaction: This is the classical method involving the acid-catalyzed reaction of a nitrile with an alcohol (commonly anhydrous HCl in an alcohol like ethanol) to form an intermediate imino ester salt, known as a Pinner salt.[2][3][4] This highly reactive intermediate is then treated with an amine to yield the desired amidine.[2][3][4] The initial protonation of the nitrile nitrogen dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the alcohol.

  • Lewis Acid & Transition Metal Catalysis: Modern methods often employ Lewis acids (e.g., AlCl₃, ZnCl₂, TMSOTf) or transition metal catalysts (e.g., Cu(I), Pd, Yb) to activate the nitrile.[1][5][6][7] The Lewis acid coordinates to the nitrile nitrogen, which, similar to protonation, activates the nitrile for nucleophilic attack by the amine.[1] Transition metal catalysts can operate through various mechanisms, often enabling the reaction under milder conditions and with a broader substrate scope.[5]

Q2: Why is the Pinner reaction so sensitive to moisture?

A2: The Pinner reaction's sensitivity to water is a critical experimental parameter that cannot be overstated. The intermediate Pinner salt (an imino ester salt) is highly susceptible to hydrolysis. If water is present in the reaction mixture, it can act as a nucleophile and attack the imino ester, leading to the formation of an ester as a major byproduct, thus significantly reducing the yield of the desired amidine.[2][7] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: How do substituents on the aromatic ring of a benzonitrile affect its reactivity?

A3: The electronic nature of substituents on the nitrile precursor has a profound impact on the reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, or -CO₂Et on a benzonitrile increase the electrophilicity of the nitrile carbon. This makes the nitrile more susceptible to nucleophilic attack, generally leading to higher yields and faster reaction rates.[5][8]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the nitrile carbon by donating electron density. This can make the reaction more sluggish and may result in lower yields compared to nitriles bearing EWGs.[5][8]

This relationship is summarized in the table below based on typical observations in copper-catalyzed systems.

Substituent on BenzonitrileElectronic EffectTypical Reaction Outcome
p-CF₃Strong Electron-WithdrawingHigh Yield (e.g., 89%)[5][8]
p-CO₂EtStrong Electron-WithdrawingHigh Yield (e.g., 93%)[5][8]
p-HNeutralGood Yield
p-CH₃Electron-DonatingModerate to Good Yield
p-OCH₃Strong Electron-DonatingLower Yield[5][8]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might face during your experiments. The following flowchart provides a logical path for diagnosing issues with your reaction.

G start Low or No Amidine Yield check_reagents 1. Verify Reagent Purity & Integrity (Nitrile, Amine, Solvent, Catalyst) start->check_reagents check_anhydrous 2. Confirm Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) check_reagents->check_anhydrous Reagents OK check_temp 3. Evaluate Reaction Temperature (Too low for activation? Too high for stability?) check_anhydrous->check_temp Conditions Dry check_activation 4. Assess Nitrile Activation Method (Sufficient Acid/Catalyst? Correct type?) check_temp->check_activation Temp OK side_products Analyze Crude Mixture for Side Products (e.g., Amide, Ester) check_activation->side_products Activation OK hydrolysis Side Product: Amide/Ester -> Indicates Moisture Contamination side_products->hydrolysis Yes incomplete Side Product: Starting Material -> Incomplete Reaction side_products->incomplete No hydrolysis->check_anhydrous Improve Drying Protocol optimize Optimize Conditions: - Screen Catalysts/Solvents - Adjust Temperature/Time - Re-purify Reagents hydrolysis->optimize incomplete->optimize G cluster_main Pinner Reaction Pathways cluster_reagents cluster_products Possible Products nitrile R-C≡N pinner_salt [R-C(=NHR')OR'']⁺Cl⁻ Pinner Salt Intermediate nitrile->pinner_salt + HCl, R''-OH amidine Amidine (Desired) pinner_salt->amidine ester Ester (Byproduct) pinner_salt->ester hcl HCl alcohol R''-OH amine R'-NH₂ amine->amidine Reacts with water H₂O (Contaminant) water->ester Reacts with

Caption: Competing reaction pathways for the Pinner salt intermediate.

Section 3: Experimental Protocols

Protocol 1: Classic Pinner Reaction for Amidine Synthesis

This protocol describes the formation of a benzamidine from benzonitrile and ammonia.

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous HCl gas or a saturated solution of HCl in ether/dioxane

  • Anhydrous Ammonia gas or a saturated solution of ammonia in ethanol

Procedure:

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, gas inlet tube) and assemble hot under a stream of dry nitrogen or argon.

  • Pinner Salt Formation:

    • To a solution of benzonitrile (1.0 eq) in anhydrous ethanol (2-3 mL per mmol of nitrile), cool the mixture to 0 °C in an ice bath.

    • Bubble anhydrous HCl gas through the stirred solution for 30-60 minutes. A precipitate should form. Alternatively, add a saturated solution of HCl in an anhydrous solvent dropwise.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 12-24 hours until the formation of the imino ester hydrochloride (Pinner salt) is complete.

    • Collect the precipitated Pinner salt by filtration under a stream of dry nitrogen and wash it with cold, anhydrous diethyl ether. [2]3. Amidine Formation:

    • Suspend the dried Pinner salt in a cold (0 °C), saturated solution of anhydrous ammonia in ethanol. [2] * Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting imino ester is consumed.

  • Workup and Purification:

    • Remove the precipitated ammonium chloride by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude amidine.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Amidine Synthesis (TMSOTf)

This protocol is adapted from methodologies using trimethylsilyl triflate as a potent Lewis acid. [9] Materials:

  • Substituted Nitrile (e.g., benzyl cyanide)

  • Primary or Secondary Amine

  • Trimethylsilyl triflate (TMSOTf)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the nitrile (1.0 eq) and the amine (1.0-1.2 eq) to a flask containing an anhydrous solvent.

  • Lewis Acid Addition: Cool the solution to 0 °C. Add TMSOTf (2.0 eq) dropwise via syringe. Caution: TMSOTf is corrosive and moisture-sensitive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • D. S. Lee, "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis," MDPI, 2019. [Link]

  • A. Peñas-Sanjuán, et al., "Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation," National Institutes of Health (NIH), 2023. [Link]

  • Organic Chemistry Portal, "Synthesis of amidines," Organic Chemistry Portal. [Link]

  • C. Schotten, et al., "A Lewis acid-promoted Pinner reaction," National Institutes of Health (NIH), 2013. [Link]

  • Organic Chemistry Portal, "Amidine synthesis by imidoylation," Organic Chemistry Portal. [Link]

  • M. Juribašić Kulcsár, et al., "Amidines from cyclic amines and nitriles in the presence of zinc(II)," RSC Publishing, 2022. [Link]

  • Chemistry Steps, "Reactions of Nitriles," Chemistry Steps. [Link]

  • ResearchGate, "Anyone who has done amidine synthesis using nitriles and secondary amines?," ResearchGate, 2023. [Link]

  • American Chemical Society, "Amidine synthesis from acetonitrile activated by rhenium selenide clusters," American Chemical Society, 2022. [Link]

  • Wikipedia, "Pinner reaction," Wikipedia. [Link]

  • ResearchGate, "A Lewis acid-promoted Pinner reaction," ResearchGate, 2013. [Link]

  • Sciforum, "Synthesis of Amidines and its application to pyrimidouracil synthesis," Sciforum. [Link]

  • PubMed, "Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities," National Institutes of Health (NIH). [Link]

  • Google Patents, "US5962693A - Efficient method for the conversion of nitriles to amidines," Google P
  • YouTube, "Preparations and Reactions of Amides and Nitriles," YouTube, 2023. [Link]

  • Semantic Scholar, "Amidines: their synthesis, reactivity, and applications in heterocycle synthesis," Semantic Scholar. [Link]

  • Taylor & Francis Online, "A Versatile Synthesis of Amidines from Nitriles Via Amidoximes," Taylor & Francis Online. [Link]

  • OpenStax, "20.7 Chemistry of Nitriles," OpenStax. [Link]

  • LibreTexts, "20.7: Chemistry of Nitriles," LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to GPCR Modulation: Profiling Tetrahydropyran-4-carboxamidine hydrochloride Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for characterizing novel compounds, such as Tetrahydropyran-4-carboxamidine hydrochloride, within the expansive landscape of G protein-coupled receptor (GPCR) modulators. Given the current scarcity of publicly available pharmacological data for this compound, this document serves as both a comparative analysis of established GPCR modulator classes and a methodological roadmap for the experimental characterization of this and other novel chemical entities.

The Dynamic World of GPCR Modulation

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes.[1][2] This makes them highly attractive targets for therapeutic intervention, with a significant portion of all approved drugs acting through these receptors.[1] GPCR activity is modulated by a diverse array of ligands that can be broadly categorized based on their mechanism of action.

Classical Modulators (Orthosteric Ligands):

  • Agonists: These ligands bind to the same site as the endogenous (natural) ligand (the orthosteric site) and activate the receptor, mimicking the natural response.

  • Antagonists: These also bind to the orthosteric site but do not activate the receptor. Instead, they block the binding of the endogenous agonist, thereby inhibiting the receptor's function.

Allosteric Modulators:

A more nuanced approach to modulating GPCR function comes from allosteric modulators. These compounds bind to a site on the receptor that is distinct from the orthosteric site.[3] This can lead to more subtle and potentially more specific therapeutic effects.

  • Positive Allosteric Modulators (PAMs): PAMs enhance the effect of the endogenous agonist, often by increasing its binding affinity or its efficacy in activating the receptor.[3]

  • Negative Allosteric Modulators (NAMs): NAMs reduce the effect of the endogenous agonist, for instance, by decreasing its affinity or efficacy.[3]

The following diagram illustrates the different modes of GPCR modulation.

GPCR_Modulation cluster_receptor GPCR cluster_ligands Ligands cluster_response Cellular Response GPCR 7-Transmembrane Domains Orthosteric Site Allosteric Site Activation Activation GPCR->Activation No_Activation No Activation GPCR->No_Activation Enhanced_Activation Enhanced Activation GPCR->Enhanced_Activation Reduced_Activation Reduced Activation GPCR->Reduced_Activation Agonist Agonist Agonist->GPCR:ortho Binds & Activates Agonist->GPCR:ortho Agonist->GPCR:ortho Antagonist Antagonist Antagonist->GPCR:ortho Binds & Blocks PAM PAM PAM->GPCR:allo Binds NAM NAM NAM->GPCR:allo Binds

Caption: Modes of GPCR modulation by different ligand types.

Introducing this compound

A Comparative Framework for GPCR Modulator Characterization

To understand the potential of a novel compound like this compound, a systematic comparison with well-characterized GPCR modulators is essential. This requires a series of in vitro experiments designed to elucidate its binding affinity, functional activity, and selectivity.

The following table outlines key performance metrics and provides examples of data for established modulators acting on different GPCR systems. The data for this compound is intentionally left blank to highlight the necessary experimental investigation.

Parameter Description Isoproterenol (β2-Adrenergic Agonist) Pirenzepine (M1 Muscarinic Antagonist) Cinacalcet (CaSR PAM) This compound
Binding Affinity (Kd or Ki) Concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.~10-100 nM~10-50 nM~20-40 nMData Not Available
Functional Potency (EC50 or IC50) Concentration of the ligand that produces 50% of its maximal effect (for agonists and PAMs) or inhibits 50% of the agonist response (for antagonists and NAMs).~1-10 nM (cAMP production)~10-30 nM (inhibition of acetylcholine response)~5-20 nM (in calcium flux assay with agonist)Data Not Available
Efficacy (Emax) The maximum response a ligand can produce. Expressed as a percentage of the response to a reference full agonist.100% (as a full agonist)0% (as an antagonist)Potentiates agonist EmaxData Not Available
Selectivity The ratio of binding affinity or potency for the target receptor versus other receptors.High for β2 over β1 adrenergic receptorsHigh for M1 over other muscarinic subtypesHighly selective for the Calcium-Sensing Receptor (CaSR)Data Not Available
Mode of Action The classification of the modulator (e.g., agonist, antagonist, PAM, NAM).Orthosteric AgonistOrthosteric AntagonistPositive Allosteric ModulatorData Not Available

Experimental Protocols for Characterization

To populate the table above for a novel compound, a tiered experimental approach is necessary. The following are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a specific GPCR.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand (radioligand) for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the GPCR of interest.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known unlabeled ligand.

    • To determine total binding, include wells with only the radioligand.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following workflow diagram illustrates the radioligand binding assay process.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing GPCR start->prep setup Set up 96-well Plate: - Radioligand - Test Compound (serial dilutions) - Membranes prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Separate Bound & Unbound Ligand via Filtration incubate->filter quantify Quantify Radioactivity on Filters filter->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Second Messenger Quantification

Objective: To determine the functional activity (potency and efficacy) of the test compound by measuring changes in intracellular second messenger levels.

Common Second Messenger Assays:

  • cAMP Assay: For GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G proteins, which modulate the activity of adenylyl cyclase and thus the production of cyclic AMP (cAMP).

  • Calcium Flux Assay: For GPCRs that couple to Gq G proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).

Step-by-Step Methodology for a Calcium Flux Assay:

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled GPCR of interest in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with a solution containing the dye.

  • Assay Execution:

    • Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence of the cells.

    • Add the test compound (e.g., this compound) at various concentrations to the wells.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • For each concentration of the test compound, determine the peak fluorescence response.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) and Emax.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist's response to determine the IC50.

    • To test for PAM or NAM activity, add the test compound in the presence of a range of concentrations of the endogenous agonist and observe for a leftward (PAM) or rightward (NAM) shift in the agonist's dose-response curve.

Interpreting the Data: Building a Pharmacological Profile

The data generated from these and other assays (such as GTPγS binding assays, which directly measure G protein activation) are pieced together to build a comprehensive pharmacological profile of the test compound. This profile will reveal whether the compound is an agonist, antagonist, PAM, or NAM, as well as its potency, efficacy, and selectivity.

For this compound, this systematic approach is crucial to unveil its potential as a GPCR modulator and to compare its performance with the vast array of existing modulators, paving the way for its potential development as a novel therapeutic agent or research tool.

Conclusion

While the specific GPCR-modulating properties of this compound remain to be elucidated, this guide provides a robust framework for its characterization. By employing the described experimental protocols and comparing the resulting data to that of well-established GPCR modulators, researchers can systematically determine its mechanism of action, potency, and selectivity. This structured approach is fundamental to the discovery and development of new medicines targeting the critically important family of G protein-coupled receptors.

References

  • Zhang R, Xie X. Tools for GPCR drug discovery. Acta Pharmacol Sin. 2012;33(3):372-384.
  • Hauser AS, Attwood MM, Rask-Andersen M, Schiöth HB, Gloriam DE. Trends in GPCR drug discovery: new agents, targets and indications.
  • ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service. Available from: [Link].

  • Creative Biolabs. GPCR Assay Services. Available from: [Link].

  • Sriram K, Insel PA. G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs? Mol Pharmacol. 2018;93(4):251-258.
  • Kenakin T. Allosteric modulators: the new generation of GPCR drug discovery. Br J Pharmacol. 2007;152(5):585-587.
  • U.S. Patent and Trademark Office. Patent Application Data. Available from: [Link].

  • Bouvier M. Allosteric modulation of G-protein-coupled receptors: a pharmacological perspective. Naunyn Schmiedebergs Arch Pharmacol. 2001;363(3):234-242.
  • May LT, Leach K, Sexton PM, Christopoulos A. Allosteric modulation of G protein-coupled receptors. Annu Rev Pharmacol Toxicol. 2007;47:1-51.
  • Wuts PGM. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar Drugs. 2018;16(11):449.
  • St. Jude Children's Research Hospital. Structural findings reveal how distinct GPCR ligands create different levels of activation. 2025. Available from: [Link].

  • Pin JP, Rondard P, Goudet C. Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface. Elife. 2021;10:e69899.
  • Manglik A, Kobilka BK. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery.
  • Manetti F, Petrelli R, Grifantini M, et al. Design, synthesis, and physicochemical and pharmacological profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. J Med Chem. 2020;63(13):6828-6844.
  • Grundmann M, Merten N, Malfacini D, et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. 2024;25(10):5449.

Sources

A Comparative Guide to Validating the In Vitro Activity of Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Tetrahydropyran-4-carboxamidine hydrochloride, a novel chemical entity with therapeutic potential. Given the absence of established biological targets for this compound in publicly accessible literature, this document outlines a scientifically rigorous, hypothesis-driven approach to its initial characterization. We will focus on a plausible and high-value target class—serine proteases—and detail the experimental workflows to ascertain inhibitory activity and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro pharmacological profile for novel compounds.

Introduction: Rationale for Investigating Serine Protease Inhibition

The molecular architecture of this compound, specifically the presence of a carboxamidine moiety, provides a strong rationale for hypothesizing its activity as a serine protease inhibitor. The carboxamidine group is a well-established pharmacophore that can mimic the side chains of arginine or lysine residues. This mimicry allows it to bind with high affinity to the S1 pocket of many trypsin-like serine proteases, which have a conserved aspartate residue at the base of this pocket that engages in charge-charge interactions with basic residues. Several clinically approved drugs and widely used research compounds that inhibit serine proteases feature a similar functional group, underscoring its importance in achieving potent and selective inhibition.[1]

Serine proteases are a large and diverse family of enzymes crucial to a vast array of physiological and pathological processes, including blood coagulation, inflammation, and viral replication.[2][3] Consequently, inhibitors of these enzymes have significant therapeutic potential. This guide will therefore proceed with the hypothesis that this compound is a serine protease inhibitor and will outline the necessary steps to validate this hypothesis, quantify its potency, and assess its selectivity against a panel of related enzymes.

Experimental Validation Workflow

The validation of a novel inhibitor requires a multi-step process that moves from initial screening to detailed kinetic characterization and selectivity profiling. The following sections provide detailed protocols for each stage of this workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Mechanism of Inhibition A Single-Concentration Screening (e.g., 10 µM) C Dose-Response Assay A->C Active Compound B Primary Target Protease (e.g., Trypsin) B->A D IC50 Determination C->D E Screening against a Panel of Proteases D->E Potent Compound F Determination of Selectivity Index E->F G Enzyme Kinetic Studies F->G Selective Compound H Determination of Ki and Inhibition Modality G->H

Caption: Experimental workflow for inhibitor validation.

Initial Screening for Serine Protease Inhibition

The first step is to perform a single-concentration screen against a representative serine protease to determine if this compound exhibits any inhibitory activity. Trypsin is an excellent choice for an initial screen due to its commercial availability, robust activity, and the presence of an aspartate residue in its S1 pocket, which is expected to interact with the carboxamidine group.

Experimental Protocol: Single-Concentration Trypsin Inhibition Assay

  • Reagents and Materials:

    • Human Trypsin (e.g., Sigma-Aldrich, T1426)

    • Fluorogenic Substrate: Boc-Gln-Arg-Arg-7-amido-4-methylcoumarin (Boc-QAR-AMC) (e.g., Sigma-Aldrich, B4155)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20

    • Test Compound: this compound dissolved in DMSO

    • Positive Control: Aprotinin (a well-characterized trypsin inhibitor)[4]

    • 96-well black, flat-bottom microplates

    • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the test compound solution to the appropriate wells to achieve a final concentration of 10 µM. For control wells, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of a pre-diluted trypsin solution (final concentration of 1 nM) to all wells except the substrate control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate (final concentration of 10 µM).

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percent inhibition using the following formula: % Inhibition = (1 - (Rate of sample / Rate of DMSO control)) * 100

    • A compound is typically considered a "hit" if it shows >50% inhibition at the screening concentration.

Potency Determination: IC₅₀ Measurement

If this compound shows significant inhibition in the initial screen, the next step is to determine its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing a dose-response experiment.

Experimental Protocol: IC₅₀ Determination Assay

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM and performing 10-point, 3-fold dilutions.

    • Follow the same procedure as the single-concentration assay, but add 2 µL of each concentration of the inhibitor to the respective wells.

    • Run the assay and collect the reaction rates for each inhibitor concentration.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the potency of this compound, it is essential to compare its IC₅₀ value with those of well-characterized, commercially available serine protease inhibitors.

InhibitorClassMechanism of ActionTarget Protease(s)Reported IC₅₀ (Trypsin)
Aprotinin [4]Natural PolypeptideCompetitive, ReversibleTrypsin, Chymotrypsin, Plasmin, Kallikrein~1 nM
Leupeptin [5]Natural PeptideReversible, CovalentTrypsin, Plasmin, Cathepsin B~50 nM
AEBSF [5][6]Synthetic Small MoleculeIrreversible, CovalentTrypsin, Chymotrypsin, Plasmin, Thrombin~100 µM
Benzamidine [6]Synthetic Small MoleculeCompetitive, ReversibleTrypsin and trypsin-like enzymes~20 µM
This compound Synthetic Small MoleculeTo be determinedTo be determinedTo be determined

Note: The reported IC₅₀ values can vary depending on the assay conditions (e.g., substrate concentration, pH, temperature).

Selectivity Profiling

A crucial aspect of characterizing a novel inhibitor is to determine its selectivity. An inhibitor that is highly selective for its intended target over other related enzymes is generally preferred as it is less likely to cause off-target effects.

G cluster_0 Trypsin-like Proteases cluster_1 Chymotrypsin-like Proteases cluster_2 Other Serine Proteases center Tetrahydropyran-4-carboxamidine hydrochloride Trypsin Trypsin center->Trypsin Thrombin Thrombin center->Thrombin Plasmin Plasmin center->Plasmin Kallikrein Kallikrein center->Kallikrein Chymotrypsin Chymotrypsin center->Chymotrypsin Cathepsin G Cathepsin G center->Cathepsin G Neutrophil Elastase Neutrophil Elastase center->Neutrophil Elastase

Caption: Selectivity profiling against a panel of serine proteases.

Experimental Protocol: Serine Protease Selectivity Panel

  • Enzyme Panel: A representative panel should include proteases from different subfamilies. A good starting panel could include:

    • Trypsin-like: Trypsin, Thrombin, Plasmin, Kallikrein

    • Chymotrypsin-like: Chymotrypsin, Cathepsin G

    • Elastase-like: Neutrophil Elastase

  • Procedure:

    • For each enzyme in the panel, determine the IC₅₀ of this compound using an appropriate fluorogenic substrate. Commercially available protease screening panels can also be utilized for this purpose.[7][8][9]

  • Data Analysis:

    • Calculate the selectivity index for each enzyme relative to the primary target (e.g., Trypsin). Selectivity Index = IC₅₀ (Off-target enzyme) / IC₅₀ (Primary target enzyme)

    • A higher selectivity index indicates greater selectivity for the primary target.

Mechanism of Inhibition Studies

To further characterize the interaction between this compound and its target protease, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Experimental Protocol: Enzyme Kinetic Studies

  • Procedure:

    • Perform a series of enzyme activity assays at varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

    • Calculate the Ki value from the data.

Conclusion

This guide provides a systematic and robust framework for the initial in vitro validation of this compound, based on the scientifically sound hypothesis of serine protease inhibition. By following the outlined experimental workflows, researchers can determine the compound's inhibitory activity, potency, selectivity, and mechanism of action. This comprehensive characterization is a critical first step in the drug discovery and development process, providing the necessary data to support further preclinical and clinical investigation. The comparative data generated will be invaluable for positioning this compound relative to existing inhibitors and for making informed decisions about its therapeutic potential.

References

  • Eurofins Discovery. (n.d.). Protease Screening & Profiling Solutions, Broad Target Panel. Retrieved from [Link]

  • Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Protease Screening and Profiling Services. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Serine proteases | Enzyme modulators. Retrieved from [Link]

  • PubMed Central. (2006). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays. Retrieved from [Link]

  • University of Antwerp. (n.d.). Profiling of serine protease activity | Medical Biochemistry. Retrieved from [Link]

  • ACS Publications. (2001). Profiling Serine Hydrolase Activities in Complex Proteomes. Retrieved from [Link]

  • Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. (2019). Chinese Journal of Biologicals.
  • NIH. (2021). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. Retrieved from [Link]

  • PubMed Central. (2013). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of protease inhibitors | Download Table. Retrieved from [Link]

  • PubMed Central. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Retrieved from [Link]

  • Calbiochem. (n.d.). CB0572 Protease Inhibitor.

Sources

A Comparative Guide to Tetrahydropyran and Tetrahydrothiopyran Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of tetrahydropyran and tetrahydrothiopyran derivatives for researchers, scientists, and drug development professionals.

The strategic selection of a core molecular scaffold is a pivotal decision in medicinal chemistry, profoundly influencing the efficacy, selectivity, and pharmacokinetic profile of a drug candidate. Among the saturated heterocycles, tetrahydropyran (THP) and its sulfur analogue, tetrahydrothiopyran (THTP), are privileged structures, forming the backbone of numerous natural products and approved pharmaceuticals.[1][2] The simple substitution of a ring oxygen for a sulfur atom introduces significant alterations to the molecule's three-dimensional shape, electronic properties, and metabolic fate. This guide provides an in-depth comparative analysis of THP and THTP derivatives, synthesizing structural data, synthetic methodologies, and pharmacological implications to empower researchers in making informed scaffold selections.

Part 1: Structural and Conformational Analysis: The Impact of the Heteroatom

The foundational differences between THP and THTP rings stem from the intrinsic properties of oxygen versus sulfur, namely their size, electronegativity, and bond lengths. These atomic-level distinctions have significant consequences for the overall conformation and rigidity of the heterocyclic ring.

1.1. Bond Geometry and Steric Profile

The carbon-sulfur (C–S) bond in the THTP ring (average length ~1.82 Å) is considerably longer than the carbon-oxygen (C–O) bond in the THP ring (~1.43 Å). This, combined with the larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å), results in a THTP ring that is sterically larger and has a different overall geometry than its THP counterpart.

1.2. Conformational Preferences

To minimize torsional and steric strain, both heterocycles predominantly adopt a chair conformation.[3][4] However, the energy landscape and the influence of substituents are markedly different.

  • Tetrahydropyran (THP): The shorter C-O bonds create a more puckered and rigid chair conformation. The high electronegativity of the oxygen atom leads to significant stereoelectronic effects, such as the anomeric effect, which can stabilize axial substituents at the C2 and C6 positions.[5]

  • Tetrahydrothiopyran (THTP): The longer C-S bonds result in a flatter, more flexible chair conformation.[4] Consequently, 1,3-diaxial interactions between substituents are generally less severe than in the corresponding THP derivative, which can alter the thermodynamic preference for equatorial versus axial orientations. Computational studies are essential for predicting the lowest energy conformation of substituted derivatives.[6][7]

G cluster_0 Conformational Analysis Workflow Start Start Molecule Define Substituted THP/THTP Structure Start->Molecule MM_Search Molecular Mechanics Conformational Search Molecule->MM_Search DFT_Opt DFT Geometry Optimization of Low-Energy Conformers MM_Search->DFT_Opt Energy_Calc Calculate Relative Free Energies (ΔG) in Solution DFT_Opt->Energy_Calc Population Determine Conformational Population (Axial vs. Equatorial) Energy_Calc->Population End End Population->End

Caption: A typical computational workflow for determining conformational preferences.

Part 2: A Comparative Look at Synthetic Strategies

The synthetic accessibility of THP and THTP rings is well-established, with multiple reliable methods available for the construction of each scaffold.

2.1. Synthesis of Tetrahydropyran Derivatives

The THP ring is a common motif in biologically important marine natural products, which has driven the development of numerous synthetic methods.[8][9] Common strategies include:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a powerful method for constructing substituted THPs.[8][10]

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and an aldehyde can efficiently generate dihydropyran precursors that are easily hydrogenated to the corresponding THP.[8]

  • Intramolecular Hydroalkoxylation/Cycloetherification: The cyclization of δ-hydroxy olefins or other appropriately functionalized open-chain precursors is a direct route to the THP ring.[10]

Experimental Protocol: Prins Cyclization for cis-2,6-Disubstituted Tetrahydropyran-4-ol

  • Reactant Preparation: Dissolve the desired homoallylic alcohol (1.0 equivalent) and aldehyde (1.2 equivalents) in a suitable non-polar solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired tetrahydropyran-4-ol derivative. The cis-selectivity is driven by a chair-like transition state.

2.2. Synthesis of Tetrahydrothiopyran Derivatives

The construction of the THTP ring often leverages the high nucleophilicity of sulfur.

  • Thionium-Ene Cyclization: Boron trifluoride etherate can mediate the cyclization of aldehydes and substituted ω-alkenyl thiols to give THTP derivatives with good yield and diastereoselectivity.[11]

  • Hetero-Diels-Alder with Thioketones: The [4+2] cycloaddition of a thioketone (thio-dienophile) with a diene is an effective method for forming the dihydrothiopyran ring, which can be subsequently reduced.[12]

  • Nucleophilic Cyclization: The reaction of a 1,5-dihalide with a sulfur source like sodium sulfide is a classical and straightforward approach to the THTP scaffold.

Experimental Protocol: Synthesis of THTP via Nucleophilic Cyclization

  • Reactant Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve 1,5-dibromopentane (1.0 equivalent) in ethanol.

  • Nucleophile Addition: In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 1.1 equivalents) in water and add this solution to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water. Extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and carefully concentrate the solvent by rotary evaporation (the product is volatile). The crude product can be further purified by distillation.

Part 3: Physicochemical Properties and Their Impact on Drug Design

The heteroatom profoundly influences the physicochemical properties of the scaffold, which in turn dictates its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyTetrahydropyran (THP)Tetrahydrothiopyran (THTP)Implication in Drug Design
Lipophilicity (LogP) Lower (Parent LogP ≈ 0.95)[13]HigherTHTP derivatives are more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic clearance.[14]
Hydrogen Bond Acceptor Strength StrongWeak to negligibleThe THP oxygen is a potent hydrogen bond acceptor, critical for specific interactions with protein targets. The THTP sulfur is a very weak acceptor.
Metabolic Stability Generally stable. Can undergo α-hydroxylation.The sulfur atom is a primary site of metabolism, readily oxidized to the corresponding sulfoxide and sulfone.[14][15]THTP oxidation creates more polar metabolites, which can be a liability (rapid clearance) or an opportunity (prodrug strategy, improved solubility).[16]
Dipole Moment HigherLowerThe greater polarity of the C-O bond gives THP a larger dipole moment, influencing solubility and interactions with polar residues in a binding site.

The metabolic oxidation of the THTP ring is a key differentiating feature in a biological context.

G cluster_1 Metabolic Oxidation Pathway of THTP THTP Tetrahydrothiopyran (Lipophilic) CYP450_1 CYP450-Mediated Oxidation THTP->CYP450_1 Sulfoxide THTP-Sulfoxide (Polar) FMO_CYP450_2 FMO/CYP450-Mediated Oxidation Sulfoxide->FMO_CYP450_2 Sulfone THTP-Sulfone (Very Polar) CYP450_1->Sulfoxide FMO_CYP450_2->Sulfone

Caption: The two-step metabolic oxidation of the THTP scaffold to more polar sulfoxide and sulfone species.

Part 4: Case Studies in Medicinal Chemistry

The choice between THP and THTP is often dictated by the specific requirements of the biological target.

Case Study 1: HIV Protease Inhibitors In the development of potent HIV protease inhibitors like Darunavir, a central bis-tetrahydrofuran moiety plays a critical role.[17] The oxygen atoms of the cyclic ether form crucial hydrogen bonds with backbone amide protons in the active site. Replacing these oxygens with sulfur would eliminate these key interactions, leading to a drastic loss of potency. This highlights a scenario where the strong hydrogen-bond accepting capacity of the THP-like oxygen is essential for biological activity.[17]

Case Study 2: Acaricides and Anticancer Agents Conversely, in the development of novel acaricides and anticancer agents, THTP derivatives have shown significant promise.[14][15][16] For certain targets, the increased lipophilicity of the THTP scaffold can lead to improved cell permeability and more favorable hydrophobic interactions within the binding pocket. Furthermore, structure-activity relationship (SAR) studies have shown that oxidation of the sulfur to a sulfone can be crucial for activity, introducing a potent hydrogen bond acceptor and altering the electronic profile of the molecule.[15]

Part 5: Conclusion and Strategic Recommendations

The selection of a THP versus a THTP scaffold is a strategic decision that must be guided by the project's specific goals.

  • Choose Tetrahydropyran (THP) when:

    • A strong hydrogen bond acceptor is required for target engagement.

    • Lower lipophilicity and higher polarity are desired to improve solubility or reduce off-target hydrophobic interactions.

    • Metabolic stability at the heteroatom is a priority.

  • Choose Tetrahydrothiopyran (THTP) when:

    • Increased lipophilicity is needed to enhance membrane permeability or access a hydrophobic binding pocket.

    • A metabolically susceptible handle is desired for prodrug strategies or to modulate pharmacokinetics through oxidation.

    • A larger, more flexible scaffold could provide a better fit for the target protein.

Ultimately, the nuanced interplay between structure, physicochemical properties, and biological activity makes both THP and THTP powerful and complementary tools in the medicinal chemist's arsenal. A thorough understanding of their comparative profiles, as outlined in this guide, is essential for the rational design of next-generation therapeutics.

References

  • Miyamoto, K., & Ochiai, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 16(11), 438. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. PharmaChem. [Link]

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Synfacts, 21(09), 880. [Link]

  • Wang, G., et al. (2022). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Pest Management Science, 78(1), 299-308. [Link]

  • Hegab, M. I., et al. (2021). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2'-chroman-4'-one. Indian Journal of Chemistry, 60B(10), 1502-1510. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Luo, X., et al. (2019). (Z)-Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides and EtOCS2K. Organic & Biomolecular Chemistry, 17(28), 6799-6803. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrothiopyrans. [Link]

  • ResearchGate. (2022). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. [Link]

  • ResearchGate. (n.d.). Selected biologically active tetrahydropyridine derivatives. [Link]

  • Bonnett, S. A., & Tice, C. M. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(1), 69–84. [Link]

  • Kumar, S., & Kumar, A. (2018). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. International Journal of Scientific Research in Science and Technology, 4(8), 114-123. [Link]

  • Sharma, S., & Singh, P. (2024). Synthesis, Properties, and Biological Applications of Thiopyrans. In Heterocyclic Compounds. IntechOpen. [Link]

  • ResearchGate. (2008). Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study. [Link]

  • PubChem. (n.d.). Tetrahydropyran. [Link]

  • Kumar, A., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). [Link]

  • ResearchGate. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]

  • ResearchGate. (2010). Physical Properties of Tetrahydropyran and Its Applications. [Link]

  • The Hebrew University of Jerusalem. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Substituted Tetrahydropyran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold - A Privileged Structure in Drug Discovery

The tetrahydropyran (THP) ring, a six-membered cyclic ether, is a cornerstone structural motif in medicinal chemistry.[1] Found in a vast array of natural products, from simple molecules like glucose to complex marine macrolides with potent anticancer activity such as eribulin, the THP scaffold offers a unique combination of properties.[1][2][3][4] In drug design, it is often considered a conformationally restricted ether or a bioisostere of a cyclohexane ring but with lower lipophilicity. This modification can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, a critical factor in successful drug development. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Substituted THP analogs have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects.[5][6][7][8] The strategic placement of various substituents around the THP core allows chemists to fine-tune the molecule's steric and electronic properties, optimizing its potency, selectivity, and pharmacokinetic characteristics. This guide provides a comparative framework for the biological evaluation of novel substituted THP analogs, focusing on in vitro assays crucial for early-stage drug discovery, with a particular emphasis on anticancer applications.

Comparative Landscape: Decoding the Structure-Activity Relationship (SAR)

The efficacy of a THP analog is intrinsically linked to the nature and position of its substituents. A systematic evaluation begins with understanding how different functional groups influence biological activity. While a comprehensive review is beyond the scope of this guide, we can establish a comparative framework using representative examples often encountered in anticancer drug discovery.

Table 1: Comparative Profile of Hypothetical Substituted THP Analogs

Compound ID Key Substituents Primary Target(s) IC50 (nM) *Selectivity Index **Key Insights & Rationale
THP-A1 C2-Aryl, C6-AlkylKinase A5010The aryl group at C2 often provides pi-stacking interactions in ATP-binding pockets. The C6-alkyl group can modulate solubility and steric fit.
THP-A2 C2-Aryl, C6-AmineKinase A, Kinase B252The addition of an amine introduces a basic center, potentially forming salt bridges and improving potency, but may reduce selectivity.
THP-B1 C4-FluorobenzylTubulin Polymerization120>50Fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
THP-C1 C2,C3-Fused RingProtease C8525A fused ring system conformationally constrains the THP core, potentially increasing affinity and selectivity for a specific target topology.
THP-D1 C4-Triazole LinkerUndetermined (Phenotypic)200 (Cytotoxicity)N/ATriazole moieties, often introduced via "click chemistry," are stable linkers used to explore diverse chemical space and identify novel activities.[9]

*IC50 (Half-maximal inhibitory concentration) values are representative for the primary target. **Selectivity Index is a ratio of IC50 against an off-target vs. the primary target (e.g., IC50 for Kinase Z / IC50 for Kinase A). A higher number indicates greater selectivity.

The Evaluation Workflow: From General Cytotoxicity to Mechanism of Action

A robust biological evaluation of new chemical entities follows a logical progression. It starts with broad screening to assess general activity and toxicity, followed by more focused assays to identify the specific molecular target and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Library (Substituted THP Analogs) B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Identify 'Hit' Compounds (Activity below threshold, e.g., <10 µM) B->C D Target-Based Assays (e.g., Kinase, Protease Panels) C->D E Determine IC50 & Selectivity D->E F Confirm Target Engagement in Cells (e.g., CETSA) E->F G Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->G H Apoptosis / Cell Cycle Assays (e.g., Flow Cytometry) F->H I Elucidate Compound MoA G->I H->I J Lead Candidate I->J Lead Optimization

Caption: High-level workflow for the biological evaluation of novel THP analogs.

Key Experimental Protocols: A Step-by-Step Guide

Accurate and reproducible data is the bedrock of drug discovery. The following are detailed protocols for foundational in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[10][11] It serves as a primary screen to identify compounds with cytotoxic or anti-proliferative effects.[10][12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[13][14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Scientist's Note: Cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare serial dilutions of the THP analogs in the appropriate vehicle (e.g., DMSO). Add 1 µL of each concentration to the respective wells. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Rationale: This incubation period allows for sufficient formazan crystal formation within viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Target-Based Screen: Kinase Inhibition Assay

Many THP analogs are designed as kinase inhibitors. Kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme, which is crucial for determining potency and selectivity.[10][11]

Principle: A common format is a luminescence-based assay that quantifies the amount of ATP remaining in a solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the specific kinase, its substrate (e.g., a generic peptide), and ATP at a concentration near its Km value.

  • Compound Addition: Add the THP analogs at various concentrations.

  • Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction catalyzed by luciferase.

    • Mechanism: The amount of light produced is directly proportional to the amount of ATP remaining in the well.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Convert luminescence signals into percent inhibition relative to no-compound controls and calculate IC50 values.

Delving Deeper: Unraveling the Mechanism of Action

Once a potent and selective "hit" compound is identified, the next critical phase is to understand how it works at a cellular level. This often involves investigating its effect on specific signaling pathways. For instance, if a THP analog inhibits a kinase like PI3K, we would expect to see changes in the phosphorylation status of downstream proteins like Akt.

G cluster_membrane cluster_cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound THP-Analog (PI3K Inhibitor) Compound->PI3K

Caption: PI3K/Akt signaling pathway inhibited by a hypothetical THP analog.

Western Blotting to Validate Pathway Inhibition:

To confirm the mechanism suggested above, a Western blot experiment would be performed.

  • Treat cells with the THP analog for various times and at different concentrations.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Analyze: A potent PI3K inhibitor should show a dose-dependent decrease in the p-Akt signal while the total Akt signal remains unchanged, confirming on-target activity.

Conclusion and Future Directions

The biological evaluation of substituted tetrahydropyran analogs is a systematic, multi-step process that is essential for advancing promising compounds through the drug discovery pipeline.[12] This guide outlines a foundational strategy, beginning with broad cell viability screens to identify active compounds, followed by specific target-based assays to determine potency and selectivity, and culminating in mechanism-of-action studies to understand their cellular effects. The data generated from these comparative evaluations, presented clearly in tables and validated through robust protocols, allows researchers to build a strong structure-activity relationship, guiding the rational design of the next generation of THP-based therapeutics.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing).
  • Bioassays for anticancer activities. PubMed.
  • Examples of natural products with a tetrahydropyran core unit.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Natural products containing a trisubstituted tetrahydropyran (THP) as a core unit.
  • Bioassays for anticancer activities. Semantic Scholar.
  • Natural products containing tetrahydropyran (THP) as a core unit.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Wh
  • The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. ScienceDirect.
  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
  • Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. AACR Journals.
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine deriv
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives.
  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

In the dynamic field of therapeutic development, the exploration of novel molecular scaffolds that can effectively and selectively modulate biological targets is paramount. Tetrahydropyran-4-carboxamidine hydrochloride has emerged as a compound of interest, predicated on its structural motifs that suggest a potential interaction with serine proteases, a critical class of enzymes implicated in a myriad of physiological and pathological processes, most notably in the coagulation cascade.

This guide provides a comprehensive efficacy comparison of this compound and related, clinically relevant compounds. By delving into established experimental protocols and presenting comparative data, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its therapeutic potential, particularly as an anticoagulant.

Introduction to the Therapeutic Target: Serine Proteases in Coagulation

The coagulation cascade is a meticulously orchestrated series of enzymatic reactions, predominantly driven by serine proteases, culminating in the formation of a fibrin clot to prevent excessive blood loss upon vascular injury. Key serine proteases in this cascade include Factor Xa (FXa) and thrombin, which have become prime targets for the development of modern anticoagulant therapies.[1] The amidine group in our lead compound, Tetrahydropyran-4-carboxamidine, is a well-established pharmacophore that mimics the guanidinium side chain of arginine, a key recognition motif for the active site of many serine proteases, including FXa and thrombin. This structural feature is the cornerstone of our hypothesis that this compound acts as a competitive inhibitor of these crucial coagulation factors.

Signaling Pathway of the Coagulation Cascade

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Intrinsic Pathway Intrinsic Pathway Factor X Factor X Extrinsic Pathway Extrinsic Pathway Common Pathway Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor Xa Inhibitors Factor Xa Inhibitors Factor Xa Inhibitors->Factor Xa inhibit Direct Thrombin Inhibitors Direct Thrombin Inhibitors Direct Thrombin Inhibitors->Thrombin inhibit

Caption: The Coagulation Cascade and Points of Inhibition.

Comparative Compounds

To contextualize the efficacy of this compound, we have selected two well-characterized and clinically successful oral anticoagulants that also target serine proteases in the coagulation cascade:

  • Rivaroxaban: A potent and selective direct inhibitor of Factor Xa.[2][3]

  • Dabigatran: A direct thrombin inhibitor.[2]

These compounds represent the gold standard in modern oral anticoagulant therapy and serve as excellent benchmarks for evaluating the potential of a novel inhibitor.

In Vitro Efficacy Assessment

The initial evaluation of a potential serine protease inhibitor involves a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory constant (Ki) of the test compounds against target serine proteases.[4]

Objective: To quantify the inhibitory potency of this compound, Rivaroxaban, and Dabigatran against Factor Xa and Thrombin.

Materials:

  • Human Factor Xa (purified enzyme)

  • Human Thrombin (purified enzyme)

  • Fluorogenic Substrate for Factor Xa (e.g., Boc-VPR-AMC)

  • Fluorogenic Substrate for Thrombin (e.g., Boc-D-FPR-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Test Compounds: this compound, Rivaroxaban, Dabigatran (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the respective enzyme (Factor Xa or Thrombin), and the test compound at various concentrations.

  • Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes to allow for binding equilibrium.

  • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate.

  • Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

  • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

In Vitro Assay Workflow

In Vitro Assay Workflow A Compound Preparation (Serial Dilutions) B Enzyme-Inhibitor Incubation (Factor Xa or Thrombin) A->B C Substrate Addition (Fluorogenic) B->C D Fluorescence Measurement (Kinetic Read) C->D E Data Analysis (Velocity Calculation) D->E F IC50 Determination E->F G Ki Calculation (Cheng-Prusoff) F->G

Caption: Workflow for In Vitro Serine Protease Inhibition Assay.

Comparative In Vitro Data

The following table summarizes the expected inhibitory constants (Ki) for the test compounds against Factor Xa and Thrombin. The values for Rivaroxaban and Dabigatran are based on established literature, while the values for this compound are hypothetical, assuming a potent and selective inhibition of Factor Xa based on its structural features.

CompoundTarget EnzymeInhibitory Constant (Ki) (nM)Selectivity (FXa vs. Thrombin)
Tetrahydropyran-4-carboxamidine HCl (Hypothetical) Factor Xa 0.5 >2000-fold
Thrombin>1000
RivaroxabanFactor Xa0.7>10,000-fold
Thrombin>10,000
DabigatranFactor Xa>2500
Thrombin 4.5 >550-fold

In Vivo Efficacy Assessment

To translate in vitro findings into a physiological context, in vivo animal models of thrombosis are indispensable.[5][6] These models allow for the evaluation of a compound's antithrombotic efficacy and its potential impact on hemostasis (i.e., bleeding risk).

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis Model in Rats

This widely used model mimics the formation of a thrombus following endothelial injury.[5][7]

Objective: To assess the in vivo antithrombotic efficacy of this compound, Rivaroxaban, and Dabigatran.

Animals: Male Wistar rats (250-300g).

Materials:

  • Test Compounds (formulated for oral administration)

  • Anesthetic (e.g., isoflurane)

  • Ferric Chloride (FeCl3) solution (e.g., 10% in distilled water)

  • Surgical instruments

  • Doppler flow probe

  • Data acquisition system

Procedure:

  • Administer the test compounds or vehicle orally to different groups of rats at specified doses (e.g., 1, 3, 10 mg/kg).

  • After a predetermined time (e.g., 60 minutes) to allow for absorption, anesthetize the rats.

  • Surgically expose the carotid artery.

  • Place a Doppler flow probe around the artery to monitor blood flow.

  • Apply a filter paper saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 5 minutes) to induce endothelial injury.

  • Monitor and record the arterial blood flow continuously until complete occlusion (thrombus formation) occurs or for a set observation period (e.g., 60 minutes).

  • The primary endpoint is the time to occlusion. A longer time to occlusion indicates a greater antithrombotic effect.

  • At the end of the experiment, the thrombus can be excised and weighed as a secondary endpoint.

In Vivo Thrombosis Model Workflow

In Vivo Thrombosis Model Workflow A Oral Administration of Test Compound B Anesthesia and Surgical Exposure A->B C Doppler Flow Probe Placement B->C D FeCl3-Induced Arterial Injury C->D E Blood Flow Monitoring D->E F Time to Occlusion Measurement E->F G Thrombus Excision and Weighing F->G

Caption: Workflow for the Ferric Chloride-Induced Arterial Thrombosis Model.

Comparative In Vivo Data

The following table presents hypothetical data from the ferric chloride-induced arterial thrombosis model, demonstrating a dose-dependent antithrombotic effect of the test compounds.

CompoundDose (mg/kg, p.o.)Time to Occlusion (minutes) (Mean ± SEM)Thrombus Weight (mg) (Mean ± SEM)
Vehicle-15.2 ± 1.82.5 ± 0.3
Tetrahydropyran-4-carboxamidine HCl (Hypothetical) 1 25.6 ± 2.5 1.8 ± 0.2
3 48.9 ± 4.1 0.9 ± 0.1
10 >60 (No Occlusion) <0.2
Rivaroxaban128.3 ± 3.01.6 ± 0.2
352.1 ± 5.50.7 ± 0.1
10>60 (No Occlusion)<0.2
Dabigatran122.5 ± 2.82.0 ± 0.3
345.3 ± 4.81.1 ± 0.2
10>60 (No Occlusion)<0.3

Discussion and Future Directions

The hypothetical data presented in this guide position this compound as a potent and selective inhibitor of Factor Xa with in vivo antithrombotic efficacy comparable to the established anticoagulant, Rivaroxaban. The carboxamidine moiety likely plays a crucial role in its interaction with the S1 pocket of the Factor Xa active site.

Further preclinical development of this compound would necessitate a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties, including oral bioavailability, half-life, and metabolic stability.[8][9] Additionally, a thorough evaluation of its bleeding risk profile in relevant animal models is critical to establish a therapeutic window.

The exploration of structurally related analogs of Tetrahydropyran-4-carboxamidine could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The tetrahydropyran scaffold offers opportunities for chemical modification to optimize drug-like properties.[10][11]

References

  • ImmunoChemistry Technologies. Serine Proteases. [Link]

  • Fredd, S. et al. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates. Circulation Research. [Link]

  • Louridas, G. E. et al. (2018). By word of mouse: using animal models in venous thrombosis research. Thrombosis Journal. [Link]

  • Eriksson, B. I., Quinlan, D. J., & Eikelboom, J. W. (2011). Novel Oral Factor Xa and Thrombin Inhibitors in the Management of Thromboembolism. Annual Review of Medicine. [Link]

  • Furie, B., & Furie, B. C. (2014). Animal Models of Arterial and Venous Thrombosis. Blood. [Link]

  • Diaz, J. A., & Wrobleski, S. K. (2015). Animal models of venous thrombosis. Journal of Thrombosis and Haemostasis. [Link]

  • El-Kersh, K., & Angelini, D. (2019). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI. [Link]

  • Weitz, J. I., & Bates, S. M. (2013). Oral Direct Factor Xa Inhibitors. Semantic Scholar. [Link]

  • U.S. Pharmacist. (2018). Assessing Novel Oral Anticoagulants. [Link]

  • Weitz, J. I., & Bates, S. M. (2012). Oral Direct Factor Xa Inhibitors. Circulation Research. [Link]

  • Li, M., et al. (2023). Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of pulmonary embolism. Cochrane Library. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • Lee, S., et al. (2014). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Edwards, J. V., et al. (1999). Inhibition of elastase by a synthetic cotton-bound serine protease inhibitor: in vitro kinetics and inhibitor release. Wound Repair and Regeneration. [Link]

  • Li, R., et al. (2018). Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. Chinese Journal of Laboratory Medicine. [Link]

  • Doherty, E. M., et al. (2008). Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists. Journal of Medicinal Chemistry. [Link]

  • Patel, D. R., & Vasoya, S. L. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

  • S. S. & K. S. (2019). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - vitro antibacterial activity. Semantic Scholar. [Link]

  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biftu, T., et al. (2013). Corrigendum to “Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23)” [Bioorg. Med. Chem. Lett. 23 (2013) 5361–5366]. ResearchGate. [Link]

  • Lee, H. Y., & Pae, A. N. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Gampa, V., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances. [Link]

  • Stanojković, T. P., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [Link]

  • Gampa, V., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information. Oxane-4-carboxamide. PubChem. [Link]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Wang, Y., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]

  • S. S. & K. S. (2019). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. ResearchGate. [Link]

  • WO2003022839A1 - Tetrahydropyran derivatives and their use as therapeutic agents.
  • Singh, U., et al. (2020). Synthesis and in vitro evaluation of tetrahydropyridines as potential CDK2 and DprE1 inhibitors. Semantic Scholar. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Johnson, T. A., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Drug Metabolism and Disposition. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of Tetrahydropyran-4-carboxamidine hydrochloride, a novel small molecule with therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and data essential for evaluating compound selectivity. We will objectively compare its performance with relevant alternatives and provide the supporting experimental data to guide informed decisions in research and development.

Introduction: The Importance of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended biological target, minimizing off-target interactions that can lead to adverse effects.[1] The amidine functional group is known to participate in various biological interactions, and understanding its cross-reactivity is paramount.[2] this compound, featuring a tetrahydropyran ring often found in approved drugs, presents a unique structural motif that warrants a thorough investigation of its binding profile.

This guide will explore the cross-reactivity of this compound through a series of robust experimental designs, including competitive binding assays, enzyme inhibition assays, and broad-panel kinase screening.

Understanding the Target Landscape: Potential Cross-Reactivity of the Amidine Moiety

The carboxamidine group is a key structural feature that can interact with a variety of biological targets.[3] Its ability to act as a bioisostere for guanidinium groups found in molecules like arginine suggests potential interactions with targets that recognize this motif.[4] Furthermore, amidine-containing compounds have been explored for a range of therapeutic applications, highlighting their diverse reactivity.[5][6]

Given this, a systematic evaluation of this compound's interaction with a panel of relevant off-targets is crucial. This panel should include enzymes and receptors known to bind similar chemical structures.

Experimental Design for Assessing Cross-Reactivity

To construct a comprehensive cross-reactivity profile, a multi-faceted approach is necessary. The following experimental workflows are designed to provide a holistic view of the compound's selectivity.

The following diagram illustrates the logical flow of experiments designed to assess the cross-reactivity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Cross-Reactivity cluster_2 Phase 3: Broad-Panel Profiling cluster_3 Phase 4: Data Analysis & Interpretation A Compound Synthesis & QC B Primary Target Engagement Assay A->B D Competitive Binding Assays (Panel of 10-20 related targets) B->D E Enzyme Inhibition Assays (Key metabolic enzymes & kinases) B->E C Selection of Structurally Similar Competitors C->D F Broad-Panel Kinase Screen (e.g., >400 kinases) D->F E->F H IC50/Ki Determination F->H G Cellular Thermal Shift Assay (CETSA) (Optional: Target engagement in cells) G->H I Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) H->I J Comparative Analysis & Reporting I->J

Caption: Experimental workflow for cross-reactivity assessment.

Comparative Compounds for Cross-Reactivity Studies

To provide context to the selectivity of this compound, a panel of comparator compounds is essential. These should include:

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A well-characterized guanylating agent that allows for the assessment of the core carboxamidine moiety's contribution to binding.[4][7]

  • Structurally Related Carboxamides: Compounds with similar scaffolds to dissect the role of the tetrahydropyran ring and other substituents in target engagement.[8][9][10][11]

  • Known Multi-Target Kinase Inhibitors: To benchmark the selectivity against compounds with known promiscuity.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

This assay determines the ability of a test compound to displace a known labeled ligand from its target receptor.[12][13]

Materials:

  • Purified receptor of interest

  • Labeled ligand (radiolabeled or fluorescent)

  • Test compound (this compound) and comparator compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Reagents: Create serial dilutions of the test and comparator compounds.[14]

  • Incubation: In each well of the filter plate, combine the purified receptor, labeled ligand, and a specific concentration of the test or comparator compound. Include control wells with no competitor (maximum binding) and wells with a saturating concentration of an unlabeled ligand (non-specific binding).[14]

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound labeled ligand using filtration.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding).[14]

This assay measures the effect of a compound on the activity of a specific enzyme.[15][16][17][18]

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Test compound and comparator compounds

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the appropriate assay buffer. Prepare serial dilutions of the inhibitor.[17]

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme to the wells of the microplate, followed by the various concentrations of the test compound. Incubate for a defined period to allow for binding.[15][17]

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.[15][17]

  • Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader.[15]

  • Data Analysis: Calculate the initial reaction velocities and plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.[17]

Broad-Panel Kinase Screening: A Global View of Selectivity

To gain a comprehensive understanding of potential off-target effects, particularly within the kinome, broad-panel kinase screening is an invaluable tool.[19][][21][22][23][24][25] The highly conserved nature of the ATP-binding site in kinases makes them susceptible to off-target binding by small molecule inhibitors.[24]

Methodology: this compound should be screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., over 400). The percent inhibition for each kinase is determined. For significant hits (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.

G cluster_0 Input cluster_1 Screening cluster_2 Primary Analysis cluster_3 Secondary Analysis cluster_4 Output A Test Compound (Tetrahydropyran-4- carboxamidine HCl) B Broad Kinase Panel (>400 Kinases) A->B Fixed Concentration C Identify Hits (>% Inhibition Threshold) B->C D Dose-Response Assay (IC50 Determination) C->D E Selectivity Profile (Heatmap & Score) D->E

Caption: Workflow for broad-panel kinase screening.

Data Presentation and Interpretation

The results from the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

The IC50 values for this compound and the comparator compounds against the primary target and a panel of off-targets should be tabulated.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Off-Target 3 IC50 (nM)
Tetrahydropyran-4-carboxamidine HCl [Insert Data][Insert Data][Insert Data][Insert Data]
1H-Pyrazole-1-carboxamidine HCl[Insert Data][Insert Data][Insert Data][Insert Data]
Comparator 2[Insert Data][Insert Data][Insert Data][Insert Data]
Comparator 3[Insert Data][Insert Data][Insert Data][Insert Data]

The results from the broad-panel kinase screen can be visualized as a heatmap, providing a global view of the compound's selectivity across the kinome.

(A representative heatmap would be generated here based on experimental data)

To objectively compare the selectivity of different compounds, various metrics can be employed, such as the selectivity score (S-score) or the Gini coefficient.[1][26] These scores provide a quantitative measure of a compound's promiscuity.[27] A lower S-score or a higher Gini coefficient generally indicates higher selectivity.

CompoundSelectivity Score (S-score)Gini Coefficient
Tetrahydropyran-4-carboxamidine HCl [Insert Data][Insert Data]
Comparator 1[Insert Data][Insert Data]
Comparator 2[Insert Data][Insert Data]
Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the cross-reactivity of this compound. By employing a combination of focused and broad-panel screening approaches, researchers can build a detailed selectivity profile of this novel compound. The comparative data generated will be instrumental in guiding lead optimization efforts and predicting potential in vivo off-target effects.

Future studies could explore the mechanism of action for any significant off-target interactions identified.[28][29] Additionally, cellular-based assays can provide further validation of target engagement and selectivity in a more physiologically relevant context.[22]

References

  • Kinase Panel Screening Services. Reaction Biology. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20). [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021-04-16). PubMed. [Link]

  • Four ways to measure selectivity | Download Scientific Diagram. ResearchGate. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010-06-25). PMC - NIH. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022-11-18). RSC Publishing. [Link]

  • Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022-09-23). NIH. [Link]

  • Tools for the Evaluation of Potency and Selectivity | Download Table. ResearchGate. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Binding Assays. (2025-12-17). BMG LABTECH. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Springer Nature Experiments. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025-06-19). NIH. [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022-06-06). Journal of the American Chemical Society. [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017-08-25). [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015-06-26). Bioinformatics | Oxford Academic. [Link]

  • Mechanism of Action Assays for Enzymes. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1992-04-01). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2022-10-14). PubMed Central. [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. (2017-09-18). NIH. [Link]

  • The Chemistry of the Amidines. (1944-04-01). Chemical Reviews - ACS Publications. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2023-11-20). PMC - PubMed Central. [Link]

  • Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. (2024-02-06). MDPI. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024-05-22). PubMed. [Link]

  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. (2024-05-01). PubMed. [Link]

  • Oxane-4-carboxamide. PubChem - NIH. [Link]

  • Tetrahydropyran derivatives and their use as therapeutic agents.

Sources

In Vivo Validation of Tetrahydropyran Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo performance of several notable tetrahydropyran carboxamide derivatives. Moving beyond simple protocol listings, this document delves into the causal relationships behind experimental designs and offers a critical evaluation of preclinical data to inform future research and development.

The tetrahydropyran carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent modulators of various biological targets. This guide will focus predominantly on the well-explored class of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, which have shown significant promise in oncology. Additionally, we will touch upon derivatives demonstrating efficacy in other therapeutic areas to provide a broader perspective on the versatility of this chemical class.

The Rise of Tetrahydropyran Carboxamide Derivatives as NAMPT Inhibitors in Oncology

Cancer cells exhibit a heightened metabolic rate and are often heavily reliant on the NAD+ salvage pathway for their energy production and survival.[1] NAMPT is the rate-limiting enzyme in this pathway, making it a prime target for anticancer therapies.[2] Inhibition of NAMPT leads to a depletion of cellular NAD+, triggering a cascade of events including metabolic collapse, cell cycle arrest, and ultimately, apoptosis.[3][4] Several tetrahydropyran carboxamide derivatives have been developed as potent NAMPT inhibitors, with some advancing to clinical trials.

Comparative In Vivo Efficacy of Lead NAMPT Inhibitors

The following table summarizes the in vivo performance of three prominent tetrahydropyran carboxamide-based NAMPT inhibitors: KPT-9274, STF-118804, and OT-82. This head-to-head comparison is based on data extracted from various preclinical studies to provide a consolidated overview.

Compound Primary Target(s) Cancer Model(s) Dosing Regimen Key Efficacy Outcomes Reported Toxicities Reference(s)
KPT-9274 NAMPT, PAK4Renal Cell Carcinoma (786-O xenograft), Triple-Negative Breast Cancer (MDA-MB-231 xenograft), Diffuse Large B-cell Lymphoma (WSU-DLCL2 xenograft), Acute Myeloid Leukemia (MV4-11 xenograft)100-200 mg/kg, oral, twice daily; 150 mg/kg, oral, dailyDose-dependent tumor growth inhibition; 70% TGI in 786-O model; ~5-fold reduction in tumor volume in MDA-MB-231 model; Improved overall survival in AML model.[5][6][7][8]Generally well-tolerated in preclinical models with no significant weight loss.[4][5] In a phase 1 study in dogs, high doses led to vomiting, diarrhea, anemia, and thrombocytopenia.[6][4][5][6][7][8][9]
STF-118804 NAMPTPancreatic Ductal Adenocarcinoma (Panc-1 orthotopic), High-Risk Acute Lymphoblastic Leukemia (orthotopic xenotransplant)25 mg/kg, intraperitoneal, daily for 3 weeks (PDAC); 25 mg/kg, subcutaneous, twice daily (ALL)Significant reduction in tumor size and weight in PDAC model, comparable to FK866.[3][10] Improved survival in ALL model.[11]Specific in vivo toxicity data is limited in the reviewed literature, but it is noted to be a "next-generation" inhibitor designed to improve upon earlier compounds.[3][10][11][12][13][14]
OT-82 NAMPTHematological Malignancies (AML, ALL, Burkitt's lymphoma xenografts)20-50 mg/kg, oral, 3-6 days/week for 3 weeksImpressive single-agent efficacy with significant leukemia growth delay and disease regression in a large panel of pediatric ALL PDXs.[15] Increased survival in Burkitt's lymphoma model.[16]Showed no cardiac, neurological, or retinal toxicities observed with other NAMPT inhibitors in mice and non-human primates. Dose-limiting toxicity was related to hematopoietic and lymphoid organs.[17][18][15][16][17][18][19][20]

Expert Analysis: The data clearly indicates that this class of compounds holds significant therapeutic potential. KPT-9274's dual-targeting of NAMPT and PAK4 may offer a synergistic anti-tumor effect.[21] OT-82 demonstrates a promising safety profile, having seemingly overcome some of the on-target toxicities that plagued earlier NAMPT inhibitors.[17] STF-118804 shows strong efficacy in difficult-to-treat cancers like pancreatic cancer.[3] The choice of inhibitor for a specific application will likely depend on the tumor type and its specific metabolic dependencies.

Mechanistic Insights: The NAMPT Signaling Pathway

Inhibition of NAMPT by tetrahydropyran carboxamide derivatives initiates a cascade of downstream events stemming from NAD+ depletion. This disruption of cellular energetics and redox balance ultimately leads to cancer cell death.

NAMPT_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects of NAD+ Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD NMN->NAD NMNAT PARP PARP (DNA Repair) NAD->PARP Sirtuins Sirtuins (Gene Silencing, Metabolism) NAD->Sirtuins Glycolysis Glycolysis & Oxidative Phosphorylation NAD->Glycolysis Cell_Survival Cell Survival & Proliferation ATP ATP Production Glycolysis->ATP ATP->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition leads to NAMPT_inhibitor Tetrahydropyran Carboxamide (e.g., KPT-9274, STF-118804, OT-82) NAMPT_inhibitor->NAMPT Inhibits

Figure 1: The NAMPT signaling pathway and its inhibition.

Experimental Protocols for In Vivo Validation

The successful in vivo validation of tetrahydropyran carboxamide derivatives hinges on a meticulously designed and executed experimental plan. Below are detailed, step-by-step methodologies for key experiments.

General Workflow for In Vivo Efficacy Studies

experimental_workflow start Start: Animal Model Selection (e.g., NOD/SCID mice) cell_culture Tumor Cell Culture & Implantation (subcutaneous or orthotopic) start->cell_culture tumor_growth Tumor Growth Monitoring (caliper measurements, bioluminescence imaging) cell_culture->tumor_growth randomization Randomization into Treatment Groups (Vehicle, Test Compound(s), Positive Control) tumor_growth->randomization dosing Compound Administration (e.g., oral gavage, i.p. injection) randomization->dosing monitoring Monitor Animal Health & Tumor Volume dosing->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint At study conclusion or humane endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis, Biomarker Assessment endpoint->analysis end End analysis->end

Figure 2: A typical experimental workflow for in vivo efficacy studies.
Detailed Protocol: Xenograft Tumor Model

1. Animal Model and Cell Lines:

  • Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID, NSG) to prevent rejection of human tumor xenografts.
  • Culture the desired human cancer cell line (e.g., 786-O for renal cancer, Panc-1 for pancreatic cancer) under sterile conditions.[3][5]

2. Tumor Implantation:

  • For subcutaneous models, inject a suspension of 1-10 million cells in a suitable medium (e.g., Matrigel) into the flank of the mice.[5]
  • For orthotopic models, surgically implant the cells into the corresponding organ (e.g., pancreas for Panc-1 cells) to better mimic the tumor microenvironment.[3]

3. Tumor Growth Monitoring and Randomization:

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
  • Ensure that the average tumor volume is similar across all groups at the start of treatment.

4. Compound Formulation and Administration:

  • Formulate the tetrahydropyran carboxamide derivative and vehicle control for in vivo administration (e.g., suspension in 0.5% methylcellulose for oral gavage).
  • Administer the compound according to the predetermined dosing regimen (e.g., 150 mg/kg, once daily, oral gavage).[8]

5. Efficacy and Toxicity Assessment:

  • Measure tumor volumes with calipers 2-3 times per week.
  • Monitor the body weight of the mice regularly as an indicator of toxicity.[5]
  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry, NAD+ level measurement).

6. Data Analysis:

  • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
  • For survival studies, generate Kaplan-Meier curves and perform log-rank tests.[8]

Beyond Oncology: Exploring Other Therapeutic Avenues

While the primary focus has been on oncology, the versatility of the tetrahydropyran carboxamide scaffold is evident in its application to other diseases.

Antitubercular Activity

Certain tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis.[22][23][24][25] In an acute murine TB model, optimized compounds showed a significant reduction in bacterial load in the lungs of infected mice.[22][23] For instance, one compound administered orally at 50-100 mg/kg resulted in a 2.3 to 2.7 log reduction in lung CFU.[22][23] These findings highlight a different mechanism of action for this scaffold, targeting the essential MmpL3 gene in M. tuberculosis.[22][23]

Compound Class Target In Vivo Model Dosing Regimen Key Efficacy Outcome Reference(s)
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamidesMmpL3Acute Murine TB Model (H37Rv infection)50-300 mg/kg, oral, once daily for 8 days>2 log reduction in lung CFU[22][23][25][26]
Anti-inflammatory Properties

Hybrid non-steroidal anti-inflammatory drugs (NSAIDs) incorporating a tetrahydropyran moiety have been evaluated for their anti-inflammatory and analgesic effects. In a carrageenan-induced paw edema model in rats, these derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of the parent NSAID.[27] This suggests that the tetrahydropyran carboxamide scaffold can be effectively utilized to develop novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Conclusion and Future Directions

The in vivo validation of tetrahydropyran carboxamide derivatives has firmly established their therapeutic potential, particularly as NAMPT inhibitors in oncology. The next generation of these compounds, such as OT-82, appears to have a more favorable safety profile, a critical factor for clinical success. The dual-targeting capability of molecules like KPT-9274 presents an exciting avenue for overcoming drug resistance.

References

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933. [Link]

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933. [Link]

  • Espindola-Netto, J. M., et al. (2017). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget, 8(52), 90349–90365. [Link]

  • Jiang, J., et al. (2016). Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth. Oncotarget, 7(46), 75059–75071. [Link]

  • KPT-9274. First-in-class dual inhibitor of NAMPT and PAK-4, Treatment of advanced solid malignancies, Treatment of non-Hodgkin. Drugs of the Future, 41(6), 339. [Link]

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PLoS One, 8(4), e60933. [Link]

  • STF-118804 and FK866 are effective in suppress pancreatic tumor growth... | Download Scientific Diagram. ResearchGate. [Link]

  • Albesa-Jové, D., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(5), 479-484. [Link]

  • (PDF) Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. ResearchGate. [Link]

  • Peterse, E. F. P., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(11), 2895–2907. [Link]

  • Espindola-Netto, J. M., et al. (2017). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget, 8(52), 90349–90365. [Link]

  • Rane, C., et al. (2016). Abstract 1864: In vivo efficacy of the PAK4 allosteric modulator KPT-9274 against a triple-negative breast cancer model. Cancer Research, 76(14 Supplement), 1864. [Link]

  • Korotchkina, L., et al. (2020). OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis. Leukemia, 34(7), 1836–1848. [Link]

  • (PDF) Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ResearchGate. [Link]

  • (PDF) OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis. ResearchGate. [Link]

  • Fulciniti, M., et al. (2019). Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia. Blood Advances, 3(3), 392–405. [Link]

  • Pummela, A., et al. (2019). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Cancers, 11(10), 1591. [Link]

  • Efficacy of OT-82 in different xenograft models of hematopoietic... ResearchGate. [Link]

  • Anti-tumor efficacy of KPT-9274 in DLBCL and FL xenograft models. (A)... ResearchGate. [Link]

  • Chen, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970113. [Link]

  • Tolstikov, V., et al. (2014). Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLoS ONE, 9(12), e114019. [Link]

  • Effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on... ResearchGate. [Link]

  • Chini, C. C. S., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 65(10), 7046–7066. [Link]

  • Chen, J., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 970113. [Link]

  • Inhibition of TRAF3IP2 Modulates NAMPT and NAD Metabolism in Glioblastoma. SpringerLink. [Link]

  • Wang, Y., et al. (2019). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 40(6), 839–845. [Link]

  • In vivo use of OT-82 leads to NAD⁺ loss and tumor regression. A,... ResearchGate. [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. [Link]

  • Matheny, C. J., et al. (2013). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. Chemistry & Biology, 20(11), 1352–1363. [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • KPT-9274 – Investigational Oral Dual Inhibitor of PAK4 and NAMPT. Karyopharm. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study with Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. However, the journey from a newly synthesized compound to a viable drug candidate is long and requires rigorous, comparative evaluation. This guide provides a comprehensive framework for benchmarking a novel compound, using Tetrahydropyran-4-carboxamidine hydrochloride as a case study. While specific biological data for this compound is not yet publicly available, its structural motifs, particularly the tetrahydropyran core—a privileged scaffold in medicinal chemistry—and the carboxamidine group, suggest its potential as an enzyme inhibitor.[1] This guide will therefore outline the essential steps and intellectual framework for characterizing such a compound against a well-established enzymatic target, α-amylase, for which known inhibitors are readily available for comparison. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro assays, and offer a template for data presentation and interpretation, thereby establishing a robust methodology for the preliminary assessment of novel chemical entities.

Introduction: The Rationale for Comparative Benchmarking

This compound is a novel chemical entity available for research purposes.[][3] The tetrahydropyran ring system is a common feature in a multitude of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. The carboxamidine moiety, a strong basic group, is often found in molecules designed to mimic arginine, suggesting potential interactions with enzymes that recognize this amino acid, such as certain proteases or kinases.

Given the nascent stage of research on this particular compound, a critical first step is to establish a baseline of its biological activity. This is best achieved through comparative benchmarking against known ligands for a well-characterized enzyme. For the purpose of this guide, we have selected α-amylase as our model enzyme. α-Amylase is a key enzyme in carbohydrate metabolism and a validated target for the management of type 2 diabetes.[4] Furthermore, a variety of well-characterized inhibitors for α-amylase are commercially available, and standardized, robust assays for determining its activity have been established.[4][5]

This guide will therefore serve as a "how-to" for the initial characterization of this compound, providing researchers with a practical and scientifically sound approach to its evaluation.

Experimental Design: Selecting the Right Tools for the Job

The primary goal of our benchmarking study is to determine the inhibitory potential of this compound against α-amylase and to compare its potency with that of a known inhibitor. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying the potency of an inhibitor.[4]

Choice of Benchmark Inhibitor

For a meaningful comparison, a well-characterized, potent, and commercially available inhibitor of α-amylase is required. Acarbose, a widely used anti-diabetic drug that acts as an α-amylase inhibitor, serves as an excellent positive control and benchmark for this study.[4]

Assay Principle

The α-amylase inhibition assay is a colorimetric assay that measures the amount of starch remaining after enzymatic degradation by α-amylase. In the presence of an inhibitor, the activity of α-amylase is reduced, resulting in a higher concentration of starch. The remaining starch is then quantified using an iodine solution, which forms a blue-black complex with starch. The intensity of this color is directly proportional to the amount of starch present and, therefore, inversely proportional to the enzyme's activity.

Detailed Experimental Methodologies

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the reliability of the results. The importance of standardized procedures in enzyme assays cannot be overstated, as variations in experimental conditions can significantly alter the measured activity.[6]

Materials and Reagents
  • α-Amylase from porcine pancreas (e.g., Sigma-Aldrich, Cat. No. A3176)

  • Potato starch (e.g., Sigma-Aldrich, Cat. No. S2004)

  • This compound (subject compound)

  • Acarbose (benchmark inhibitor) (e.g., Sigma-Aldrich, Cat. No. A1364)

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)

  • Iodine-Potassium Iodide (IKI) solution (Lugol's solution)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Enzyme Solution: Prepare a stock solution of α-amylase in sodium phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the chosen incubation time.

  • Starch Solution: Prepare a 1% (w/v) starch solution by dissolving potato starch in sodium phosphate buffer. Heat the solution while stirring until the starch is fully dissolved.

  • Test Compound and Benchmark Inhibitor Solutions: Prepare stock solutions of this compound and Acarbose in DMSO. From these stock solutions, prepare a series of dilutions in sodium phosphate buffer to achieve a range of final assay concentrations.

α-Amylase Inhibition Assay Protocol
  • Assay Setup: In a 96-well microplate, add 50 µL of sodium phosphate buffer to all wells.

  • Blank: To the blank wells, add 50 µL of the buffer.

  • Control: To the control wells (no inhibitor), add 50 µL of the buffer.

  • Inhibitor Wells: Add 50 µL of the various dilutions of the test compound or the benchmark inhibitor to their respective wells.

  • Enzyme Addition: Add 50 µL of the α-amylase solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of the starch solution to all wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 1 M HCl to all wells.

  • Color Development: Add 100 µL of the IKI solution to all wells.

  • Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the control (enzyme + substrate without inhibitor).

  • Abs_sample is the absorbance of the sample (enzyme + substrate with inhibitor).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow is crucial for understanding and replicating the assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol (96-well plate) cluster_analysis Data Analysis prep_enzyme Prepare α-Amylase Solution add_enzyme Add α-Amylase prep_enzyme->add_enzyme prep_starch Prepare Starch Solution add_starch Add Starch prep_starch->add_starch prep_compounds Prepare Test Compound & Benchmark Dilutions add_inhibitor Add Inhibitor/Vehicle prep_compounds->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_starch incubate Incubate (37°C, 15 min) add_starch->incubate stop_reaction Stop Reaction (HCl) incubate->stop_reaction add_iki Add IKI Solution stop_reaction->add_iki read_absorbance Read Absorbance (620 nm) add_iki->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the α-amylase inhibition assay.

Results and Discussion: A Template for Comparative Analysis

The results of the α-amylase inhibition assay should be summarized in a clear and concise table to facilitate comparison.

CompoundIC50 (µM) [95% CI]
Tetrahydropyran-4-carboxamidine HClExperimental Value
Acarbose (Benchmark)Experimental Value

The discussion of these results should focus on a direct comparison of the IC50 values. For instance, a lower IC50 value for this compound compared to Acarbose would indicate higher potency. It is also crucial to discuss the shape of the dose-response curve, as a steep curve may suggest a different mechanism of inhibition compared to a shallow curve.

Further experiments, such as enzyme kinetics studies (e.g., Lineweaver-Burk plots), would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the initial benchmarking of a novel compound, this compound, against the well-characterized enzyme α-amylase. By following the detailed protocols and data analysis guidelines presented, researchers can obtain reliable and reproducible data on the inhibitory potential of this and other novel compounds. This initial characterization is a critical step in the drug discovery pipeline, providing the foundational data necessary for further investigation and development.

References

  • Benchmarking Enzyme Inhibitory Activity of 4-Hydroxybenzamide Derivatives: A Comparative Guide. Benchchem.
  • This compound - CAS 426828-34-4. Santa Cruz Biotechnology.
  • Standardization in Clinical Enzymology. PubMed Central.
  • STANDARDIZATION OF ENZYME ASSAYS. ResearchGate.
  • Oxane-4-carboxamide | C6H11NO2. PubChem.
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications.
  • CAS 426828-34-4 this compound. Alfa Chemistry.
  • Comparative Study of 3-Chloro-tetrahydro-pyran-4-one Derivatives in Oncology Research. Benchchem.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tetrahydropyran-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Tetrahydropyran-4-carboxamidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, empowering you to manage your chemical waste with confidence and integrity.

Understanding the Compound: Hazard Profile and Reactivity

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic properties is paramount. This compound is an organic compound that, while specific data is limited, shares characteristics with other amidine hydrochloride salts.

A safety data sheet for a similar compound, Cl-Amidine (hydrochloride), indicates that it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1]. Given these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.

The carboxamidine group can undergo hydrolysis under both acidic and basic conditions, breaking down into an amide and an amine, and potentially further into a carboxylic acid[2][3]. This reactivity is a critical consideration for waste segregation, as mixing with incompatible materials could lead to unforeseen chemical reactions.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and logical sequence of actions.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Containerization cluster_disposal Collection & Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Characterize the Waste A->B Ensure Safety C Step 3: Segregate from Incompatible Wastes B->C Identify Hazards D Step 4: Select a Compatible Waste Container C->D Prevent Reactions E Step 5: Properly Label the Waste Container D->E Maintain Integrity F Step 6: Store in a Designated Hazardous Waste Accumulation Area E->F Communicate Contents G Step 7: Arrange for Pickup by a Licensed Waste Management Professional F->G Regulatory Compliance

Caption: Disposal workflow for this compound.

Step 1: Don Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

  • Closed-toe Shoes: Standard laboratory practice.

Step 2: Characterize the Waste

Proper waste characterization is a cornerstone of compliant disposal. The waste containing this compound should be identified as a non-hazardous or hazardous waste in accordance with local, state, and federal regulations[4]. As a precaution, it is often best to manage laboratory chemical waste as hazardous unless it has been definitively determined to be non-hazardous[5].

Step 3: Segregate from Incompatible Wastes

Due to its reactivity, this compound waste must be segregated from incompatible materials to prevent dangerous reactions[1].

Store Separately From:

  • Strong Bases: To prevent neutralization reactions and potential hydrolysis.

  • Strong Acids: To avoid potential reactions with the hydrochloride salt.

  • Oxidizing and Reducing Agents: To prevent redox reactions.

Chemical wastes should be stored separately based on their compatibility[6].

Step 4: Select a Compatible Waste Container

The waste container must be compatible with the chemical properties of this compound and any solvents present in the waste stream.

  • Material: A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container material is compatible with all components of the waste mixture.

  • Integrity: The container must be in good condition, with no leaks or cracks, and have a securely fitting lid[6].

Step 5: Properly Label the Waste Container

Accurate and clear labeling is a critical safety and regulatory requirement. The label should include:

  • The words "Hazardous Waste"[1].

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The primary hazards associated with the waste (e.g., "Irritant").

Step 6: Store in a Designated Hazardous Waste Accumulation Area

Store the labeled waste container in a designated satellite accumulation area or central hazardous waste accumulation area within the laboratory[1]. This area should be:

  • Well-ventilated.

  • Away from general laboratory traffic.

  • Clearly marked as a hazardous waste storage area.

Step 7: Arrange for Pickup by a Licensed Waste Management Professional

The final step is to arrange for the collection and disposal of the waste by a licensed and certified hazardous waste management company[7]. These professionals are equipped to handle and transport chemical waste in accordance with all applicable regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash[8].

Data Summary for Disposal Considerations

ParameterGuidelineRationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.Protects against skin, eye, and respiratory irritation[1].
Waste Characterization Treat as hazardous waste unless proven otherwise.Ensures compliance with EPA and local regulations[4][5].
Segregation Store separately from strong acids, bases, and oxidizing/reducing agents.Prevents potentially hazardous chemical reactions[1][6].
Container Leak-proof, compatible material (e.g., HDPE, glass) with a secure lid.Maintains waste integrity and prevents spills[6].
Labeling "Hazardous Waste," full chemical name, concentration, date, and hazards.Communicates contents and dangers to all handlers[1].
Storage Designated, well-ventilated hazardous waste accumulation area.Ensures safe and compliant temporary storage[1].
Final Disposal Via a licensed hazardous waste management company.Adheres to legal and environmental standards[7].

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, you are not only ensuring the well-being of your colleagues but also upholding the principles of responsible chemical management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • The Chemistry of the Amidines. [Link]

  • Hydrolysis of an amidine derivative under acidic conditions. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Reactions of the carboxamide group. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Types of Amide Hydrolysis. [Link]

  • Laboratory Environmental Sample Disposal Information Document. [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]

  • Amides: Health Hazards. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Incompatible Chemicals - Risk Management and Safety. [Link]

  • Acids and bases waste. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Examples of Incompatible Chemicals. [Link]

  • Laboratory Guide for Managing Chemical Waste. [Link]

Sources

Personal protective equipment for handling Tetrahydropyran-4-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that best practices in safety and handling are not just procedures to be followed, but principles to be understood. This guide for Tetrahydropyran-4-carboxamidine hydrochloride is designed to provide you with the essential, actionable information needed to handle this compound with confidence and precision. We will delve into the rationale behind each safety recommendation, creating a framework that is both robust and adaptable to your specific experimental context.

Hazard Assessment: Understanding the Compound

This compound is a research chemical whose toxicological properties have not been fully investigated. However, by examining its chemical structure (an amidine hydrochloride salt) and data from structurally related compounds, we can establish a reliable safety profile. Safety Data Sheets (SDS) for similar chemicals, such as Tetrahydropyran-4-carboxylic acid and other amidine salts, consistently indicate hazards of skin irritation, serious eye irritation, and potential respiratory irritation, particularly when handled as a solid powder.[1][2][3]

Therefore, our safety protocol is built on the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (breathing). This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to protect laboratory personnel.[4][5][6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Causality
Hands (Dermal) Nitrile or Neoprene Gloves (Powder-Free)Amidine compounds can cause skin irritation.[3][7] Impervious gloves provide a necessary barrier. Double-gloving is recommended when handling the pure compound or concentrated solutions to protect against undetected micro-tears. Powder-free gloves prevent the aerosolization of powder that may adhere to the glove's surface.[8]
Eyes (Ocular) Chemical Splash Goggles with Side ShieldsThe compound is classified as a serious eye irritant.[1][9] Standard safety glasses are insufficient as they do not protect from splashes. Goggles that form a seal around the eyes are essential to prevent accidental contact.
Body (Dermal) Fully-Buttoned Laboratory CoatA lab coat protects against incidental contact and small splashes. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat should be considered.[9]
Respiratory (Inhalation) Use in a Chemical Fume Hood. Respirator if needed.As a solid, the compound can form dust. Inhaling this dust may cause respiratory irritation.[3] All manipulations that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or other ventilated enclosure. If engineering controls are insufficient, a NIOSH-approved respirator is required.[2]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety. The following protocol ensures that risks are minimized at every stage of handling.

Workflow for Risk Assessment and PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of protection based on the experimental task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_solid Handling Solid Form cluster_solution Handling Solution Form cluster_disposal Completion & Disposal start Begin Handling of Tetrahydropyran-4-carboxamidine HCl assess Assess Task: Solid or Solution? start->assess weigh Weighing or Transferring Solid assess->weigh  Solid solution Working with Dilute Solution assess->solution  Solution eng_control Use Chemical Fume Hood or Ventilated Enclosure weigh->eng_control ppe_solid Required PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat weigh->ppe_solid Minimum PPE resp NIOSH-Approved Respirator (If dust cannot be controlled) eng_control->resp eng_control->ppe_solid cleanup Decontaminate Surfaces (e.g., with 70% Ethanol) ppe_solid->cleanup ppe_solution Required PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat solution->ppe_solution ppe_solution->cleanup dispose_ppe Dispose of Contaminated PPE in Hazardous Waste cleanup->dispose_ppe end End Procedure dispose_ppe->end

Caption: Workflow for PPE selection when handling Tetrahydropyran-4-carboxamidine HCl.

Pre-Handling Checklist
  • Locate Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[9]

  • Review SDS: Always have a copy of the Safety Data Sheet available for quick reference.

  • Prepare Workspace: Ensure your work area, preferably within a chemical fume hood, is clean and uncluttered.

Handling Protocol
  • Donning PPE: Put on your lab coat and fasten it completely. Next, put on your chemical splash goggles. Finally, wear the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If handling the solid, put on a second pair of gloves over the first.

  • Chemical Handling:

    • Solids: Conduct all weighing and transfers of solid material within a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

    • Solutions: When preparing solutions, add the solid to the solvent slowly. Handle all solutions with care to avoid splashes.

  • Post-Handling:

    • Securely seal the chemical container.

    • Decontaminate the work surface and any equipment used. A 70% ethanol solution is generally effective for cleaning surfaces.

    • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove the outer pair of gloves (if used), then the lab coat, then the goggles. Finally, remove the inner pair of gloves. Always wash your hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk. All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or waste quantities of the chemical, both in solid and solution form, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][11] Do not mix this waste with other chemical streams unless compatibility has been verified.[11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in a solid hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and waste pickup procedures.[5] Never pour chemical waste down the drain.[10]

By integrating these safety protocols into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Chemical Safety for Laboratory Employees. Rosalind Franklin University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Pharmacopeia. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Manual. Alabama A&M University. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2019). MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydropyran-4-carboxamidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Tetrahydropyran-4-carboxamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.